molecular formula C20H30O8 B1252988 Ptaquiloside CAS No. 87625-62-5

Ptaquiloside

Cat. No.: B1252988
CAS No.: 87625-62-5
M. Wt: 398.4 g/mol
InChI Key: GPHSJPVUEZFIDE-YVPLJZHISA-N
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Description

Ptaquiloside has been reported in Pteridium caudatum, Pteris cretica, and other organisms with data available.
a norsesquiterpene from bracken fern (Pteridium aquilinum);  not a pteridine;  can be activated to alkylate DNA

Properties

IUPAC Name

(2R,3aR,7S,7aR)-7-hydroxy-2,5,7-trimethyl-3a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[3,7a-dihydro-2H-indene-6,1'-cyclopropane]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O8/c1-9-6-20(28-17-15(25)14(24)13(23)11(8-21)27-17)7-10(2)19(4-5-19)18(3,26)16(20)12(9)22/h7,9,11,13-17,21,23-26H,4-6,8H2,1-3H3/t9-,11-,13-,14+,15-,16-,17+,18+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHSJPVUEZFIDE-YVPLJZHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C=C(C3(CC3)C(C2C1=O)(C)O)C)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@]2(C=C(C3(CC3)[C@@]([C@H]2C1=O)(C)O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20892005
Record name Ptaquiloside
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Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87625-62-5
Record name Ptaquiloside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87625-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ptaquiloside
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ptaquiloside
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Record name PTAQUILOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0MN9S5699
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Isolation and Carcinogenic Action of Ptaquiloside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ptaquiloside, a norsesquiterpene glycoside found in bracken fern (Pteridium aquilinum), is a potent carcinogen responsible for various toxic effects in livestock and is implicated in human cancers. Its isolation and study are crucial for understanding its mechanism of action and for developing potential therapeutic interventions. This technical guide provides a comprehensive overview of the discovery, isolation, and carcinogenic mechanism of this compound, presenting detailed experimental protocols, quantitative data, and visual representations of the key pathways involved.

Discovery and Chemical Properties

This compound was first isolated and characterized in 1983 by Yamada and his colleagues.[1] It is a colorless, amorphous compound that is readily soluble in water.[1] The molecule's instability is a key feature, as it readily loses its glucose moiety under physiological conditions to form a highly reactive dienone intermediate, which is the ultimate carcinogen.[1][2]

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound is challenged by its instability. The following protocols are synthesized from various published methods to provide a comprehensive guide.

Method 1: Extraction and Polyamide Column Chromatography

This method is suitable for obtaining larger quantities of this compound for structural and toxicological studies.

2.1.1. Plant Material Preparation:

  • Collect young, fully developed bracken fern fronds.

  • Dry the fronds at 40°C for 72 hours.

  • Mill the dried plant material to a particle size of less than 2mm.[3]

2.1.2. Aqueous Extraction:

  • Extract the milled bracken fern powder with Milli-Q water (e.g., 500 mg of plant material in 25 mL of water) for 60 minutes with agitation.[3]

  • Centrifuge the mixture at 3000 x g for 15 minutes to pellet the solid material.[3]

  • Collect the supernatant, which contains the crude this compound extract.

2.1.3. Polyamide 6 Column Chromatography:

  • Prepare a column packed with Polyamide 6 resin.

  • Load the crude aqueous extract onto the column.

  • Elute the column with an appropriate solvent system to separate this compound from other plant constituents. Note: The specific elution gradient may need to be optimized based on the specific bracken fern species and desired purity.

Method 2: QuEChERS-Based Extraction and Purification for Analytical Quantification

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach ideal for the rapid extraction and cleanup of this compound from various matrices for analysis by LC-MS/MS.[4][5]

2.2.1. Sample Preparation:

  • Homogenize the sample (e.g., bracken fern, meat, or dairy product).

2.2.2. Extraction:

  • To a 50 mL centrifuge tube, add a known weight of the homogenized sample.

  • Add an appropriate volume of water and acetonitrile.

  • Add a salt mixture, typically containing magnesium sulfate, sodium chloride, sodium citrate, and sodium hydrogen citrate sesquihydrate, to maintain a pH of 5-5.5.[4]

  • Shake vigorously for 10 minutes.

  • Centrifuge at 4000 x g for 10 minutes at 4°C.[4]

2.2.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the supernatant to a 2 mL centrifuge tube containing a d-SPE sorbent mixture.

  • The choice of sorbents depends on the sample matrix:

    • For pigmented samples: Primary secondary amine (PSA), graphitized carbon black (GCB), and magnesium sulfate.[4]

    • For samples with fats and waxes: PSA, end-capped octadecylsilane (C18EC), and magnesium sulfate.[4]

  • Vortex for 1 minute.

  • Centrifuge at 12,700 x g for 10 minutes at 4°C.[4]

  • The purified supernatant is ready for LC-MS/MS analysis.

Quantitative Data

The concentration of this compound in bracken fern and other matrices can vary significantly.

Matrix Concentration Range Reference
Bracken Fern (dry weight)0 to 1%[1]
Bracken Sporesup to 29 µg/L[2]
Free-range Beef0.1 µg/kg[4]
Milk from Bracken-fed CowsUp to 8.6 ± 1.2% of ingested amount

Table 1: this compound Concentrations in Various Matrices.

Parameter Value Reference
LC-MS/MS Limit of Detection (LOD) 0.03 µg/kg[4][5]
LC-MS/MS Limit of Quantification (LOQ) 0.09 µg/kg[4][5]
Intraday Accuracy 83.5–98.5%[4]
Interday Accuracy 83.8–97.5%[4]
Intraday Precision (%RSD) 0.4–4.9%[4]
Interday Precision (%RSD) 1.5–7.2%[4]

Table 2: Analytical Method Validation Parameters for this compound Quantification.

Carcinogenic Mechanism: Activation and DNA Adduct Formation

The carcinogenicity of this compound is not inherent to the molecule itself but arises from its metabolic activation.

Ptaquiloside_Activation_Pathway This compound This compound Dienone Ptaquilodienone (Reactive Intermediate) This compound->Dienone - Glucose (Physiological Conditions) Adducts DNA Adducts (N3-Adenine, N7-Guanine, O6-Guanine) Dienone->Adducts Alkylation DNA DNA DNA->Adducts Carcinogenesis Carcinogenesis Adducts->Carcinogenesis Mutations

Caption: Metabolic activation of this compound and subsequent DNA adduct formation leading to carcinogenesis.

Under physiological conditions, this compound undergoes the spontaneous loss of its glucose moiety to form a highly unstable and electrophilic intermediate, ptaquilodienone.[1][2] This reactive dienone readily alkylates DNA, primarily at the N-3 position of adenine and the N-7 and O6 positions of guanine.[2][6][7] The formation of these DNA adducts can lead to mutations during DNA replication, initiating the process of carcinogenesis.[2]

Experimental Workflow: From Bracken to Analysis

The following diagram illustrates the general workflow for the isolation and analysis of this compound from bracken fern.

Ptaquiloside_Isolation_Workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis Bracken Bracken Fern Collection Drying Drying (40°C) Bracken->Drying Milling Milling (<2mm) Drying->Milling Extraction Aqueous or Solvent Extraction Milling->Extraction Purification Column Chromatography (e.g., Polyamide 6) or d-SPE Extraction->Purification LCMS LC-MS/MS Analysis Purification->LCMS Quantification Quantification & Data Analysis LCMS->Quantification

Caption: General experimental workflow for the isolation and analysis of this compound from bracken fern.

Conclusion

The discovery and ongoing research into this compound have significantly advanced our understanding of naturally occurring carcinogens. The methodologies outlined in this guide provide a framework for the consistent and reliable isolation and quantification of this potent toxin. Further research, facilitated by these techniques, is essential for elucidating the full extent of its biological activity and for the development of strategies to mitigate its harmful effects on both animal and human health. The potential for this compound or its derivatives in drug development, particularly in oncology, also warrants continued investigation.

References

Ptaquiloside: A Comprehensive Technical Guide on its Chemical Structure and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ptaquiloside (PTA) is a potent natural toxin and carcinogen found predominantly in bracken ferns (Pteridium aquilinum) and other related fern species.[1][2] As a norsesquiterpene glucoside of the illudane type, its complex chemical nature and high biological activity have made it a subject of extensive research.[3] The presence of this compound in the food chain, via contaminated milk, meat, or water, poses a significant health risk to both livestock and humans, where it is associated with conditions like bovine enzootic haematuria and esophageal and gastric cancers.[1][2] This technical guide provides an in-depth overview of the chemical structure and physicochemical properties of this compound, detailed experimental protocols for its study, and visualizations of its key reaction pathways.

Chemical Structure

This compound was first isolated and its structure characterized in 1983.[1] It is a colorless, amorphous compound possessing a norsesquiterpene skeleton.[4] The molecule's carcinogenicity is attributed to its unstable structure, particularly a reactive spiro cyclopropyl group which, upon activation, becomes a potent DNA alkylating agent.[1][3]

Key Structural Identifiers:

  • IUPAC Name: (2R,3aR,7S,7aR)-7-hydroxy-2,5,7-trimethyl-3a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[3,7a-dihydro-2H-indene-6,1'-cyclopropane]-1-one

  • CAS Registry Number: 87625-62-5

  • Molecular Formula: C₂₀H₃₀O₈[4]

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its environmental fate, stability, and biological activity. Its high water solubility, for instance, facilitates its leaching from bracken ferns into soil and groundwater, leading to environmental contamination.[5]

Table 1: Summary of Physicochemical Properties of this compound

PropertyValueReference(s)
Molar Mass 398.45 g/mol [4]
Appearance Colorless, amorphous compound[4]
Melting Point 85–89 °C[4]
Solubility Highly soluble in water; fairly soluble in ethyl acetate.[4]
Stability Unstable; degradation is highly dependent on pH and temperature.[1][4][6] Rapid hydrolysis occurs in alkaline (pH > 7) and strongly acidic (pH < 4) conditions.[7][8] Most stable in slightly acidic to neutral conditions (pH 4.5-6.5) and at low temperatures.[6][8]
Half-life (in water) At pH 7 and 15°C, t½ is ~12 days. At pH 5 and 5°C, t½ can reach ~150 days.[8] In alkaline groundwater (pH ~8) at 8°C, t½ can be as short as 6.5 days.[6]
UV Absorption Maxima 214, 220 nm

Key Reaction Pathways

The biological activity of this compound is intrinsically linked to its chemical instability. Depending on the pH of its environment, it undergoes distinct degradation or activation pathways.

Degradation and Activation Pathways

Under weakly alkaline or physiological conditions, this compound eliminates its glucose moiety to form an unstable dienone intermediate, which is the ultimate carcinogen.[1] Conversely, under acidic conditions, it aromatizes to form the non-carcinogenic pterosin B.[1][9]

Ptaquiloside_Pathways Acidic Acidic Conditions (e.g., pH < 4) PTA This compound Ptaquilosin Ptaquilosin (Intermediate) Acidic->Ptaquilosin Alkaline Weakly Alkaline / Physiological Conditions (e.g., pH > 7.5) Dienone Ptaquilodienone (Ultimate Carcinogen) Alkaline->Dienone PTA->Ptaquilosin - D-Glucose PTA->Dienone - D-Glucose PterosinB Pterosin B (Non-Carcinogenic) Ptaquilosin->PterosinB Aromatization

This compound degradation and activation pathways under different pH conditions.
Carcinogenic Mechanism: DNA Alkylation

The carcinogenicity of this compound stems from the high reactivity of its activated form, ptaquilodienone. This electrophilic intermediate readily attacks nucleophilic sites on DNA bases, forming covalent adducts. This alkylation primarily occurs at the N-3 position of adenine and the N-7 position of guanine.[1][3][9] The formation of these adducts can lead to depurination, DNA strand cleavage, and mutations during DNA replication, ultimately contributing to oncogenesis.[1][10]

DNA_Alkylation cluster_process Mechanism of Carcinogenesis PTA This compound Activation Activation (Physiological pH) PTA->Activation Dienone Ptaquilodienone (Reactive Electrophile) Activation->Dienone Alkylation DNA Alkylation Dienone->Alkylation DNA Nuclear DNA DNA->Alkylation Adducts DNA Adducts (N3-Adenine, N7-Guanine) Alkylation->Adducts Mutation Depurination & Replication Errors Adducts->Mutation Cancer Cancer Mutation->Cancer

Signaling pathway of this compound-induced carcinogenesis via DNA alkylation.

Experimental Protocols

Isolation and Purification of this compound from Bracken Fern

This protocol is based on methodologies designed to minimize the degradation of the unstable this compound molecule.[11][12]

  • Plant Material Preparation: Harvest fresh bracken fern fronds and freeze-dry them immediately to preserve the this compound. Mill the freeze-dried plant material into a fine powder.[11]

  • Aqueous Extraction: Extract the milled powder (e.g., 500 mg) with Milli-Q water (e.g., 25 mL) for 60 minutes with agitation.[12]

  • Clarification: Centrifuge the aqueous extract for 15 minutes at approximately 3000 x g to pellet the solid plant material.[12]

  • Solid-Phase Extraction (SPE) Cleanup: Load the supernatant onto a Polyamide 6 solid-phase extraction column. This step helps remove pigments and other interfering compounds.[12]

  • Elution: Elute the this compound from the polyamide column with an appropriate solvent. The eluate contains semi-purified this compound.

  • Further Purification (Optional): For higher purity, further chromatographic steps such as preparative High-Performance Liquid Chromatography (HPLC) may be required.

  • Purity Confirmation: The purity of the isolated this compound can be confirmed using techniques like quantitative ¹H-NMR.[12]

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the sensitive and selective quantification of this compound in various matrices due to its low detection limits and high specificity.[13][14]

  • Sample Preparation (QuEChERS Method): For complex matrices like meat or dairy, the "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is effective.[15]

    • Homogenize the sample with water.

    • Add an extraction solvent (e.g., acetonitrile) and a buffered salt mixture (e.g., providing a pH of 5-5.5 to ensure stability).[15]

    • Shake vigorously and centrifuge.

    • The resulting supernatant containing this compound can be directly analyzed or further cleaned up via dispersive SPE.

  • Chromatographic Separation:

    • Instrument: Ultra-High-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer.

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like ammonium acetate to improve ionization.

    • Flow Rate: Typical for UPLC systems (e.g., 0.2-0.5 mL/min).

    • Run Time: Fast methods can achieve separation in as little as 5 minutes.[16]

  • Mass Spectrometry Detection:

    • Ionization: Electrospray Ionization (ESI), typically in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity. Specific precursor-to-product ion transitions for this compound and its degradation product, pterosin B, are monitored.

  • Quantification:

    • Generate a calibration curve using certified this compound standards. Matrix-matched calibration is often necessary to correct for matrix effects.[15]

    • The limit of detection (LOD) for modern methods can be as low as 0.03 µg/kg in food matrices and 0.001 to 0.008 µg/L in water.[14][15]

LCMS_Workflow cluster_workflow LC-MS/MS Quantification Workflow Sample Sample (Bracken, Water, Milk, etc.) Extraction Sample Preparation (e.g., QuEChERS) Sample->Extraction UPLC UPLC Separation (C18 Column) Extraction->UPLC MSMS Tandem MS Detection (MRM Mode) UPLC->MSMS Data Data Analysis (Quantification) MSMS->Data

References

The Core Mechanism of Ptaquiloside Carcinogenicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ptaquiloside (PTA), a norsesquiterpene glycoside produced by the bracken fern (Pteridium aquilinum), is a potent natural carcinogen.[1][2] Its presence in the food chain, through consumption of contaminated water, milk, or meat from livestock that have grazed on bracken, poses a significant health risk to both animals and humans, and has been linked to esophageal and gastric cancers.[1][2] This technical guide provides an in-depth exploration of the underlying molecular mechanisms of this compound's carcinogenicity, focusing on its activation, genotoxicity, and the cellular pathways it perturbs.

Activation of this compound: The Formation of the Ultimate Carcinogen

This compound itself is a procarcinogen and requires metabolic activation to exert its genotoxic effects. Under physiological conditions, particularly in a weakly alkaline environment, this compound is unstable and undergoes a series of transformations to become a powerful alkylating agent.[1]

The activation process begins with the hydrolysis of the glycosidic bond, releasing the glucose molecule and forming an unstable aglycone, ptaquilosin.[1] This is followed by the elimination of a water molecule, leading to the formation of a highly reactive intermediate known as ptaquilodienone. This dienone, containing a strained cyclopropyl ring, is considered the ultimate carcinogen derived from this compound.[1][3]

ptaquiloside_activation This compound This compound (Procarcinogen) ptaquilosin Ptaquilosin (Aglycone) This compound->ptaquilosin - Glucose (Hydrolysis) ptaquilodienone Ptaquilodienone (Ultimate Carcinogen) ptaquilosin->ptaquilodienone - H2O (Dehydration)

Figure 1: Activation pathway of this compound to its ultimate carcinogenic form, ptaquilodienone.

Genotoxicity: DNA Adduct Formation and Mutagenesis

The carcinogenicity of this compound is primarily attributed to the ability of its activated form, ptaquilodienone, to alkylate DNA, leading to the formation of DNA adducts, mutations, and genomic instability.

DNA Adduct Formation

Ptaquilodienone is a potent electrophile that readily reacts with nucleophilic sites on DNA bases. The primary targets for alkylation are the N-3 position of adenine and the N-7 position of guanine.[1][3] More recent studies have also identified the formation of O6-alkylguanine adducts.[4][5] These adducts are unstable and can lead to spontaneous depurination, creating apurinic (AP) sites in the DNA.[1] This disruption of the DNA backbone can result in strand breaks.

dna_adduct_formation cluster_dna DNA Double Helix DNA_base Adenine (A) Guanine (G) adducts DNA Adducts (N3-Adenine, N7-Guanine, O6-Guanine) DNA_base->adducts ptaquilodienone Ptaquilodienone ptaquilodienone->DNA_base Alkylation depurination Depurination adducts->depurination ap_site Apurinic (AP) Site depurination->ap_site strand_break DNA Strand Break ap_site->strand_break

Figure 2: Mechanism of this compound-induced DNA damage.

Mutagenesis and Oncogene Activation

The formation of apurinic sites is a highly mutagenic event. During DNA replication, the polymerase may inaccurately insert a base opposite the AP site, leading to point mutations. The alkylation of adenine by this compound in codon 61 of the H-ras proto-oncogene, followed by depurination, has been shown to cause its activation in the ileum of calves fed bracken.[1] Activation of the H-ras oncogene is a critical early event in this compound-induced carcinogenesis.[6][7] Studies in rats have also demonstrated mutations in codons 58 and 59 of the H-ras gene.[7]

Cellular Signaling Pathways Affected by this compound

This compound-induced DNA damage triggers a cellular stress response, activating specific signaling pathways involved in DNA repair, cell cycle control, and apoptosis.

DNA Damage Response Pathway

The presence of DNA strand breaks and adducts activates the DNA damage response (DDR) pathway. In human gastric epithelial cells, this compound has been shown to induce the phosphorylation of CHK1 (Checkpoint Kinase 1), a key transducer kinase in the ATR (Ataxia Telangiectasia and Rad3-related) signaling pathway. This activation leads to an increase in the level of the tumor suppressor protein p53. The p53 protein, in turn, can initiate cell cycle arrest to allow for DNA repair or, if the damage is too severe, trigger apoptosis.

dna_damage_response This compound This compound dna_damage DNA Damage (Strand Breaks, Adducts) This compound->dna_damage atr ATR Activation dna_damage->atr chk1 CHK1 Phosphorylation atr->chk1 p53 p53 Stabilization and Activation chk1->p53 cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest dna_repair DNA Repair p53->dna_repair apoptosis Apoptosis p53->apoptosis

Figure 3: this compound-induced DNA damage response pathway.

Inflammatory Response

In addition to its genotoxic effects, this compound can also induce an inflammatory response. Studies in rats have shown that administration of activated this compound leads to a marked increase in monocyte and Tumor Necrosis Factor-alpha (TNF-α) levels.[8] Chronic inflammation is a known contributor to carcinogenesis, and this this compound-induced inflammation may create a microenvironment that promotes tumor development.

Quantitative Data on this compound Carcinogenicity

The following tables summarize some of the available quantitative data related to the carcinogenic effects of this compound.

Table 1: this compound Concentrations in Various Sources

SourceConcentration RangeReference
Bracken Fern (dry weight)0 - 1%[1]
Bracken Fern Sporesup to 29 µg/L[3]
Cow's Milk0.11 mg/L[9]
Groundwater0.09 - 0.6 µg/L[3]
Surface Waterup to 2.2 µg/L[3]
Free-range Beef0.1 µg/kg[10]

Table 2: Tumor Incidence in Rats Exposed to this compound

DoseRoute of AdministrationTumor TypeIncidenceReference
300 mg (total)IntragastricMammary Cancer100%[4][5]
380 mg (total)IntragastricIleal Tumors91%[4][5]
3 mg weekly for 10 weeksIntravenousMammary Adenocarcinomas40%[8]

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the carcinogenicity of this compound.

³²P-Postlabeling Assay for DNA Adducts

This ultrasensitive method is used to detect and quantify DNA adducts.

  • DNA Isolation and Digestion: DNA is isolated from tissues of interest. Microgram quantities of DNA are then enzymatically digested to nucleoside 3'-monophosphates.

  • Adduct Enrichment: The adducts are enriched from the digest, often using techniques like butanol extraction.

  • Radiolabeling: The 5'-hydroxyl group of the adducted nucleotides is radiolabeled by transferring ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

  • Chromatographic Separation and Quantification: The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC). The separated adducts are then visualized and quantified using a phosphorimager.

Immunohistochemistry (IHC) for Ki-67

This technique is used to assess cell proliferation in tissues by detecting the Ki-67 protein, a marker of actively dividing cells.

  • Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites. A common method involves heating the slides in a citrate buffer (pH 6.0).

  • Blocking: Non-specific antibody binding is blocked using a serum-based blocking solution.

  • Primary Antibody Incubation: The slides are incubated with a primary antibody specific for Ki-67.

  • Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is applied, followed by a detection system (e.g., horseradish peroxidase and DAB substrate) that produces a colored precipitate at the site of the antigen.

  • Counterstaining and Mounting: The sections are counterstained (e.g., with hematoxylin) to visualize the cell nuclei, dehydrated, and mounted.

  • Analysis: The percentage of Ki-67 positive cells is determined by microscopic examination.

Real-Time Quantitative PCR (qPCR) for p53 Gene Expression

qPCR is used to measure the relative expression levels of specific genes, such as the tumor suppressor gene p53.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells or tissues and its quality and quantity are assessed. The RNA is then reverse-transcribed into complementary DNA (cDNA).

  • qPCR Reaction: The qPCR reaction is set up with the cDNA template, gene-specific primers for p53 and a reference gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green) or a probe-based system.

  • Amplification and Data Analysis: The reaction is run in a real-time PCR instrument that monitors the fluorescence signal at each cycle of amplification. The relative expression of the p53 gene is calculated using the ΔΔCt method, normalizing to the expression of the reference gene.

Conclusion

The carcinogenic mechanism of this compound is a multi-step process initiated by its activation to a reactive dienone. This ultimate carcinogen directly damages DNA by forming adducts, which leads to mutations and the activation of oncogenes like H-ras. The resulting genomic instability triggers cellular stress responses, including the DNA damage response pathway and inflammation, which can further contribute to the development of cancer. Understanding these core mechanisms is crucial for assessing the risks associated with this compound exposure and for developing potential strategies for prevention and therapeutic intervention. Further research to quantify the levels of different DNA adducts in various tissues and to fully elucidate the downstream signaling cascades will provide a more complete picture of this compound's carcinogenicity.

References

Ptaquiloside: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis in Ferns

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ptaquiloside, a potent carcinogenic norsesquiterpene glucoside, is a naturally occurring toxin found in a variety of fern species. Its presence in the food chain, primarily through the consumption of bracken fern (Pteridium aquilinum) by livestock and subsequent contamination of milk and meat, poses a significant health risk to both animals and humans. This technical guide provides an in-depth overview of the natural sources and distribution of this compound in different fern species, detailed experimental protocols for its analysis, and a summary of its biological activity.

Natural Sources and Distribution of this compound

This compound has been identified in a range of fern genera, with the highest concentrations typically found in the Pteridium (bracken) genus. However, its presence is not limited to bracken and has been detected in other genera including Pteris, Microlepia, Hypolepis, Cheilanthes, Cibotium, Dennstaedtia, Dryopteris, Histiopteris, and Onychium.[1][2][3][4] The concentration of this compound varies significantly depending on the fern species, the part of the plant, the geographical location, and the season.

Distribution in Different Fern Species

While Pteridium aquilinum is the most well-studied source of this compound, numerous other fern species have been shown to contain this carcinogen. The following table summarizes the presence of this compound in various fern genera.

GenusPresence of this compoundReference
Pteridium+[2]
Pteris+[1]
Microlepia+[2]
Hypolepis+[2][3]
Cheilanthes+[3]
Cibotium+[1]
Dennstaedtia+[1]
Dryopteris+[1]
Histiopteris+[1]
Onychium+[1]
This compound Concentration in Pteridium Species

The concentration of this compound in bracken ferns (Pteridium spp.) can vary dramatically, ranging from non-detectable levels to over 1% of the plant's dry weight.[2] The highest concentrations are generally found in the young, developing parts of the fern, such as the croziers (fiddleheads) and unfolding fronds, particularly during the spring and early summer.[2][5]

The following table presents a summary of this compound concentrations found in different Pteridium species and plant parts from various geographical locations.

SpeciesPlant PartLocationThis compound Concentration (mg/g dry weight)Reference
Pteridium aquilinumFrondsBolivia1.45 - 14.7[1]
Pteridium arachnoideumFrondsBrazil2.49 - 2.75[1]
Pteridium arachnoideumSproutsBrazil12.47 - 18.81[6]
Pteridium aquilinum-Italy0.05 - 1.13[1]
Pteridium aquilinum-New Zealand0.28 - 13.3[1]
Pteridium aquilinum-USA0.01 - 0.23[1]
This compound Concentration in Pteris Species

Several species within the Pteris genus have also been found to contain this compound, with concentrations varying based on the species, phenological stage, and collection site. A study in northwestern Argentina found this compound concentrations ranging from 6 to 4326 µg/g.[7]

SpeciesPhenological StageLocationThis compound Concentration (µg/g)Reference
Pteris spp.Young and AdultNorthwestern Argentina6 - 4326[7]

Experimental Protocols for this compound Analysis

Accurate quantification of this compound is crucial for risk assessment and research purposes. Due to its instability, specific extraction and analytical methods are required. The most common analytical techniques include High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS).[8]

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction of this compound from various matrices, including bracken fern, meat, and dairy products.[9][10][11]

Protocol:

  • Homogenization: Homogenize 10 g of the sample with 10 mL of water.

  • Extraction: Add 10 mL of acetonitrile and a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to the homogenate. The citrate buffer helps maintain a pH of 5-5.5, which is crucial for this compound stability.[9][12]

  • Centrifugation: Shake vigorously and centrifuge to separate the layers.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take an aliquot of the acetonitrile supernatant and add a d-SPE cleanup sorbent (e.g., primary secondary amine - PSA) to remove interfering matrix components.

  • Final Extract: Centrifuge and filter the supernatant for LC-MS/MS analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

Instrumentation:

  • HPLC system with a C18 column.

  • UV detector set at 220 nm.[12]

Mobile Phase:

  • An isocratic mobile phase consisting of a mixture of water and methanol (e.g., 40:60 v/v) is commonly used.[12]

Procedure:

  • Inject the prepared sample extract into the HPLC system.

  • The retention time for this compound is typically around 6.68 minutes under these conditions.[12]

  • Quantify the this compound concentration by comparing the peak area to a calibration curve prepared with this compound standards. The limit of detection is typically around 0.05 ppm.[12]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers higher sensitivity and selectivity for this compound analysis.

Instrumentation:

  • LC system coupled to a tandem mass spectrometer.

Chromatographic Conditions:

  • A C18 column is typically used with a gradient elution of water and acetonitrile, both containing 0.1% v/v formic acid.[3]

Mass Spectrometry Parameters:

  • The quantification is often based on the transition of the precursor ion to a specific product ion, for example, for this compound [M-glucose-H₂O+H]⁺ at m/z 219.1.[3]

Biological Activity and Signaling Pathways

Biosynthesis of this compound

This compound is a norsesquiterpene glycoside, and its biosynthesis is understood to originate from the mevalonate pathway, a fundamental metabolic pathway in plants for the production of isoprenoids.[1] The key precursor for sesquiterpenes is farnesyl pyrophosphate (FPP).[1][13] While the exact enzymatic steps converting FPP to this compound have not been fully elucidated, the general pathway involves the cyclization of FPP to form the characteristic illudane skeleton, followed by various modifications such as oxidation, reduction, and glycosylation.[1][4][5][14][15][16][17][18][19][20][21][22]

Ptaquiloside_Biosynthesis AcetylCoA Acetyl-CoA Mevalonate Mevalonate Pathway AcetylCoA->Mevalonate IPP_DMAPP IPP & DMAPP Mevalonate->IPP_DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP_DMAPP->FPP Illudane_Cation Illudane Cation Intermediate FPP->Illudane_Cation Cyclization Protoilludane Protoilludane Skeleton Illudane_Cation->Protoilludane Ptaquiloside_Aglycone This compound Aglycone Protoilludane->Ptaquiloside_Aglycone Oxidation/Reduction This compound This compound Ptaquiloside_Aglycone->this compound Glycosylation Ptaquiloside_Carcinogenicity This compound This compound Ptaquilodienone Ptaquilodienone (Activated Form) This compound->Ptaquilodienone Loss of Glucose DNA DNA Ptaquilodienone->DNA Alkylation DNA_Adducts DNA Adducts DNA->DNA_Adducts Mutations Mutations DNA_Adducts->Mutations Cancer Cancer Mutations->Cancer Ptaquiloside_Analysis_Workflow Sample_Collection Fern Sample Collection Drying_Grinding Drying and Grinding Sample_Collection->Drying_Grinding Extraction Extraction (e.g., QuEChERS) Drying_Grinding->Extraction Purification Purification/Cleanup (e.g., d-SPE) Extraction->Purification Analysis Analysis (HPLC or LC-MS/MS) Purification->Analysis Quantification Quantification Analysis->Quantification Data_Reporting Data Reporting Quantification->Data_Reporting

References

Ptaquiloside Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of Ptaquiloside's Behavior in Aqueous and Organic Solvents

Introduction

This compound (PTA), a norsesquiterpene glycoside primarily found in bracken fern (Pteridium aquilinum), is a compound of significant interest to researchers in toxicology, oncology, and drug development due to its carcinogenic properties.[1] Understanding its solubility is fundamental for accurate quantification, the design of toxicological studies, and the development of potential inhibitors or detoxification strategies. This technical guide provides a comprehensive overview of the solubility of this compound in both aqueous and organic solvents, complete with experimental protocols and visual representations of its chemical behavior in solution.

Quantitative Solubility Data

This compound is characterized by its high polarity, which dictates its solubility profile. It is readily soluble in aqueous solutions and shows fair solubility in some polar organic solvents.[2][3][4] The presence of a glucose moiety significantly contributes to its hydrophilic nature.[5] While precise quantitative solubility values at various temperatures are not extensively documented in publicly available literature, the following table summarizes the qualitative and known quantitative information.

Solvent SystemTemperature (°C)SolubilityMolar Solubility (mol/L)Method of DeterminationReference
Aqueous Solvents
WaterAmbientHighly Soluble/Readily Soluble[2][3][6][7]Not ReportedQualitative ObservationMultiple Sources
Aqueous Buffers (pH 2.88-8.93)22Sufficient for kinetic studiesNot ReportedHydrolysis Kinetics Assay[2]
GroundwaterAmbientDetected up to 2.2 µg/L~5.5 x 10⁻⁹LC-MS/MS[1]
Stream WaterAmbientDetected up to 169 µg/L (in throughfall)~4.2 x 10⁻⁷LC-MS/MS[1]
Organic Solvents
Ethyl AcetateAmbientFairly Soluble[2][3][4]Not ReportedQualitative ObservationMultiple Sources
MethanolAmbientSoluble (used in extractions/analyses)Not ReportedHPLC/LC-MS Protocols[8]
AcetonitrileAmbientSoluble (used in extractions/analyses)Not ReportedHPLC/LC-MS Protocols[8]
Dimethyl Sulfoxide (DMSO)AmbientAssumed Soluble (common for natural products)Not ReportedGeneral KnowledgeN/A

Factors Influencing this compound Stability in Solution

The solubility of this compound in aqueous solutions is intrinsically linked to its stability. The molecule is unstable and undergoes hydrolysis, which is significantly influenced by pH and temperature. This degradation leads to the formation of pterosin B, a non-carcinogenic compound, via an unstable dienone intermediate which is the ultimate carcinogen.[1][9]

Influence of pH

This compound's stability is highly pH-dependent. It is most stable in slightly acidic to neutral conditions (pH 4.5 - 6.5).[9] Under strongly acidic (pH < 4) or alkaline (pH > 7) conditions, the rate of hydrolysis increases significantly.[2][3]

Influence of Temperature

Lower temperatures promote the stability of this compound in aqueous solutions.[2][3] The rate of hydrolysis is strongly temperature-dependent, with an activation energy of 74.4 (±2.6) kJ mol⁻¹ at pH 4.46.[2] For long-term storage of this compound solutions, low temperatures are essential.

The interplay of these factors is crucial for any experimental work involving this compound in solution. The following diagram illustrates the key factors affecting its stability.

Factors Affecting this compound Stability in Aqueous Solution cluster_factors Influencing Factors cluster_outcomes Outcomes This compound This compound in Solution pH pH Temperature Temperature MicrobialActivity Microbial Activity ClayContent Clay Content (in soil/sediment) IncreasedStability Increased Stability (Longer Half-life) pH->IncreasedStability 4.5 - 6.5 DecreasedStability Decreased Stability (Rapid Degradation) pH->DecreasedStability < 4 or > 7 Temperature->IncreasedStability Low Temperature->DecreasedStability High MicrobialActivity->DecreasedStability Present ClayContent->IncreasedStability Present

Caption: Factors influencing the stability of this compound in aqueous environments.

The degradation of this compound in aqueous solution is a critical consideration. The following diagram outlines the degradation pathway from this compound to its non-toxic end-product, pterosin B.

This compound Degradation Pathway in Aqueous Solution cluster_conditions Conditions This compound This compound Dienone Unstable Dienone (Ultimate Carcinogen) This compound->Dienone - Glucose PterosinB Pterosin B (Non-carcinogenic) Dienone->PterosinB Aromatization Acidic Acidic (pH < 4) Acidic->this compound Alkaline Alkaline (pH > 7) Alkaline->this compound

Caption: Degradation pathway of this compound in aqueous solution.

Experimental Protocols

Protocol: Thermodynamic Solubility Determination of this compound

1. Objective: To determine the thermodynamic solubility of this compound in a selected aqueous or organic solvent at a specified temperature.

2. Materials:

  • This compound (solid, high purity)

  • Solvent of interest (e.g., deionized water, phosphate-buffered saline pH 7.4, ethyl acetate, methanol, acetonitrile)

  • Vials with screw caps

  • Shaker or rotator capable of maintaining a constant temperature

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC or LC-MS/MS system with a suitable column (e.g., C18)

  • Analytical balance

  • Volumetric flasks and pipettes

3. Procedure:

a. Preparation of Saturated Solution: i. Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium. ii. Add a known volume of the chosen solvent to the vial. iii. Securely cap the vial and place it in a shaker set to a constant temperature (e.g., 25°C or 37°C). iv. Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

b. Sample Collection and Preparation: i. After the equilibration period, visually confirm the presence of undissolved this compound. ii. Centrifuge the vial at a high speed to pellet the undissolved solid. iii. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. iv. Filter the aliquot through a 0.22 µm syringe filter into a clean vial. v. Dilute the filtered solution with the mobile phase to a concentration within the calibration range of the analytical method.

c. Quantification by HPLC-UV or LC-MS/MS: i. Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. ii. Generate a calibration curve by analyzing the standard solutions. iii. Analyze the diluted sample solution using the same analytical method. iv. Determine the concentration of this compound in the diluted sample from the calibration curve.

d. Calculation of Solubility: i. Calculate the concentration of this compound in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. ii. Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or mol/L).

The workflow for this experimental protocol is visualized in the following diagram.

Experimental Workflow for this compound Solubility Determination Start Start AddExcess Add excess solid This compound to solvent Start->AddExcess Equilibrate Equilibrate with shaking (24-48h at constant temp.) AddExcess->Equilibrate Centrifuge Centrifuge to pellet undissolved solid Equilibrate->Centrifuge Filter Filter supernatant (0.22 µm filter) Centrifuge->Filter Dilute Dilute filtered solution Filter->Dilute Analyze Analyze by HPLC or LC-MS/MS Dilute->Analyze Calculate Calculate solubility from calibration curve Analyze->Calculate End End Calculate->End

Caption: Workflow for determining the thermodynamic solubility of this compound.

Conclusion

The high aqueous solubility of this compound is a key factor in its environmental mobility and bioavailability. However, its instability in aqueous solutions, particularly under non-neutral pH and elevated temperatures, presents challenges for its handling and analysis. Researchers and drug development professionals must consider these properties when designing experiments and interpreting data. The provided protocols and diagrams offer a foundational understanding for working with this potent natural toxin. Further research to establish a comprehensive quantitative solubility profile of this compound in a wider range of solvents and temperatures would be a valuable contribution to the field.

References

A Historical Overview of Bracken Fern Toxicity Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive historical overview of the research into the toxicity of bracken fern (Pteridium aquilinum). It details the key discoveries, experimental methodologies, and quantitative data that have shaped our understanding of the toxic principles of this globally distributed plant and their implications for animal and human health.

Introduction: From Ancient Poison to Modern Carcinogen

Bracken fern, a plant with a long history of use in various cultures for food, medicine, and animal bedding, has been recognized as a source of livestock poisoning for centuries.[1] Early observations of "bracken poisoning" in cattle, characterized by an acute hemorrhagic syndrome, and "bracken staggers" in horses, a neurological disorder, marked the beginning of a long scientific journey to unravel the plant's toxic secrets.[1] This journey has led to the identification of a potent carcinogen, ptaquiloside, and a deeper understanding of its mechanisms of action, posing significant concerns for both veterinary and human health due to its potential to contaminate the food chain and water sources.[2]

A Century of Discovery: Key Milestones in Bracken Fern Toxicity Research

The timeline of bracken fern toxicity research is marked by several pivotal discoveries that have progressively illuminated the complex nature of its toxicity.

  • Early 20th Century: Initial investigations focus on the clinical signs of bracken poisoning in livestock. The distinct syndromes in cattle (hemorrhagic disease) and horses (neurological impairment) suggest the presence of different toxic principles.

  • 1940s-1950s: The cause of "bracken staggers" in horses is identified as a thiaminase enzyme present in the fern, which leads to a fatal vitamin B1 deficiency.[1] This discovery provides the first clear biochemical explanation for one of the major toxic effects of bracken.

  • 1960s: The carcinogenic nature of bracken fern is definitively established through long-term feeding experiments in rats, which develop intestinal and bladder tumors.[3] This finding shifts the focus of research towards identifying the cancer-causing agent.

  • 1983: The breakthrough discovery of This compound , a norsesquiterpene glycoside, is independently reported by two research groups.[4] This unstable and highly reactive compound is identified as the principal carcinogen in bracken fern.[5]

  • Late 20th Century to Present: Research intensifies on the mechanism of action of this compound, its metabolic activation to a reactive dienone, and its ability to form DNA adducts, leading to mutations and cancer.[6] Studies also focus on the detection of this compound in the environment, including soil, water, and the milk of livestock, highlighting the pathways of human exposure.[4]

The Culprit: this compound and its Mechanism of Action

This compound is the primary toxic and carcinogenic compound in bracken fern. Its toxicity is mediated through a fascinating and destructive biochemical pathway.

Activation and DNA Adduct Formation

Under weakly alkaline conditions, such as those found in the digestive tract, this compound is converted into a highly reactive intermediate called ptaquilodienone .[4] This dienone is a potent electrophile that readily alkylates cellular macromolecules, most critically, DNA. It forms adducts primarily at the N-3 position of adenine and the N-7 position of guanine residues in the DNA strand.[6]

dot

ptaquiloside_activation This compound This compound Ptaquilodienone Ptaquilodienone (Active Carcinogen) This compound->Ptaquilodienone Weakly Alkaline Conditions (e.g., in vivo) DNA_Adducts DNA Adducts (Adenine and Guanine) Ptaquilodienone->DNA_Adducts Alkylation

Caption: Activation of this compound to its carcinogenic form.

Cellular Response to DNA Damage

The formation of this compound-DNA adducts triggers a cellular DNA damage response. Studies have shown the activation of the ATR-Chk1 signaling pathway, a critical cascade for repairing single-strand DNA breaks.[3][7] This response can lead to cell cycle arrest to allow for DNA repair, or if the damage is too extensive, it can induce apoptosis (programmed cell death).[7] Persistent DNA damage and misrepair can lead to mutations, genomic instability, and ultimately, the development of cancer.

dot

dna_damage_response cluster_activation This compound Activation & DNA Damage cluster_response Cellular Response This compound This compound Ptaquilodienone Ptaquilodienone This compound->Ptaquilodienone Activation DNA_Damage DNA Adducts & Strand Breaks Ptaquilodienone->DNA_Damage Alkylation ATR ATR Activation DNA_Damage->ATR Apoptosis Apoptosis DNA_Damage->Apoptosis Extensive Damage Chk1 Chk1 Phosphorylation ATR->Chk1 Cell_Cycle_Arrest Cell Cycle Arrest Chk1->Cell_Cycle_Arrest Mutation Mutation & Genomic Instability Cell_Cycle_Arrest->Mutation Failed Repair Cancer Cancer Mutation->Cancer

Caption: this compound-induced DNA damage and cellular response pathway.

Quantitative Toxicology of Bracken Fern

The toxicity of bracken fern and its primary toxin, this compound, has been quantified in various studies. This section summarizes key quantitative data.

Table 1: this compound Concentration in Bracken Fern
Plant PartThis compound Concentration (% of dry weight)Reference
Young Fronds (Croziers)0.1 - 1.3[8]
Mature FrondsVaries, generally lower than young fronds[4]
RhizomesGenerally low, but can be significant[4]
Table 2: Carcinogenicity of this compound in Rats
Animal ModelDosing RegimenTumor IncidenceTarget OrgansReference
Female Sprague-Dawley RatsIntragastric administration of 300 mg and 380 mgMammary cancer (100%), Ileal tumors (91%)Mammary gland, Ileum[6]
Female ACI RatsDiet containing 0.027-0.08% this compound for 210 days100%Ileum, Urinary bladder[9]
Female Sprague-Dawley RatsDiet containing 33% bracken fernIntestinal tumors (95%), Bladder tumors (60%)Intestine, Urinary bladder[7]
Guinea PigsDiet containing 25-30% dried bracken fern for 100-150 days96% (carcinoma after one year)Urinary bladder[10]

Experimental Protocols: A Guide to Key Methodologies

This section provides an overview of the key experimental protocols used in bracken fern toxicity research, synthesized from multiple sources.

Extraction and Purification of this compound

A generalized protocol for the extraction and purification of this compound from bracken fern is as follows:

  • Harvesting and Preparation: Young, actively growing bracken fronds are harvested, freeze-dried, and ground into a fine powder.

  • Initial Extraction: The powdered fern material is extracted with a chloroform-methanol azeotrope for an extended period (e.g., 48 hours) to remove pigments and other interfering substances.[11]

  • This compound Extraction: The defatted material is then extracted with a more polar solvent, such as aqueous methanol or water, to solubilize the glycoside this compound.

  • Purification: The crude extract is subjected to a series of chromatographic steps for purification. This typically involves:

    • Solid-Phase Extraction (SPE): Using cartridges such as Polyamide or C18 to remove impurities.[12]

    • Column Chromatography: Employing silica gel or other stationary phases with a gradient of solvents to separate this compound from other compounds.

    • High-Performance Liquid Chromatography (HPLC): A final purification step using a C18 column and a mobile phase of water and methanol or acetonitrile to obtain pure this compound.[8]

  • Analysis and Quantification: The purity and concentration of the isolated this compound are determined using techniques like HPLC with UV detection or, for higher sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

dot

extraction_workflow Start Bracken Fern Fronds Freeze_Dry Freeze-drying and Grinding Start->Freeze_Dry Initial_Extraction Initial Extraction (Chloroform-Methanol) Freeze_Dry->Initial_Extraction Ptaquiloside_Extraction This compound Extraction (Aqueous Methanol/Water) Initial_Extraction->Ptaquiloside_Extraction Crude_Extract Crude this compound Extract Ptaquiloside_Extraction->Crude_Extract SPE Solid-Phase Extraction (SPE) Crude_Extract->SPE Column_Chromatography Column Chromatography SPE->Column_Chromatography HPLC High-Performance Liquid Chromatography (HPLC) Column_Chromatography->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound Analysis Analysis and Quantification (HPLC-UV, LC-MS) Pure_this compound->Analysis

Caption: Experimental workflow for this compound extraction.

Carcinogenicity Studies in Rats

A typical protocol for a carcinogenicity study of bracken fern or this compound in rats is outlined below:

  • Animal Model: Young female rats of a specific strain (e.g., Sprague-Dawley or ACI) are commonly used.[5][9]

  • Diet Preparation:

    • Bracken Fern Diet: Dried and powdered bracken fern is mixed with a standard basal diet at a specified concentration (e.g., 33% by weight).[7]

    • This compound Diet: Purified this compound is incorporated into the basal diet at a defined concentration (e.g., 0.027-0.08%).[9]

  • Administration: The experimental diet is provided to the rats ad libitum for a predetermined period, which can range from several weeks to the majority of the animal's lifespan.[3][9] Alternatively, purified this compound can be administered by oral gavage.[13]

  • Monitoring: Animals are monitored regularly for clinical signs of toxicity, including weight loss, hematuria (blood in the urine), and general health status.[14]

  • Necropsy and Histopathology: At the end of the study, or when animals become moribund, they are euthanized, and a thorough necropsy is performed. Target organs, particularly the ileum, urinary bladder, and mammary glands, are collected, fixed in formalin, and processed for histopathological examination.[15] Tissues are sectioned, stained with hematoxylin and eosin, and examined microscopically for the presence of preneoplastic lesions (e.g., hyperplasia) and tumors.[15]

Conclusion and Future Directions

The historical journey of bracken fern toxicity research has transformed our understanding from anecdotal reports of livestock poisoning to a detailed molecular understanding of a potent, naturally occurring carcinogen. The identification and characterization of this compound have been central to this progress. However, several areas warrant further investigation. The precise LD50 values for this compound in various species remain to be definitively established. More comprehensive dose-response studies are needed to refine risk assessments for human exposure. Furthermore, the potential synergistic effects of this compound with other environmental carcinogens and the development of effective strategies to mitigate its impact on the food chain and water supplies are critical areas for future research. This in-depth knowledge is essential for drug development professionals exploring natural products for therapeutic applications, as it highlights the critical importance of rigorous toxicological evaluation.

References

Structural Relationship of Ptaquiloside and Other Illudane Glycosides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ptaquiloside, a potent carcinogenic norsesquiterpene glycoside found in bracken fern (Pteridium aquilinum), and its structural analogues, the illudane glycosides, represent a significant area of study in natural product chemistry, toxicology, and oncology.[1] This technical guide provides an in-depth analysis of the structural relationships between this compound and other illudane glycosides, their shared biosynthetic origins, and the implications of their chemical structures on biological activity. Detailed experimental protocols for the isolation, purification, and characterization of these compounds are provided, alongside quantitative data on their cytotoxic effects. Visualizations of key pathways and experimental workflows are included to facilitate a deeper understanding of these complex molecules.

Introduction to Illudane Glycosides

Illudane glycosides are a class of sesquiterpenoid compounds characterized by the illudane skeleton, a tricyclic system featuring a cyclopropane ring.[2] These compounds are found in various natural sources, most notably in bracken ferns, where they are believed to play a role in chemical defense. This compound is the most well-studied member of this family and is recognized as the primary carcinogenic agent in bracken fern.[1] Its consumption by livestock has been linked to various cancers, and it poses a potential threat to human health through contamination of water and food sources.[3][4][5]

Other notable illudane glycosides include caudatoside and ptesculentoside, which share the core illudane structure with this compound but differ in their substitution patterns.[2][3][6][7][8][9] The shared structural motif of a reactive cyclopropane ring suggests that these related compounds may exhibit similar biological activities.[2][6]

Structural Features and Comparative Analysis

The core structure of illudane glycosides consists of a fused ring system with a reactive spiro-cyclopropyl group. In this compound, this core is glycosylated with a glucose moiety. The instability of this compound under physiological or weakly alkaline conditions leads to the loss of this glucose molecule and the formation of a highly reactive dienone intermediate, which is the ultimate carcinogen. This dienone is a potent electrophile that can alkylate biological macromolecules, including DNA.[10]

The structural relationship between this compound, caudatoside, and ptesculentoside lies in their shared illudane core. Variations in the hydroxylation and glycosylation patterns on this core differentiate the individual compounds.

Table 1: Structural Comparison of Major Illudane Glycosides

CompoundR1R2R3
This compoundOHHGlucose
CaudatosideHOHGlucose
PtesculentosideOHOHGlucose

Biosynthetic Pathway of Illudane Glycosides

The biosynthesis of illudane glycosides proceeds through the mevalonate pathway, which is responsible for the synthesis of all terpenoids. The key precursor for sesquiterpenes is farnesyl pyrophosphate (FPP). While the specific enzymatic steps for this compound biosynthesis are not fully elucidated, the general pathway involves the cyclization of FPP to form the characteristic illudane skeleton. This is followed by a series of oxidation and glycosylation steps to yield the final products.

Biosynthesis cluster_0 Mevalonate Pathway cluster_1 Illudane Core Formation cluster_2 Tailoring Reactions Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate->Isopentenyl Pyrophosphate (IPP) Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Isopentenyl Pyrophosphate (IPP)->Farnesyl Pyrophosphate (FPP) FPP FPP Protoilludane Cation Protoilludane Cation FPP->Protoilludane Cation Sesquiterpene Synthase Illudane Skeleton Illudane Skeleton Protoilludane Cation->Illudane Skeleton Hydroxylated Intermediates Hydroxylated Intermediates Illudane Skeleton->Hydroxylated Intermediates Oxidation Illudane Glycosides Illudane Glycosides Hydroxylated Intermediates->Illudane Glycosides Glycosylation

Biosynthesis of Illudane Glycosides.

Mechanism of Action: DNA Alkylation by this compound

The carcinogenicity of this compound is attributed to its ability to alkylate DNA. Under physiological conditions, this compound loses its glucose moiety to form an unstable dienone. This activated form possesses a highly electrophilic cyclopropane ring that can react with nucleophilic sites on DNA bases, primarily the N7 of guanine and the N3 of adenine.[10][11][12] This leads to the formation of DNA adducts, which can cause mutations and initiate carcinogenesis if not repaired.[10][11][12][13]

Mechanism_of_Action This compound This compound Dienone Dienone This compound->Dienone - Glucose (Physiological pH) DNA_Adducts DNA_Adducts Dienone->DNA_Adducts + DNA (Alkylation) Mutation Mutation DNA_Adducts->Mutation Replication Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

Mechanism of this compound-induced Carcinogenesis.

Quantitative Biological Data

The cytotoxicity of this compound has been evaluated in various cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

Table 2: Cytotoxicity of this compound against Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)Reference
AGSGastric Adenocarcinoma~10-40[14]
HGC-27Human Gastric Cancer2.03 (MTT assay), 2.56 (LDH assay)[15]
CrFKFeline Kidney11.17 (MTT assay), 11.86 (LDH assay)[15]

Note: Direct comparative IC50 data for caudatoside and ptesculentoside are limited in the reviewed literature, but their structural similarity to this compound suggests they may possess similar cytotoxic properties.

Experimental Protocols

Extraction and Isolation of Illudane Glycosides from Pteridium aquilinum

This protocol is a synthesis of methods described in the literature.[16][17][18][19]

Objective: To extract and isolate this compound and other illudane glycosides from bracken fern.

Materials:

  • Fresh or freeze-dried Pteridium aquilinum fronds

  • Methanol

  • Water (Milli-Q or equivalent)

  • Dichloromethane

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • C18 solid-phase extraction (SPE) cartridges

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

Procedure:

  • Extraction:

    • Homogenize 100 g of fresh or 20 g of freeze-dried bracken fern fronds in 500 mL of methanol/water (80:20 v/v).

    • Stir the mixture at room temperature for 24 hours.

    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Liquid-Liquid Partitioning:

    • Resuspend the crude extract in 200 mL of water and partition successively with hexane (3 x 100 mL), dichloromethane (3 x 100 mL), and ethyl acetate (3 x 100 mL).

    • The aqueous layer contains the illudane glycosides.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the aqueous extract onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the illudane glycosides with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

  • Silica Gel Column Chromatography:

    • Combine and concentrate the fractions containing illudane glycosides from the SPE.

    • Apply the concentrated extract to a silica gel column.

    • Elute with a solvent gradient of increasing polarity, for example, a gradient of methanol in dichloromethane.

  • Preparative HPLC:

    • Further purify the fractions containing the target compounds using preparative HPLC with a C18 column.

    • A typical mobile phase is a gradient of acetonitrile in water.

Experimental_Workflow Start Bracken Fern Sample Extraction Methanol/Water Extraction Start->Extraction Partitioning Liquid-Liquid Partitioning Extraction->Partitioning SPE C18 Solid-Phase Extraction Partitioning->SPE Silica Silica Gel Chromatography SPE->Silica HPLC Preparative HPLC Silica->HPLC Isolated_Compound Pure Illudane Glycoside HPLC->Isolated_Compound

Workflow for the Isolation of Illudane Glycosides.
Structural Elucidation by NMR and Mass Spectrometry

Objective: To confirm the structure of the isolated illudane glycosides.

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Nuclear Magnetic Resonance (NMR) spectrometer (400 MHz or higher).

Mass Spectrometry:

  • Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol).

  • Infuse the sample into the ESI source in both positive and negative ion modes.

  • Acquire high-resolution mass spectra to determine the exact mass and molecular formula.

  • Perform tandem MS (MS/MS) to obtain fragmentation patterns for structural confirmation.

NMR Spectroscopy:

  • Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CD3OD or D2O).

  • Acquire the following NMR spectra:

    • ¹H NMR

    • ¹³C NMR

    • Correlation Spectroscopy (COSY)

    • Heteronuclear Single Quantum Coherence (HSQC)

    • Heteronuclear Multiple Bond Correlation (HMBC)

  • Assign the proton and carbon signals using the 2D correlation spectra to elucidate the complete structure.

Cytotoxicity Assay (MTT Assay)

This protocol is based on methods described for assessing this compound cytotoxicity.[14][15]

Objective: To determine the cytotoxic effect of illudane glycosides on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., AGS, HGC-27)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Illudane glycoside stock solution (in DMSO or water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the illudane glycoside in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO or water as the highest compound concentration) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 48-72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of the solubilization buffer to each well.

    • Gently shake the plate to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Conclusion

This compound and its related illudane glycosides represent a fascinating and important class of natural products. Their shared structural features, particularly the reactive cyclopropane ring, are central to their biological activity. Understanding the structural relationships within this family is crucial for assessing their toxicological risks and for exploring their potential as scaffolds for the development of new therapeutic agents. The experimental protocols and data presented in this guide provide a valuable resource for researchers in this field. Further investigation into the comparative biological activities of different illudane glycosides and the detailed elucidation of their biosynthetic pathways will undoubtedly open new avenues for research and application.

References

The Conversion of Ptaquiloside to the Ultimate Carcinogen Ptaquilodienone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the conversion of ptaquiloside (PTA), a naturally occurring carcinogen found in bracken ferns (Pteridium aquilinum), to its highly reactive and ultimate carcinogenic form, ptaquilodienone. This compound is a norsesquiterpene glucoside that poses a significant health risk to livestock and is a suspected human carcinogen, linked to esophageal and gastric cancers.[1][2] Its carcinogenicity is not inherent but arises from its transformation into ptaquilodienone, a potent electrophile that readily alkylates biological nucleophiles, most notably DNA.[1][3] This document outlines the chemical transformation, influencing factors, quantitative data on its stability, detailed experimental protocols for its study, and the cellular pathways affected by this potent toxin.

The Chemical Transformation Pathway

This compound itself is relatively stable under neutral or slightly acidic conditions.[4] However, under specific environmental and physiological conditions, it undergoes a transformation to become a powerful alkylating agent. This process is primarily dependent on pH.[2][3]

Under weakly alkaline conditions, this compound loses its glucose moiety to form an unstable intermediate, which then converts into the highly reactive ptaquilodienone. This dienone possesses a strained cyclopropyl ring system, rendering it a strong electrophile.[1] Conversely, under acidic conditions (pH < 4), this compound degrades into ptaquilosin and subsequently into the non-toxic pterosin B.[1][5] The stability of this compound is therefore highly dependent on the surrounding pH and temperature, with higher temperatures accelerating its degradation.[3][6]

G Figure 1: pH-Dependent Conversion of this compound cluster_acidic Acidic Conditions (pH < 4) cluster_alkaline Weakly Alkaline Conditions (e.g., physiological pH) Ptaquiloside_acid This compound Ptaquilosin Ptaquilosin Ptaquiloside_acid->Ptaquilosin - Glucose PterosinB_acid Pterosin B (Non-carcinogenic) Ptaquilosin->PterosinB_acid Aromatization Ptaquiloside_alk This compound Ptaquilodienone Ptaquilodienone (Ultimate Carcinogen) Ptaquiloside_alk->Ptaquilodienone - Glucose DNA_Adducts DNA Adducts Ptaquilodienone->DNA_Adducts Alkylation

Caption: pH-dependent conversion pathways of this compound.

Quantitative Data on this compound Stability and Detection

The stability of this compound is a critical factor in its environmental persistence and biological activity. The following tables summarize key quantitative data from various studies.

Table 1: Half-life of this compound under Various Conditions

MatrixpHTemperature (°C)Half-lifeReference
Sandy Soil< 4> 25Not specified, degradation facilitated[1]
Less Acidic Sandy SoilNot specifiedNot specified150-180 hours[1]
Natural GroundwatersNatural pH8.06.5 to 47 days[5]
Aqueous Solution< 4Not specifiedA few hours[4]

Table 2: this compound Concentration in Various Media

SourceConcentrationReference
Bracken Fern (dry weight)Up to >1%[6]
Bracken Fern (dry matter)0 to ~13 mg/g[2]
Rainfall leaching from frondsUp to 169 µg/L[6]
Natural WatersUp to 2.2 µg/L[6]
Cow's Milk (after ingestion)8.6 ± 1.2% of ingested amount[2]

Table 3: Analytical Detection Parameters for this compound

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLC0.05 ppmNot specified[7]
LC-MS/MS (QuEChERS)0.03 µg/kg0.09 µg/kg[8][9]

Experimental Protocols

Extraction of this compound from Bracken Fern

This protocol is synthesized from methods described in the literature for the extraction of this compound from plant material for analytical purposes.[10]

Materials:

  • Milled, dried bracken fern material

  • Milli-Q water

  • Centrifuge

  • Polyamide 6 dried packed column (500 mg)

  • LC-MS system

Procedure:

  • Weigh 500 mg of milled, dried bracken fern material.

  • Add 25 mL of Milli-Q water to the plant material.

  • Extract for 60 minutes with agitation.

  • Centrifuge the sample for 15 minutes at 3000 x g.

  • Purify 4 mL of the resulting bracken extract by passing it through a Polyamide 6 dried packed column (500 mg).

  • Dilute the eluate three times.

  • Analyze the diluted eluate for this compound content using a validated LC-MS method.

Generation of Ptaquilodienone from this compound

This protocol outlines the laboratory generation of ptaquilodienone from purified this compound for in vitro experiments.[4][11]

Materials:

  • Purified this compound (4 mg)

  • 0.02 M aqueous sodium carbonate (Na₂CO₃) solution (2 mL)

  • Hexane/diethyl ether solution (2:1 v/v)

  • Sodium carbonate (Na₂CO₃) plug

  • Rotary evaporator

  • HPLC and MS systems for confirmation

Procedure:

  • To a 4 mg sample of purified this compound, add 2 mL of 0.02 M aqueous Na₂CO₃ solution.

  • Stir the mixture for 20 minutes at room temperature. This weakly alkaline condition facilitates the conversion to ptaquilodienone.

  • Extract the ptaquilodienone from the aqueous solution using a 2:1 hexane/diethyl ether solution (3 x 3 mL).

  • Confirm the formation of ptaquilodienone using HPLC and MS analysis.

  • Pass the organic layer through a plug of Na₂CO₃.

  • Remove the solvent using a rotary evaporator to yield the ptaquilodienone.

Analysis of this compound using LC-MS/MS with QuEChERS

This protocol is a summary of a validated method for the quantitative analysis of this compound in various matrices.[8][9]

Materials:

  • Sample (bracken fern, meat, or dairy product)

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Homogenize the sample.

  • Perform a liquid-solid extraction using acetonitrile and QuEChERS salts to maintain a pH of 5-5.5.[8]

  • Centrifuge the sample to separate the phases.

  • Take an aliquot of the supernatant for cleanup using dispersive solid-phase extraction (d-SPE).

  • Analyze the final extract using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Quantify this compound using a matrix-matched calibration curve. The calibration curve typically ranges from 0.1 to 50 µg/kg.[8][9]

Mechanism of Carcinogenicity: DNA Alkylation and Cellular Response

The carcinogenicity of this compound is a direct consequence of the DNA alkylating ability of ptaquilodienone.[1] The electrophilic cyclopropyl group of ptaquilodienone reacts with nucleophilic sites on DNA bases, primarily forming adducts with adenine and guanine.[1][3] Specifically, it has been shown to alkylate the N-3 position of adenine and the N-7 and O6 positions of guanine.[1][11][12]

This DNA alkylation can lead to several mutagenic outcomes:

  • Depurination: The formation of DNA adducts can destabilize the N-glycosidic bond, leading to the loss of the alkylated base and the creation of an abasic site.[1]

  • DNA Strand Breaks: The abasic sites can lead to cleavage of the DNA backbone.[13]

  • Mutations: Errors in DNA synthesis during the repair of these lesions can result in point mutations. For example, the alkylation of adenine in codon 61 of the H-ras proto-oncogene has been shown to lead to its activation.[1]

Cells possess several DNA repair pathways to counteract alkylation damage, including base excision repair (BER), nucleotide excision repair (NER), and direct reversal by enzymes like O6-methylguanine-DNA methyltransferase (MGMT).[14][15][16] However, some ptaquilodienone-induced adducts, such as O6-PTBguanine, are poorly repaired by MGMT, which may lead to their persistence and increase the likelihood of mutagenesis.[11]

G Figure 2: Ptaquilodienone-Induced DNA Damage and Cellular Response cluster_damage DNA Damage cluster_response Cellular Response Ptaquilodienone Ptaquilodienone (Ultimate Carcinogen) DNA Nuclear DNA Ptaquilodienone->DNA Alkylation DNA_Adducts DNA Adducts (N3-Adenine, N7/O6-Guanine) Depurination Depurination (Abasic Sites) DNA_Adducts->Depurination Strand_Breaks DNA Strand Breaks Depurination->Strand_Breaks Repair_Pathways DNA Repair Pathways (BER, NER, MGMT) Strand_Breaks->Repair_Pathways Activation of Repair_Pathways->DNA Repair Mutation Point Mutations (e.g., H-ras activation) Repair_Pathways->Mutation Error-prone Repair Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

Caption: Cellular pathway of ptaquilodienone-induced DNA damage.

Conclusion

The conversion of this compound to ptaquilodienone is a critical activation step that underpins the carcinogenicity of bracken fern. Understanding the chemical mechanism of this conversion, the factors that influence it, and its molecular consequences is essential for assessing the risks associated with this compound exposure and for developing strategies to mitigate its effects. The methodologies and data presented in this guide provide a comprehensive resource for researchers in toxicology, oncology, and drug development who are investigating the impact of this potent natural carcinogen. The instability of this compound and the high reactivity of ptaquilodienone present analytical challenges, but the detailed protocols outlined here offer a robust framework for their study. Further research into the specific DNA repair pathways that are overwhelmed by ptaquilodienone-induced damage could reveal novel targets for therapeutic intervention in cancers associated with bracken fern exposure.

References

Methodological & Application

LC-MS/MS analytical method for ptaquiloside quantification.

Author: BenchChem Technical Support Team. Date: November 2025

An LC-MS/MS analytical method provides a highly sensitive and selective approach for the quantification of ptaquiloside (PTA), a carcinogenic norsesquiterpene glycoside found in bracken ferns (Pteridium aquilinum).[1][2][3] This toxin can contaminate soil, water, and food products such as meat and milk, posing a risk to human and animal health.[2][3][4][5] The methodology combines the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry, making it the preferred technique for detecting PTA at environmentally relevant concentrations.[1][6]

The instability of this compound, which can readily convert to the less toxic pterosin B (PtB) under various conditions, presents a significant analytical challenge.[5] Therefore, proper sample preservation and preparation are critical to ensure accurate quantification.[6] Methods have been developed and validated for diverse matrices, including water, soil, bracken fern, meat, and dairy products.[4][5]

Principle of the Method

The quantification of this compound by LC-MS/MS involves three main stages:

  • Sample Preparation : This crucial step aims to extract PTA from the sample matrix, remove interfering substances, and concentrate the analyte. The protocol varies significantly depending on the matrix and includes techniques like Solid-Phase Extraction (SPE) for water samples and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for complex food and biological samples.[4][5]

  • Liquid Chromatographic Separation : The prepared sample extract is injected into a liquid chromatograph. A reversed-phase column (typically C18) is used to separate this compound from other components in the extract based on its polarity. A gradient elution with a mobile phase consisting of water and acetonitrile, often with a formic acid additive, is employed to achieve optimal separation in a short time.[4][7]

  • Tandem Mass Spectrometric Detection : As the separated components elute from the LC column, they are ionized, typically using electrospray ionization (ESI). The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The precursor ion corresponding to PTA (m/z 399) is selected, fragmented, and specific product ions (e.g., m/z 181, 277, 381) are monitored.[7] This highly selective detection method allows for accurate quantification even at very low concentrations and minimizes matrix interference.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical and depends on the matrix. Due to PTA's instability, it is essential to control pH and temperature throughout the process.[5]

A. Water Samples (Groundwater and Surface Water) This protocol focuses on the cleanup and preconcentration of PTA from water samples using Solid-Phase Extraction (SPE).

  • Preservation : Immediately after collection, buffer the water samples to a pH of approximately 5.5 with ammonium acetate to ensure the stability of this compound during transport and storage.[8]

  • SPE Procedure :

    • Use Oasis MAX or HLB SPE cartridges for sample cleanup and preconcentration.[6][8]

    • Condition the cartridge according to the manufacturer's instructions.

    • Load a specific volume of the water sample (e.g., 250 mL) onto the cartridge. A pre-concentration factor of 20 to 250 can be achieved depending on the initial volume.[1][8]

    • Wash the cartridge to remove interfering compounds.

    • Elute the this compound from the cartridge using an appropriate solvent (e.g., 0.5 mL of eluent for Oasis MAX).[8]

    • The eluate is then ready for LC-MS/MS analysis.

B. Food and Biological Samples (Bracken Fern, Meat, Dairy) This protocol utilizes the QuEChERS method, which is effective for complex matrices.[4]

  • Extraction :

    • Homogenize a representative sample (e.g., 1-5 g) of the matrix.

    • Add the homogenized sample to a centrifuge tube with an appropriate volume of water and extraction solvents/salts as per the specific QuEChERS protocol.

    • Shake vigorously and centrifuge to separate the layers.

  • Cleanup (Dispersive SPE) :

    • Take an aliquot of the supernatant (the extract).

    • Add it to a tube containing a cleanup sorbent mixture (e.g., primary secondary amine, C18).

    • Vortex and centrifuge.

    • Collect the supernatant, filter, and transfer to an autosampler vial for LC-MS/MS injection.

C. Soil Samples A sequential extraction protocol is used to isolate PTA and its degradation product, PtB.[1]

  • Extract the soil sample first with a 5 mM ammonium acetate solution to isolate this compound.[1]

  • Follow this with a second extraction using 80% methanol to isolate pterosin B.[1]

  • Centrifuge the samples after each extraction step.

  • Combine the relevant supernatants for analysis.

LC-MS/MS Analysis

The following are typical instrumental parameters for the quantification of this compound.

  • Liquid Chromatography (LC) Conditions :

    • System : UHPLC or UPLC system.[4][8]

    • Column : A reversed-phase C18 column (e.g., Kinetex 2.6-μm C18, 100 mm × 2.1 mm).[4]

    • Mobile Phase A : Water with 0.1% formic acid.[4][7]

    • Mobile Phase B : Acetonitrile with 0.1% formic acid.[4][7]

    • Flow Rate : 0.5 mL/min.[4][7]

    • Column Temperature : 35 °C.[7]

    • Injection Volume : 10 µL.[4]

    • Gradient Elution : A typical run is 5 minutes. An example gradient is:

      • 0–0.5 min: 5% B

      • 0.5–3 min: 5–95% B

      • 3–4 min: 95% B

      • 4–4.1 min: 95–5% B

      • 4.1–5 min: 5% B[4]

  • Mass Spectrometry (MS/MS) Conditions :

    • System : Triple quadrupole mass spectrometer.[4]

    • Ionization Mode : Electrospray Ionization, Positive (ESI+).[7]

    • Ion Spray Voltage : 3500 V.[7]

    • Temperatures : Ion transfer tube at 325 °C and vaporizer at 350 °C.[7]

    • Gas Settings : Sheath gas = 50 Arb, Aux gas = 10 Arb.[7]

    • Detection Mode : Multiple Reaction Monitoring (MRM).

Quantification
  • Calibration : Construct a calibration curve using matrix-matched standards to account for matrix effects. A typical calibration range is 0.1 to 50 µg/kg.[4][5]

  • Internal Standard : The use of an internal standard, such as loganin, can improve the repeatability and accuracy of the quantification.[8]

Data Presentation

The performance of LC-MS/MS methods for this compound quantification varies by matrix and specific protocol optimizations.

Table 1: Summary of Method Validation Parameters for this compound Quantification

MatrixMethodLODLOQLinearity RangeAccuracy/RecoveryPrecision (%RSD)Reference
WaterUPLC-MS/MS8 ng/L----[8]
GroundwaterLC-MS0.22 µg/L-1–100 µg/L (r² > 0.998)94-100%-[6]
GroundwaterLC-MS/MS0.19 µg/L----[1]
Various FoodsQuEChERS LC-MS/MS0.03 µg/kg0.09 µg/kg0.1–50 µg/kg (r² > 0.99)83.5–98.5%<9.0%[4][5]
Bracken FernLC-MS0.08–0.26 µg/L-20–500 µg/L (r > 0.999)--[9][10][11]

Table 2: Optimized Instrumental Parameters for this compound (PTA) LC-MS/MS Analysis

ParameterSettingReference
LC Column Kinetex 2.6-μm C18 (100 mm × 2.1 mm)[4]
Mobile Phase A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid[4][7]
Flow Rate 0.5 mL/min[4]
Run Time 5 minutes[4][8]
Ionization ESI+[7]
Precursor Ion (m/z) 399[7]
Product Ions (m/z) Quantification: 277; Confirmation: 181, 381[7]

Visualizations

The following diagram illustrates the general experimental workflow for the quantification of this compound from various sample matrices.

Ptaquiloside_Workflow cluster_collection Step 1: Sample Collection & Preservation cluster_analysis Step 3: Analysis & Quantification A Sample Collection B Sample Preservation (e.g., Buffering to pH 5.5) A->B C1 Water Samples (Groundwater, Surface) C2 Food/Biological Samples (Fern, Meat, Milk) C3 Soil Samples D1 Solid-Phase Extraction (SPE) C1->D1 D2 QuEChERS Method C2->D2 D3 Sequential Solvent Extraction C3->D3 E LC-MS/MS Analysis (C18 Separation, ESI+, MRM) D1->E D2->E D3->E F Data Processing & Quantification (Matrix-Matched Calibration) E->F

Caption: General workflow for this compound quantification.

References

Application Notes: QuEChERS Protocol for Ptaquiloside Extraction in Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ptaquiloside (PTA) is a carcinogenic norsesquiterpene glucoside found in bracken fern (Pteridium aquilinum)[1]. This toxin can contaminate the food chain through direct consumption of the plant, or indirectly through the consumption of milk, meat, and dairy products from livestock that have grazed on bracken fern[2][3][4][5][6][7]. Due to its carcinogenic nature, the development of rapid, sensitive, and reliable methods for the detection and quantification of this compound in various food matrices is of significant importance for food safety and human health risk assessment[3][8].

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach to sample preparation that has been successfully applied to the extraction of a wide range of analytes from complex food matrices[9]. This application note details a validated QuEChERS protocol for the extraction of this compound from bracken fern, meat, and dairy products, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS)[2][3][4][5].

Principle

The QuEChERS methodology involves a two-step process: an extraction step followed by a cleanup step[9]. In the first step, the homogenized sample is extracted with an organic solvent (acetonitrile) in the presence of salts and buffering agents. The addition of salts helps to induce phase separation between the aqueous and organic layers and to maintain a stable pH, which is crucial for the stability of the acid and base-sensitive this compound[3][7]. The second step, dispersive solid-phase extraction (d-SPE), is a cleanup procedure where the supernatant from the extraction step is treated with a combination of sorbents to remove interfering matrix components such as lipids, pigments, and sugars prior to instrumental analysis[9].

Experimental Protocols

1. Sample Preparation and Homogenization

  • Bracken Fern: Fresh bracken fern samples are washed, freeze-dried, and then ground into a fine powder.

  • Meat (Beef): Beef samples are homogenized using a food processor until a uniform paste is obtained.

  • Dairy Products (Milk): Milk samples are used directly after thorough mixing.

2. QuEChERS Extraction

  • Weigh 5 g of the homogenized sample (or 5 mL for milk) into a 50 mL centrifuge tube.

  • Add 10 mL of distilled water (for bracken fern and meat samples) and vortex for 30 seconds.

  • Add 10 mL of acetonitrile as the extraction solvent.

  • Add the QuEChERS extraction salt mixture (4 g of magnesium sulfate, 1 g of sodium chloride, 1 g of sodium citrate, and 0.5 g of disodium hydrogen citrate sesquihydrate)[7].

  • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifuge the tube at 4,000 rpm for 10 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube.

  • The d-SPE tube should contain a mixture of primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences like fats, and magnesium sulfate to remove residual water.

  • Vortex the d-SPE tube for 1 minute.

  • Centrifuge at 12,000 rpm for 5 minutes.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Data Presentation

The following tables summarize the quantitative data from the validation of the QuEChERS method for this compound analysis in bracken fern, meat, and dairy products[2][3][4][5].

Table 1: Method Validation Parameters for this compound Analysis

ParameterResult
Linearity (r²)> 0.99[2][3][4][5]
Calibration Range0.1 - 50 µg/kg[2][3][4][5]
Limit of Detection (LOD)0.03 µg/kg[2][3][4][5]
Limit of Quantification (LOQ)0.09 µg/kg[2][3][4][5]

Table 2: Accuracy and Precision of the QuEChERS Method for this compound

ParameterAccuracy (%)Precision (%RSD)
Intraday83.5 - 98.5[2][3][4][5]< 9.0[2][3][4][5]
Interday83.8 - 97.5[6]< 9.0[2][3][4][5]

Mandatory Visualization

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Sample Food Matrix (Bracken Fern, Meat, Milk) Homogenize Homogenization Sample->Homogenize Weigh Weigh 5g of Sample Homogenize->Weigh Add_Solvents Add Water and Acetonitrile Weigh->Add_Solvents Add_Salts Add QuEChERS Salts Add_Solvents->Add_Salts Shake Vortex/Shake Add_Salts->Shake Centrifuge1 Centrifuge Shake->Centrifuge1 Transfer Transfer Supernatant Centrifuge1->Transfer Add_dSPE Add d-SPE Sorbents (PSA, C18, MgSO4) Transfer->Add_dSPE Vortex2 Vortex Add_dSPE->Vortex2 Centrifuge2 Centrifuge Vortex2->Centrifuge2 Filter Filter Supernatant Centrifuge2->Filter LCMS LC-MS/MS Analysis Filter->LCMS

Caption: Workflow of the QuEChERS protocol for this compound extraction.

References

Application Note & Protocol: Solid-Phase Extraction for Ptaquiloside Pre-concentration in Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ptaquiloside (PTA) is a carcinogenic norsesquiterpene glycoside produced by bracken ferns (Pteridium aquilinum), which is recognized as an emerging contaminant.[1][2][3] Due to its high water solubility, PTA can leach from the soil into surface and groundwater, posing a potential risk to drinking water sources.[1][2][3] The maximum tolerable concentration of PTA in drinking water is estimated to be in the low ng/L range, necessitating sensitive analytical methods for its detection at environmentally relevant concentrations.[2] Solid-phase extraction (SPE) is a widely adopted technique for the pre-concentration and clean-up of PTA from water samples prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][4] This application note provides a detailed protocol for the SPE of this compound from water samples, along with comparative quantitative data from various studies.

Principle of Solid-Phase Extraction for this compound

Solid-phase extraction isolates analytes from a liquid sample by utilizing the affinity of the analyte for a solid sorbent. In the case of this compound, a mixed-mode anion exchange polymer, such as the Oasis MAX (Mixed-Mode Anion eXchange) sorbent, has proven effective.[2][5][6] The process involves passing the water sample through a cartridge containing the sorbent. This compound is retained on the sorbent while other matrix components are washed away. The retained this compound is then eluted with a small volume of an organic solvent, resulting in a more concentrated and cleaner sample for analysis.

SPE_Principle cluster_cartridge SPE Cartridge sorbent Sorbent Bed (e.g., Oasis MAX) waste_out Waste (Matrix Components) sorbent->waste_out 2. Washing: Interferences removed concentrate_out Concentrated this compound (for LC-MS/MS) sorbent->concentrate_out 4. Collection sample_in Water Sample (with this compound) sample_in->sorbent 1. Loading: This compound is retained eluent_in Elution Solvent (e.g., Methanol) eluent_in->sorbent 3. Elution: This compound is released

Caption: Principle of Solid-Phase Extraction for this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for the solid-phase extraction of this compound from water samples as reported in various studies.

ParameterValueMatrixSPE CartridgeAnalytical MethodReference
Recovery (PTA) 85 ± 2%GroundwaterOasis MAX (60 mg)LC-MS[2][3]
99.2 ± 1.8%DI WaterOasis MAX (60 mg)LC-MS[5]
Recovery (PtB) 91 ± 3%GroundwaterOasis MAX (60 mg)LC-MS[2][3]
71.5 ± 1.9%DI WaterOasis MAX (60 mg)LC-MS[5]
Pre-concentration Factor 250xGroundwaterOasis MAX (60 mg)LC-MS[2][3][7]
100xSurface WaterOasis MAX (60 mg)LC-MS[5][8]
20xGroundwaterOasis MAX (150 mg)LC-MS/MS[4][6]
Method Limit of Detection (LOD) for PTA 0.001 µg/L (1 ng/L)GroundwaterOasis MAX (60 mg)LC-MS[2][3]
8 ng/LNatural WaterNot SpecifiedUPLC-MS/MS[1]
0.19 µg/LGroundwaterOasis MAX (150 mg)LC-MS/MS[4]
Method Limit of Detection (LOD) for PtB 0.0001 µg/L (0.1 ng/L)GroundwaterOasis MAX (60 mg)LC-MS[2][3]
4 ng/LNatural WaterNot SpecifiedUPLC-MS/MS[1]
0.15 µg/LGroundwaterOasis MAX (150 mg)LC-MS/MS[4]

PTA: this compound; PtB: Pterosin B (a degradation product of PTA)

Experimental Protocols

This section provides a detailed methodology for the pre-concentration of this compound in water samples using solid-phase extraction.

Materials and Reagents
  • SPE Cartridges: Oasis MAX (60 mg, 20 cc) cartridges are commonly used.[2][5]

  • Methanol (MeOH), HPLC grade

  • Deionized (DI) Water

  • Ammonium Acetate

  • Glacial Acetic Acid or Formic Acid

  • Water Sample: Collected in amber glass bottles.[2][3]

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

Sample Preparation
  • Sample Collection: Collect water samples in 100 mL amber bottles.[1]

  • Preservation: To ensure the stability of this compound, it is crucial to buffer the samples at the time of collection. Add a buffer solution, such as 0.3 M ammonium acetate adjusted to pH 5-6 with glacial acetic acid, to the water sample.[1][5][8] The recommended storage condition is at 4°C, with analysis within 48 hours for optimal recovery.[2][3]

Solid-Phase Extraction Protocol

The following protocol is a synthesis of methods described in the literature.[2][5][8]

  • Cartridge Conditioning:

    • Pass 2 mL of methanol through the Oasis MAX cartridge.

    • Follow with 2 mL of deionized water. Ensure the sorbent does not go dry before loading the sample.

  • Sample Loading:

    • Load the prepared water sample (e.g., 20 mL to 100 mL) onto the conditioned cartridge.[2][5] The flow rate should be maintained at approximately 3 mL/min.[5]

  • Washing:

    • Wash the cartridge with 2 mL of deionized water to remove any co-adsorbed impurities.

  • Drying:

    • Dry the cartridge by applying a vacuum or passing air through it for approximately 20 seconds to remove excess water.[5][8]

  • Elution:

    • Elute the retained this compound from the cartridge using methanol. This can be done in one or two steps. For example, use two aliquots of 0.75 mL and 0.5 mL of methanol.[5]

    • Collect the eluate in a clean collection tube.

  • Post-Elution Processing:

    • Dry the collected eluate under a gentle stream of nitrogen in a heating block at 30°C.[5]

    • Reconstitute the dried residue in a small, known volume (e.g., 0.2 mL) of a suitable solvent, such as a mixture of 40% (v/v) methanol and 0.1 M ammonium acetate (pH 5.0), for subsequent LC-MS/MS analysis.[5][8]

SPE_Workflow start_node start_node process_node process_node output_node output_node start Start: Water Sample sample_prep Sample Preparation (Buffering to pH 5-6) start->sample_prep loading Sample Loading sample_prep->loading conditioning SPE Cartridge Conditioning (Methanol, then DI Water) conditioning->loading washing Washing (DI Water) loading->washing drying Drying Cartridge washing->drying elution Elution (Methanol) drying->elution evaporation Eluate Evaporation (Nitrogen Stream) elution->evaporation reconstitution Reconstitution (in Mobile Phase) evaporation->reconstitution analysis Analysis by LC-MS/MS reconstitution->analysis

Caption: Experimental Workflow for SPE of this compound.

Conclusion

Solid-phase extraction using Oasis MAX cartridges is a robust and sensitive method for the pre-concentration of this compound and its degradation products from various water matrices.[2] The protocol allows for significant pre-concentration factors, leading to very low limits of detection, which are essential for monitoring this carcinogen at environmentally significant levels.[2][3] Proper sample preservation is critical for accurate quantification due to the instability of this compound. The detailed protocol and comparative data presented here serve as a valuable resource for laboratories involved in the environmental monitoring and risk assessment of this natural toxin.

References

Application Notes: HPLC-UV Analysis for Ptaquiloside and its Degradation Product Pterosin B

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ptaquiloside (PTA) is a carcinogenic norsesquiterpene glycoside found in bracken fern (Pteridium aquilinum) and other fern species. Its presence in the food chain, through consumption of contaminated water, milk, or meat from livestock that have grazed on bracken, poses a significant health risk. This compound is unstable and can degrade to the more stable, non-toxic compound, pterosin B (PTB), under certain conditions such as heat or acidic/alkaline environments.[1][2] Monitoring the levels of both this compound and pterosin B is crucial for food safety and toxicological studies. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely accessible and reliable method for the quantification of these compounds.

This application note provides a detailed protocol for the analysis of this compound and pterosin B in bracken fern samples using HPLC-UV. Two analytical approaches are described: the direct, simultaneous quantification of both PTA and PTB, and an indirect method involving the conversion of PTA to PTB for total quantification.

Chemical Structures and Degradation

This compound hydrolyzes to form pterosin B. This conversion can be intentionally induced for analytical purposes.

G This compound Degradation Pathway This compound This compound (PTA) (Unstable Carcinogen) PterosinB Pterosin B (PTB) (Stable Degradation Product) This compound->PterosinB Hydrolysis (Heat, Acid, or Base)

Caption: Degradation pathway of this compound to pterosin B.

Experimental Protocols

Two primary protocols are presented for the analysis of this compound and pterosin B in bracken fern. Protocol 1 allows for the simultaneous determination of both compounds, while Protocol 2 is designed for the quantification of total this compound by converting it to pterosin B.

Protocol 1: Simultaneous Determination of this compound and Pterosin B

This protocol is suitable for assessing the individual concentrations of both the parent carcinogen and its degradation product.

Sample Preparation Workflow

G Sample Preparation for Simultaneous PTA and PTB Analysis cluster_extraction Extraction cluster_cleanup Sample Cleanup cluster_analysis Analysis Sample 1. Homogenized Bracken Fern Sample Extraction 2. Extract with HPLC-grade water (e.g., 1g in 100 mL) Sample->Extraction Agitation 3. Agitate in the dark for 2 hours Extraction->Agitation Filtration1 4. Filter through paper filter Agitation->Filtration1 Centrifugation 5. Centrifuge the aqueous extract Filtration1->Centrifugation Filtration2 6. Filter supernatant through 0.2 µm syringe filter Centrifugation->Filtration2 HPLC 7. Inject into HPLC-UV System Filtration2->HPLC

Caption: Workflow for simultaneous PTA and PTB analysis.

Detailed Steps:

  • Sample Homogenization: Dry or fresh bracken fern samples should be finely ground to a homogeneous powder.

  • Extraction: Weigh 1 gram of the homogenized sample into a flask. Add 100 mL of HPLC-grade water and keep the flask in the dark for 2 hours with continuous agitation.[3]

  • Filtration: Filter the aqueous extract through a paper filter to remove solid plant material.[3]

  • Centrifugation: Centrifuge an aliquot of the filtered extract (e.g., 10 mL) at 3500 rpm for 5 minutes.[4]

  • Final Filtration: Filter the supernatant through a 0.2 µm syringe filter into an HPLC vial.

  • Analysis: The sample is now ready for injection into the HPLC-UV system. It is crucial to maintain the pH of the sample at neutral (around 7.0) to ensure the stability of this compound.[4][5]

Protocol 2: Determination of Total this compound via Conversion to Pterosin B

This method is useful when the primary goal is to determine the total amount of this compound present, as it simplifies the chromatography by converting the unstable PTA into the more stable PTB.

Sample Preparation Workflow with Conversion

G Sample Preparation with PTA to PTB Conversion cluster_extraction Extraction cluster_conversion Conversion cluster_extraction2 Liquid-Liquid Extraction cluster_analysis Analysis Sample 1. Homogenized Bracken Fern Sample Extraction 2. Extract with HPLC-grade water Sample->Extraction Add_Base 3. Add KOH to aqueous extract (e.g., 0.04 M) Extraction->Add_Base Incubation 4. Incubate at 40°C for 2 hours Add_Base->Incubation LLE 5. Extract with Dichloromethane (3x) Incubation->LLE Drying 6. Dry the organic phase LLE->Drying Reconstitution 7. Reconstitute in Methanol Drying->Reconstitution HPLC 8. Inject into HPLC-UV System Reconstitution->HPLC

Caption: Workflow with PTA to PTB conversion.

Detailed Steps:

  • Initial Extraction: Follow steps 1-3 of Protocol 1 to obtain a filtered aqueous extract.

  • Conversion: To a 20 mL aliquot of the aqueous extract, add 5 mL of 0.04 M potassium hydroxide (KOH) solution.[3] Incubate this mixture in a water bath at 40°C for 2 hours to facilitate the conversion of this compound to pterosin B.[3]

  • Liquid-Liquid Extraction: Perform a liquid-liquid extraction on the resulting solution three times with 10 mL of dichloromethane each time.[3]

  • Drying and Reconstitution: Combine the dichloromethane fractions and dry them at room temperature. Reconstitute the dried residue in a known volume (e.g., 500 µL) of methanol.[3]

  • Analysis: The sample is now ready for injection into the HPLC-UV system for the quantification of pterosin B.

HPLC-UV Conditions

The following HPLC-UV conditions are recommended for the analysis of this compound and pterosin B.

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 250 x 4.6 mm, 4 or 5 µm)
Mobile Phase Isocratic: Water:Methanol (40:60, v/v)[4][5] or Gradient: Acetonitrile and Water[6][7]
Flow Rate 0.8 - 1.0 mL/min[4][5][6][7]
Column Temperature Room temperature or controlled at 40°C[6][7]
Injection Volume 10 - 20 µL
UV Detection Wavelength 220 nm for this compound[4][5][8] or 230 nm for pterosin B[3]

Note: The retention time for this compound with a water:methanol (40:60) mobile phase is approximately 6.68 minutes.[4][5]

Quantitative Data Summary

The following tables summarize the performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of this compound and pterosin B, based on published data.

Table 1: HPLC-UV Method Performance
AnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (r²)Reference
This compound0.05 ppm (µg/mL)Not Reported0.9983[4][5]
Pterosin B0.04 mmol/L0.16 mmol/L0.996[3]
Table 2: LC-MS & LC-MS/MS Method Performance (for comparison)
AnalyteMatrixLODLOQRecoveryReference
This compoundPlasma-1.2 ng/mL71%[9]
Pterosin BPlasma-3.7 ng/mL75%[9]
This compoundUrine-52 ng/mL88%[9]
Pterosin BUrine-33 ng/mL82%[9]
This compoundMilk-5.8 ng/mL77%[9]
Pterosin BMilk-5.3 ng/mL63%[9]
This compoundBracken Fern0.03 µg/kg0.09 µg/kg83.5-98.5%[1][9]
This compoundGroundwater0.001 µg/L-85%[10]
Pterosin BGroundwater0.0001 µg/L-91%[10]

Note on Method Selection: While HPLC-UV is a robust and accessible technique, LC-MS/MS offers significantly lower detection and quantification limits, making it more suitable for trace-level analysis in complex matrices like milk and plasma.[11][12][13]

Conclusion

The described HPLC-UV methods provide a reliable framework for the quantification of this compound and its degradation product, pterosin B, in bracken fern samples. The choice between direct simultaneous analysis and the conversion method will depend on the specific research question and analytical requirements. For regulatory and food safety applications where very low detection limits are necessary, transitioning to an LC-MS/MS-based method is recommended. Proper sample preparation, particularly maintaining a neutral pH for this compound stability, is critical for accurate results.

References

Standard protocol for efficient ptaquiloside extraction from dried fern material.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ptaquiloside (PTA) is a carcinogenic norsesquiterpene glucoside found in bracken ferns (Pteridium aquilinum)[1]. It is the primary toxin responsible for the plant's harmful effects on livestock and is linked to esophageal and gastric cancers in humans[1]. Accurate extraction and quantification of this compound from fern material are crucial for toxicological studies, food safety analysis, and potential pharmacological research.

This document provides a detailed protocol for the efficient extraction of this compound from dried fern material. The protocol is based on established methods in the scientific literature and emphasizes efficiency and the stability of the target compound. This compound is unstable, particularly under acidic, alkaline, and high-temperature conditions, which necessitates careful handling throughout the extraction process[2][3][4].

Key Considerations for this compound Extraction

  • This compound Instability: this compound is sensitive to pH and temperature. It degrades under acidic (pH < 4) and alkaline (pH > 9) conditions and at elevated temperatures[1][4]. The optimal pH for stability is between 4.4 and 6.4[4][5].

  • Material Preparation: The concentration of this compound is highest in the young, developing parts of the fern, such as the croziers[1]. For dried material, freeze-drying is often preferred to minimize degradation[2][3]. The material should be milled to a fine powder to increase the surface area for efficient extraction[6].

  • Extraction Method: Aqueous extraction is common due to the high water solubility of this compound[1][6][7]. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has also been adapted for this compound analysis, as it maintains a stable pH during extraction[5].

  • Analytical Quantification: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS or MS/MS) is the preferred method for sensitive and specific quantification of this compound[5][8][9].

Experimental Workflow for this compound Extraction and Quantification

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Clean-up cluster_analysis Analysis dried_fern Dried Fern Material milled_fern Milled Fern Powder dried_fern->milled_fern Grinding/Milling extraction Aqueous Extraction (Water, Room Temp) milled_fern->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 spe Solid-Phase Extraction (Polyamide Column) supernatant1->spe elution Elution spe->elution final_extract Purified Extract elution->final_extract analysis LC-MS/MS Analysis final_extract->analysis

Caption: Workflow for this compound extraction and analysis.

Protocol 1: this compound Extraction from Dried Fern Material

This protocol is optimized for high-yield extraction of this compound from dried and milled bracken fern.

Materials:

  • Dried bracken fern material (Pteridium aquilinum)

  • Grinder or mill

  • Milli-Q water (or equivalent high-purity water)

  • Polyamide 6 solid-phase extraction (SPE) cartridges

  • Centrifuge and centrifuge tubes

  • Vortex mixer

  • Filtration apparatus with 0.2 µm filters

Methodology:

  • Sample Preparation:

    • Dry the fern material, preferably by freeze-drying, to preserve this compound integrity. Alternatively, drying at a low temperature (e.g., 40°C for 72 hours) can be used[6].

    • Mill the dried fern material to a fine powder (<2 mm particle size) to ensure a homogenous sample and maximize extraction efficiency[6].

  • Aqueous Extraction:

    • Weigh 500 mg of the milled fern powder into a centrifuge tube.

    • Add 25 mL of Milli-Q water.

    • Vortex the mixture thoroughly and extract for 60 minutes at room temperature with continuous agitation (e.g., on a shaker)[6].

  • Initial Separation:

    • Centrifuge the suspension for 15 minutes at 3000 x g to pellet the solid plant material[6].

    • Carefully decant the supernatant, which contains the crude this compound extract.

  • Extract Clean-up (Solid-Phase Extraction):

    • Pass a 4 mL aliquot of the crude extract through a Polyamide 6 SPE cartridge (500 mg)[6]. This step helps to remove pigments and other interfering compounds.

    • The eluate contains the partially purified this compound.

  • Final Preparation:

    • Filter the eluate through a 0.2 µm syringe filter to remove any remaining particulate matter before analytical quantification.

    • The sample is now ready for analysis by LC-MS/MS.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a sensitive and selective method for the quantification of this compound using liquid chromatography-tandem mass spectrometry.

Materials and Equipment:

  • LC-MS/MS system (e.g., equipped with an electrospray ionization source)

  • C18 analytical column (e.g., Kinetex 2.6-μm, 100 mm × 2.1 mm)[10]

  • This compound analytical standard

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Milli-Q water

Methodology:

  • Preparation of Standards:

    • Prepare a stock solution of this compound in Milli-Q water or a suitable organic solvent.

    • Create a series of calibration standards by serially diluting the stock solution. A typical calibration curve might range from 0.1 to 50 µg/kg[5].

  • LC-MS/MS Conditions:

    • Column: Kinetex 2.6-μm C18 (100 mm × 2.1 mm) or equivalent[10].

    • Column Temperature: 35°C[10].

    • Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)[10].

    • Flow Rate: 0.5 mL/min[10].

    • Injection Volume: 10 µL[10].

    • Gradient Program:

      • 0-0.5 min: 5% B

      • 0.5-3 min: 5-95% B

      • 3-4 min: 95% B

      • 4-4.1 min: 95-5% B

      • 4.1-5 min: 5% B[10]

    • Ionization Mode: Electrospray positive ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Data Analysis:

    • Integrate the peak areas for the this compound-specific transitions in both the standards and the samples.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the fern extracts by interpolating their peak areas from the calibration curve.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various this compound analysis methods found in the literature.

Table 1: LC-MS/MS Method Performance for this compound Quantification

ParameterValueMatrixReference
Linearity (r²)> 0.99Bracken Fern, Meat, Dairy[5]
Limit of Detection (LOD)0.03 µg/kgBracken Fern, Meat, Dairy[5]
Limit of Quantification (LOQ)0.09 µg/kgBracken Fern, Meat, Dairy[5]
Intraday Accuracy83.5–98.5%Bracken Fern, Meat, Dairy[5]
Interday Accuracy83.8–97.5%Bracken Fern, Meat, Dairy[10]
Intraday Precision (%RSD)< 4.9%Bracken Fern, Meat, Dairy[10]
Interday Precision (%RSD)< 7.2%Bracken Fern, Meat, Dairy[10]

Table 2: this compound Content in Dried Bracken Fern

Sample OriginThis compound Content (mg/kg dry weight)Reference
Various locations in China5.61 to 4250[11]
18 samples from 6 continentsUp to 2100 µg/g (2100 mg/kg)[9]

Alternative Method: QuEChERS Protocol

The QuEChERS method is a streamlined approach that is particularly useful for analyzing this compound in complex matrices like food products. The use of a citrate buffer helps to maintain a stable pH of 5.0-5.5, which is crucial for preventing this compound degradation[5].

QuEChERS Workflow

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Clean-up cluster_analysis Analysis sample Homogenized Sample add_solvent Add Acetonitrile sample->add_solvent add_salts Add QuEChERS Salts (MgSO4, NaCl, Citrates) add_solvent->add_salts shake Shake Vigorously add_salts->shake centrifuge1 Centrifuge shake->centrifuge1 supernatant Take Acetonitrile Layer add_dspe Add d-SPE Sorbent (PSA, C18) supernatant->add_dspe shake2 Shake add_dspe->shake2 centrifuge2 Centrifuge shake2->centrifuge2 final_extract Final Extract centrifuge2->final_extract analysis LC-MS/MS Analysis final_extract->analysis

Caption: QuEChERS workflow for this compound extraction.

Conclusion

The protocols outlined in this document provide a robust framework for the efficient extraction and quantification of this compound from dried fern material. The choice between a simple aqueous extraction and the QuEChERS method will depend on the sample matrix and the specific research goals. Due to the inherent instability of this compound, adherence to the described conditions, particularly regarding pH and temperature, is critical for obtaining accurate and reproducible results. The use of LC-MS/MS is highly recommended for its superior sensitivity and selectivity in analyzing this potent natural toxin.

References

Best Practices for Sample Preservation to Ensure Ptaquiloside Stability

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ptaquiloside (PTA) is a carcinogenic norsesquiterpene glycoside found in bracken ferns (Pteridium aquilinum) and other fern species.[1][2][3] Its presence in the environment, particularly in soil, water, and potentially in the food chain through contaminated milk or meat, raises significant health concerns.[1][2][4] PTA is an unstable compound, and its degradation is highly dependent on environmental conditions such as pH, temperature, and microbial activity.[2][3][5][6] Accurate quantification of PTA in various matrices is crucial for risk assessment and toxicological studies. Therefore, stringent sample preservation is paramount to prevent its degradation from the moment of collection to the final analysis.

These application notes provide a comprehensive overview of the best practices for sample preservation to maintain the stability of this compound. Detailed protocols for sample handling, storage, and preparation for different matrices are outlined to ensure reliable and reproducible analytical results.

Factors Influencing this compound Stability

The stability of this compound is primarily influenced by the following factors:

  • pH: PTA is most stable in a slightly acidic to neutral pH range of 4.5 to 6.5.[3][6][7] Under strongly acidic or alkaline conditions, it readily hydrolyzes to form pterosin B (PtB), a non-carcinogenic compound.[2][3][7]

  • Temperature: Lower temperatures significantly slow down the degradation of PTA.[3][5] Storage at refrigerated (4°C) or frozen (-20°C) temperatures is crucial for preserving the integrity of the samples.[7][8]

  • Microbial Activity: Microbial degradation can accelerate the breakdown of PTA in non-sterile samples, particularly in soil and water.[5][6]

  • Light: Exposure to light can contribute to the degradation of PTA. Therefore, samples should be stored in amber or opaque containers.[8]

Data Presentation: this compound Stability Under Various Conditions

The following tables summarize the stability of this compound under different pH and temperature conditions, as reported in the literature.

Table 1: Half-life of this compound in Aqueous Solutions at Different pH and Temperatures

pHTemperature (°C)Half-lifeReference
55150 days[5]
51550 days[5]
7540 days[5]
71512 days[5]
~886.5 - 47 days[9]
>622<24 hours[8]

Table 2: this compound Recovery Under Recommended Preservation Conditions

MatrixPreservation ConditionsDurationRecovery (%)Reference
GroundwaterAmber glass bottles, unfiltered, buffered at pH 6, stored at 4°C48 hours94 - 100[8]
GroundwaterBuffered at pH 6, stored at 4°C2 weeks~95[8]
Standards & SamplesStored at -20°CNot specifiedStable[7]

Experimental Protocols

Protocol 1: Water Sample Collection and Preservation

Objective: To collect and preserve water samples (groundwater, surface water) for this compound analysis.

Materials:

  • Amber glass bottles

  • Ammonium acetate buffer (0.3 M, pH 5)

  • Cooler with ice packs

  • pH meter or pH strips

Procedure:

  • Rinse the amber glass bottle three times with the sample water at the collection site.

  • Fill the bottle with the water sample, leaving minimal headspace.

  • Immediately after collection, add 1 mL of 0.3 M ammonium acetate buffer (pH 5) per 100 mL of water sample to adjust the pH to approximately 6.[5][8]

  • Cap the bottle tightly.

  • Place the sample in a cooler with ice packs for transport to the laboratory.[5]

  • Store the samples at 4°C in a refrigerator and analyze within 48 hours for optimal recovery.[8] For longer storage, samples can be kept at 4°C for up to two weeks with approximately 95% recovery.[8] Alternatively, freeze the samples at -20°C.[5][7]

Protocol 2: Plant Material (Bracken Fern) Sample Collection and Preservation

Objective: To collect and preserve bracken fern samples for this compound analysis.

Materials:

  • Gloves

  • Sealable plastic bags or vials

  • Cooler with dry ice or ice packs

  • Freeze-dryer (lyophilizer)

  • Grinder or mill

Procedure:

  • Harvest fresh bracken fern fronds, preferably young, developing parts which have the highest concentrations of this compound.[1]

  • Place the collected plant material in a labeled, sealable plastic bag or vial.

  • Immediately place the samples in a cooler with dry ice or on ice packs to minimize degradation during transport.

  • Upon arrival at the laboratory, freeze the samples at -20°C or, for long-term storage, freeze-dry the plant material.

  • Dried plant material should be milled to a fine powder before extraction.[10]

  • Store the dried powder in a sealed container at -20°C.

Protocol 3: Soil Sample Collection and Preservation

Objective: To collect and preserve soil samples for this compound analysis.

Materials:

  • Soil corer or auger

  • Sealable plastic bags or glass jars

  • Cooler with ice packs

Procedure:

  • Collect soil samples from the desired depth using a soil corer or auger.

  • Place the soil sample in a labeled, sealable plastic bag or glass jar.

  • Immediately place the samples in a cooler with ice packs for transport.

  • In the laboratory, store the soil samples at -20°C prior to extraction to inhibit microbial activity and chemical degradation.

Protocol 4: Sample Extraction using QuEChERS for Biological Matrices (Meat, Dairy)

Objective: To extract this compound from complex biological matrices while maintaining its stability. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method with a citrate buffer is effective in preventing PTA decomposition during sample preparation.[4]

Materials:

  • Homogenizer

  • Centrifuge tubes (50 mL)

  • Acetonitrile

  • QuEChERS salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate, sodium hydrogen citrate sesquihydrate)

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Homogenize a representative portion of the sample (e.g., 10 g of meat or milk).

  • Place the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS salt mixture. The citrate buffer will maintain a pH of 5-5.5, which is optimal for PTA stability.[4]

  • Shake vigorously for 1 minute and then centrifuge.

  • Collect the acetonitrile supernatant.

  • The extract can be further cleaned up using dispersive solid-phase extraction (d-SPE) if necessary.

  • Filter the final extract through a 0.22 µm syringe filter before analysis by LC-MS/MS.[4][11][12]

Mandatory Visualizations

Ptaquiloside_Stability_Factors cluster_degradation Degradation Products pH pH Opt_pH Slightly Acidic to Neutral (pH 4.5 - 6.5) pH->Opt_pH Control leads to Temp Temperature Opt_Temp Low Temperature (4°C or -20°C) Temp->Opt_Temp Control leads to Microbes Microbial Activity Opt_Microbes Inhibition of Microbes (Freezing, Sterilization) Microbes->Opt_Microbes Control leads to Light Light Exposure Opt_Light Darkness (Amber Containers) Light->Opt_Light Control leads to PTA This compound (Unstable) PtB Pterosin B (Stable) PTA->PtB Degradation enhanced by: - High/Low pH - High Temperature - Microbial Activity

Caption: Factors influencing this compound stability and optimal preservation conditions.

Ptaquiloside_Analysis_Workflow cluster_collection Sample Collection cluster_preservation Immediate Preservation cluster_preparation Sample Preparation cluster_analysis Analysis Water Water Sample Preserve_Water Buffer to pH ~6 Store at 4°C Water->Preserve_Water Plant Plant Material Preserve_Plant Freeze (-20°C) or Freeze-dry Plant->Preserve_Plant Soil Soil Sample Preserve_Soil Freeze (-20°C) Soil->Preserve_Soil Biological Biological Fluid/Tissue Preserve_Bio Freeze (-20°C) Biological->Preserve_Bio SPE Solid Phase Extraction (SPE) (for water samples) Preserve_Water->SPE QuEChERS QuEChERS Extraction (for biological/plant samples) Preserve_Plant->QuEChERS Solvent_Ext Solvent Extraction (for soil/plant samples) Preserve_Plant->Solvent_Ext Preserve_Soil->Solvent_Ext Preserve_Bio->QuEChERS LCMS LC-MS/MS Analysis SPE->LCMS QuEChERS->LCMS Solvent_Ext->LCMS

Caption: General experimental workflow for this compound analysis from various matrices.

References

Simultaneous Quantification of Ptaquiloside, Ptesculentoside, and Caudatoside in Bracken Fern by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Abstract

This application note presents a detailed protocol for the simultaneous quantification of three carcinogenic illudane glycosides: ptaquiloside (PTA), ptesculentoside (PTE), and caudatoside (CAU), in bracken fern (Pteridium spp.) samples. These compounds are of significant interest due to their toxicity and potential to contaminate water sources and the food chain. The described method utilizes a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) approach, providing a reliable tool for researchers, scientists, and drug development professionals. The protocol covers sample preparation, chromatographic conditions, and mass spectrometric parameters. Quantitative data, including linearity, limits of detection (LOD), and limits of quantification (LOQ), are presented for comprehensive comparison.

Introduction

This compound (PTA) is a well-known carcinogenic compound found in bracken ferns. Its analogues, ptesculentoside (PTE) and caudatoside (CAU), exhibit similar biochemical reactivity and are also present in significant amounts in various bracken species[1][2]. The presence of these toxins in the environment and their potential transfer to livestock and dairy products pose a considerable health risk[3]. Therefore, a sensitive and specific analytical method for the simultaneous quantification of these three compounds is crucial for risk assessment and toxicological studies. This application note details a validated LC-MS/MS method adapted from published research, offering a comprehensive guide for the analysis of these important natural toxins[3].

Experimental Protocols

Sample Preparation (Extraction from Bracken Fern)

This protocol is adapted from the method described by Kisielius et al. (2020) for the extraction of illudane glycosides from dried bracken fern material.

Materials:

  • Dried and ground bracken fern samples

  • Methanol (MeOH)

  • Water (LC-MS grade)

  • Centrifuge tubes (50 mL)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • LC vials

Procedure:

  • Weigh 20 mg of the homogenized, dried bracken fern powder into a 50 mL centrifuge tube.

  • Add 20 mL of a methanol/water mixture (1:1, v/v).

  • Vortex the tube for 1 minute to ensure thorough mixing.

  • Place the tube in an ultrasonic bath for 15 minutes.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an LC vial.

  • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

The following chromatographic and mass spectrometric conditions are based on established methods for the analysis of these compounds[3].

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-9 min: 95% B

    • 9-10 min: 95-5% B

    • 10-12 min: 5% B

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MS/MS Transitions:

    • Note on PTE and CAU parameters: Specific, validated MRM transitions for ptesculentoside and caudatoside are not explicitly detailed in the readily available scientific literature. The precursor ions can be determined from their molecular weights. Product ions and collision energies would require optimization in the user's laboratory. The values for PTA are provided as a reference[3].

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (PTA)399.2219.115
181.125
Ptesculentoside (PTE)415.2User DefinedUser Defined
Caudatoside (CAU)399.2User DefinedUser Defined

Data Presentation

The following table summarizes the quantitative performance of the LC-MS/MS method for the simultaneous analysis of this compound, ptesculentoside, and caudatoside, as reported by Kisielius et al. (2020).

AnalyteLinear Range (µg/L)Limit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Correlation Coefficient (r²)
This compound (PTA)20 - 5000.220.68> 0.999
Ptesculentoside (PTE)10 - 2500.080.25> 0.999
Caudatoside (CAU)10 - 2500.260.78> 0.999

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Weigh 20 mg of dried bracken fern extraction Add 20 mL of Methanol/Water (1:1) start->extraction vortex Vortex for 1 min extraction->vortex sonicate Sonicate for 15 min vortex->sonicate centrifuge Centrifuge at 4000 rpm for 10 min sonicate->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter through 0.22 µm syringe filter supernatant->filter lcms Inject 5 µL into LC-MS/MS System filter->lcms data Data Acquisition (MRM Mode) lcms->data quant Quantification using Calibration Curve data->quant

Caption: Experimental workflow for the quantification of this compound, ptesculentoside, and caudatoside.

chemical_structures cluster_glycosides Illudane Glycosides cluster_pterosins Corresponding Pterosins (Hydrolysis Products) PTA This compound (PTA) C20H30O8 PtrB Pterosin B PTA->PtrB Hydrolysis PTE Ptesculentoside (PTE) C20H30O9 PtrG Pterosin G PTE->PtrG Hydrolysis CAU Caudatoside (CAU) C20H30O8 PtrA Pterosin A CAU->PtrA Hydrolysis

Caption: Relationship between illudane glycosides and their hydrolysis products.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of this compound, ptesculentoside, and caudatoside in bracken fern samples. The detailed protocol for sample preparation and instrumental analysis will enable researchers to accurately assess the concentration of these carcinogenic compounds. This methodology is a valuable tool for environmental monitoring, food safety assessment, and toxicological research related to bracken fern contamination. The provided quantitative data serves as a benchmark for method performance, ensuring data quality and comparability across different studies.

References

Application Notes and Protocols for the In Vitro Detection of Ptaquiloside-Induced DNA Adducts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ptaquiloside (PTA), a potent carcinogen found in bracken fern (Pteridium aquilinum), poses a significant health risk to both animals and humans.[1] Its carcinogenicity stems from its ability to form a reactive dienone intermediate under physiological conditions, which then alkylates DNA, primarily at adenine and guanine residues, leading to the formation of DNA adducts.[2] These adducts can induce mutations and initiate carcinogenesis.[1] The detection and quantification of PTA-induced DNA adducts are crucial for toxicological studies, risk assessment, and the development of potential therapeutic interventions.

This document provides detailed application notes and protocols for the in vitro detection of this compound-induced DNA adducts, focusing on two primary methodologies: ³²P-Postlabeling Assay and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) . Additionally, it outlines the DNA damage response pathway activated by this compound.

Data Presentation: Comparison of Detection Methods

The selection of an appropriate method for detecting PTA-induced DNA adducts depends on factors such as sensitivity, specificity, and the availability of specialized equipment. The following table summarizes the quantitative data for the described methods.

Feature³²P-Postlabeling AssayUPLC-MS/MS
Principle Radioactive labeling of DNA adductsSeparation and mass-based detection of adducts
Sensitivity Very high, capable of detecting 1 adduct in 10⁹-10¹⁰ nucleotides.[3][4]High, with Limits of Detection (LOD) in the low ng/L to µg/L range.[5][6]
Specificity Can be limited by background spots and requires co-chromatography with standards for identification.High, provides structural information for adduct identification.
LOD for PTA Not typically expressed in concentration units8 ng/L in water[5]
LOD for Pterosin B Not applicable4 ng/L in water[5]
Instrumentation Phosphorimager or scintillation counter, TLC equipmentUPLC system coupled with a tandem mass spectrometer
Throughput Lower, involves multiple manual stepsHigher, amenable to automation
Use of Radioactivity Yes (³²P)No

Signaling Pathway

This compound-induced DNA damage, including the formation of bulky adducts and single-strand breaks, triggers the DNA Damage Response (DDR). A key pathway activated is the ATR-Chk1 signaling cascade.[1][7]

ptaquiloside_pathway cluster_stimulus Cellular Stress cluster_damage DNA Damage cluster_response DNA Damage Response This compound This compound DNA Adducts DNA Adducts This compound->DNA Adducts Single-Strand Breaks Single-Strand Breaks DNA Adducts->Single-Strand Breaks Replication Stress ATR ATR Single-Strand Breaks->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates Cell Cycle Arrest Cell Cycle Arrest Chk1->Cell Cycle Arrest induces DNA Repair DNA Repair Chk1->DNA Repair promotes Apoptosis Apoptosis Chk1->Apoptosis can lead to

Caption: this compound-induced DNA damage activates the ATR-Chk1 signaling pathway.

Experimental Protocols

³²P-Postlabeling Assay for this compound-DNA Adducts

This method is highly sensitive for the detection of a wide range of DNA adducts without prior knowledge of their chemical structure.

Experimental Workflow:

P32_Postlabeling_Workflow cluster_dna_prep DNA Preparation cluster_labeling Labeling cluster_detection Detection DNA_Isolation DNA Isolation from in vitro reaction Enzymatic_Digestion Enzymatic Digestion to 3'-mononucleotides DNA_Isolation->Enzymatic_Digestion Adduct_Enrichment Adduct Enrichment (e.g., butanol extraction) Enzymatic_Digestion->Adduct_Enrichment P32_Labeling 5'-end Labeling with [γ-³²P]ATP & T4 PNK Adduct_Enrichment->P32_Labeling TLC_Separation 2D-TLC Separation P32_Labeling->TLC_Separation Autoradiography Autoradiography/ Phosphorimaging TLC_Separation->Autoradiography Quantification Quantification Autoradiography->Quantification

Caption: Workflow for the ³²P-postlabeling assay of DNA adducts.

Protocol:

  • DNA Isolation and Digestion:

    • Isolate DNA from in vitro reactions of this compound with calf thymus DNA or specific cell lines using standard phenol-chloroform extraction or a commercial kit.

    • Digest 10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.[8]

  • Adduct Enrichment:

    • Enrich the adducted nucleotides by butanol extraction to remove the bulk of normal nucleotides.[9]

  • ³²P-Postlabeling:

    • Label the 5'-hydroxyl group of the enriched adducts with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.[8]

  • Chromatographic Separation:

    • Separate the ³²P-labeled adducts by two-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.[9]

  • Detection and Quantification:

    • Visualize the separated adducts by autoradiography or phosphorimaging.

    • Quantify the adduct levels by measuring the radioactivity of the adduct spots relative to the total nucleotides.[8]

UPLC-MS/MS for this compound-DNA Adducts

This method offers high specificity and the ability to identify and quantify specific DNA adducts.

Experimental Workflow:

UPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing DNA_Isolation DNA Isolation Enzymatic_Digestion Enzymatic Digestion to Nucleosides DNA_Isolation->Enzymatic_Digestion SPE Solid Phase Extraction (SPE) Cleanup Enzymatic_Digestion->SPE UPLC_Separation UPLC Separation SPE->UPLC_Separation MS_MS_Detection Tandem MS Detection UPLC_Separation->MS_MS_Detection Data_Acquisition Data Acquisition MS_MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

References

Monitoring Ptaquiloside Contamination in Commercial Dairy and Meat Products: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ptaquiloside (PTA), a potent carcinogen produced by bracken ferns (Pteridium aquilinum), poses a significant, often underestimated, threat to food safety.[1][2] This natural toxin can contaminate commercial food products through the consumption of bracken by livestock, leading to its presence in milk and meat.[1][2][3][4] Ingestion of PTA is associated with various cancers in animals and is suspected to be a human carcinogen.[1][2][3][4] Therefore, robust and sensitive monitoring of PTA levels in the food chain is crucial for consumer protection and risk assessment.

These application notes provide detailed protocols for the extraction and quantification of this compound in commercial dairy and meat products using advanced analytical techniques. The methodologies are designed to be rapid, sensitive, and reliable, catering to the needs of food safety laboratories and research institutions.

Data Presentation: Quantitative Analysis of this compound Contamination

The following tables summarize the reported levels of this compound detected in various commercial and experimental food products. This data highlights the prevalence of contamination and the importance of routine monitoring.

Table 1: this compound (PTA) and Pterosin B (PtB) Levels in Commercial Products and Experimental Samples

Sample MatrixProduct TypePTA Concentration (µg/kg or µg/L)Pterosin B (PtB) Concentration (µg/kg or µg/L)Country of Origin/Study LocationReference
BeefFree-range0.1Not ReportedSouth Korea[5][6][7]
MilkCow10 - 55 (µg/L)Not ReportedUnited Kingdom[8]
MilkCow, Sheep, Goat0.53 - 1.03 (µg/L)Not ReportedNot Specified[9]
MilkGoat, SheepNot specified, but significant presenceNot ReportedNot Specified[10]

Table 2: Method Validation Parameters for this compound Quantification

ParameterValueMatrixAnalytical MethodReference
Limit of Detection (LOD)0.03 µg/kgBracken Fern, Meat, DairyQuEChERS LC-MS/MS[5][6][7]
Limit of Quantification (LOQ)0.09 µg/kgBracken Fern, Meat, DairyQuEChERS LC-MS/MS[5][6][7]
Calibration Curve Range0.1 - 50 µg/kgBracken Fern, Meat, DairyQuEChERS LC-MS/MS[5][6][7]
Linearity (r²)> 0.99Bracken Fern, Meat, DairyQuEChERS LC-MS/MS[5][6][7]
Intraday Accuracy83.5 - 98.5%Bracken Fern, Meat, DairyQuEChERS LC-MS/MS[5][6][7]
Interday Accuracy83.5 - 98.5%Bracken Fern, Meat, DairyQuEChERS LC-MS/MS[5][6][7]
Precision (RSD)< 9.0%Bracken Fern, Meat, DairyQuEChERS LC-MS/MS[5][6][7]

Experimental Protocols

Protocol 1: QuEChERS-Based Extraction of this compound from Dairy and Meat Products

This protocol is adapted from a validated method for the rapid and sensitive analysis of this compound in various food matrices.[5][6][11] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method simplifies the extraction process while maintaining high recovery rates.

Materials:

  • Homogenized meat or milk sample

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • EN 15662 QuEChERS extraction salt packet (containing magnesium sulfate, sodium chloride, sodium citrate, and sodium hydrogen citrate sesquihydrate)

  • Dispersive SPE (d-SPE) tubes containing PSA (primary secondary amine) and C18 sorbents

  • Centrifuge capable of 4000 rpm

  • Vortex mixer

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation:

    • Meat: Homogenize 5 g of the meat sample.

    • Milk: Use 10 mL of the milk sample directly.

  • Extraction:

    • Transfer the prepared sample to a 50 mL centrifuge tube.

    • Add 10 mL of water (for meat samples) and vortex for 1 minute.

    • Add 10 mL of acetonitrile (ACN) and vortex vigorously for 1 minute.

    • Add the EN 15662 QuEChERS extraction salt packet.

    • Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer the ACN supernatant to a d-SPE tube containing PSA and C18.

    • Vortex for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

Protocol 2: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Conditions:

  • Column: A suitable C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate this compound from matrix interferences.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Monitor the precursor ion to product ion transitions for this compound (e.g., m/z 399 -> 277, 381).

  • Collision Energy and other MS parameters: Optimize for the specific instrument used.

Quantification:

  • A matrix-matched calibration curve should be prepared using blank meat or milk extract to compensate for matrix effects.[5][6]

  • The concentration of this compound in the samples is determined by comparing the peak area to the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis sample Homogenized Meat (5g) or Milk (10mL) add_solvents Add Water (meat only) & Acetonitrile sample->add_solvents add_salts Add EN 15662 Salts add_solvents->add_salts vortex_centrifuge1 Vortex & Centrifuge add_salts->vortex_centrifuge1 dSPE Transfer Supernatant to d-SPE Tube (PSA/C18) vortex_centrifuge1->dSPE vortex_centrifuge2 Vortex & Centrifuge dSPE->vortex_centrifuge2 filter Filter Supernatant vortex_centrifuge2->filter lcms LC-MS/MS Analysis filter->lcms

Caption: Experimental workflow for this compound analysis.

ptaquiloside_carcinogenesis PTA This compound (PTA) Dienone PTA Dienone (Reactive Electrophile) PTA->Dienone Alkaline pH DNA Cellular DNA Dienone->DNA Alkylation Adducts DNA Adducts (e.g., N7-guanine, N3-adenine) DNA->Adducts Mutation Mutations Adducts->Mutation Replication Errors Cancer Cancer Mutation->Cancer

Caption: Simplified this compound carcinogenesis pathway.

References

Application Notes and Protocols for the Preparation and Certification of Ptaquiloside and Pterosin Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation and certification of analytical standards for ptaquiloside (PTA) and its related compounds, the pterosins. The inherent instability of this compound presents unique challenges in producing a certified reference material (CRM), necessitating rigorous protocols for its isolation, purification, characterization, and stability assessment. These documents are intended to guide researchers in producing well-characterized standards for accurate quantification in various matrices and for use in drug development and toxicological studies.

Introduction to this compound and Pterosins

This compound is a potent carcinogenic norsesquiterpene glycoside found in bracken ferns (Pteridium aquilinum)[1][2]. Its presence in the food chain, through contaminated milk, meat, or water, poses a significant health risk[1][3]. This compound is chemically unstable and can degrade to form various pterosins, with pterosin B being a common and more stable degradation product[1]. Accurate and reliable analytical standards for both this compound and its major degradation products are crucial for monitoring their levels in environmental and biological samples, conducting toxicological research, and ensuring food safety.

Preparation of Analytical Standards

The preparation of this compound and pterosin analytical standards can be achieved through isolation from natural sources or by chemical synthesis.

Isolation from Bracken Fern (Pteridium aquilinum)

A common method for obtaining this compound and pterosins is through extraction and purification from bracken fern fronds or rhizomes[4][5][6].

Protocol 1: Isolation of this compound and Pterosins from Bracken Fern

  • Harvesting and Preparation: Collect young, healthy bracken fern fronds or rhizomes. Immediately freeze the plant material in liquid nitrogen and lyophilize to prevent degradation of this compound. Grind the freeze-dried material into a fine powder.

  • Extraction:

    • Extract the powdered fern material with a mixture of methanol and water (e.g., 80:20 v/v) at a low temperature (e.g., 4°C) to minimize degradation.

    • Perform multiple extractions to ensure efficient recovery.

    • Combine the extracts and concentrate under reduced pressure at a temperature not exceeding 30°C.

  • Purification:

    • Subject the concentrated extract to a series of chromatographic steps. A typical purification workflow may include:

      • Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to remove non-polar impurities.

      • Column Chromatography: Employ silica gel or Sephadex LH-20 column chromatography with a suitable solvent system (e.g., a gradient of chloroform and methanol) for further separation.

      • Preparative High-Performance Liquid Chromatography (HPLC): The final purification step should be performed on a preparative HPLC system with a C18 column. Monitor the elution profile using a UV detector. Collect the fractions containing this compound and the desired pterosins.

  • Characterization and Purity Assessment:

    • Confirm the identity of the isolated compounds using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

    • Assess the purity of the isolated standards using analytical HPLC with a photodiode array (PDA) detector. The purity should ideally be ≥98%.

Chemical Synthesis

While the total synthesis of this compound is complex, the synthesis of its aglycone, ptaquilosin, has been reported[7]. Pterosins can also be synthesized, providing an alternative to isolation from natural sources. Synthetic routes offer the advantage of producing specific isomers and avoiding co-extraction of related compounds.

Certification of Analytical Standards

The certification of analytical standards for this compound and pterosins must follow the principles outlined in ISO 17034 and ISO/IEC 17025 for the competence of reference material producers[4][8][9]. This process involves a comprehensive evaluation of the candidate material's identity, purity, homogeneity, and stability.

Workflow for Certification of Analytical Standards

The following diagram illustrates the workflow for the certification of this compound and pterosin analytical standards.

Certification_Workflow cluster_prep Material Preparation cluster_cert Certification cluster_qa Quality Assurance Isolation Isolation from Bracken Fern or Chemical Synthesis Purification Purification by Chromatography (SPE, Column, Prep-HPLC) Isolation->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Purity Purity Assessment (HPLC-PDA, qNMR) Characterization->Purity Homogeneity Homogeneity Study Purity->Homogeneity Stability Stability Study (Short-term and Long-term) Purity->Stability Value_Assignment Assignment of Certified Value and Uncertainty Homogeneity->Value_Assignment Stability->Value_Assignment CoA Issuance of Certificate of Analysis Value_Assignment->CoA Traceability Metrological Traceability Value_Assignment->Traceability Documentation Comprehensive Documentation CoA->Documentation

Certification workflow for this compound and pterosin standards.
Purity Assessment

The purity of the analytical standard is a critical parameter. A combination of methods is recommended for a comprehensive assessment.

Protocol 2: Purity Assessment of this compound and Pterosin Standards

  • High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA):

    • Chromatographic Conditions:

      • Column: C18, e.g., 250 x 4.6 mm, 5 µm particle size.

      • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Detection: PDA detector scanning a relevant wavelength range (e.g., 200-400 nm). This compound has a UV absorption maximum around 220 nm[3].

    • Analysis: Calculate the purity by the area percentage method. Ensure that no significant impurities are co-eluting with the main peak.

  • Quantitative NMR (qNMR):

    • qNMR is a primary ratio method that can provide a direct measure of purity without the need for a reference standard of the same compound.

    • Procedure:

      • Accurately weigh the this compound or pterosin standard and a certified internal standard (e.g., maleic acid) into an NMR tube.

      • Dissolve the mixture in a suitable deuterated solvent (e.g., Methanol-d4).

      • Acquire a proton NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).

      • Integrate the signals corresponding to the analyte and the internal standard.

      • Calculate the purity based on the integral values, the number of protons, and the molecular weights of the analyte and the internal standard.

  • Mass Balance:

    • The purity can also be determined by a mass balance approach, where the content of the main component is calculated by subtracting the content of all identified impurities (e.g., water content by Karl Fischer titration, residual solvents by headspace GC-MS, and non-volatile inorganic impurities by thermogravimetric analysis).

Homogeneity Study

A homogeneity study is essential to ensure that each unit of the certified reference material has the same concentration of the analyte within the stated uncertainty[1][6][10][11].

Protocol 3: Homogeneity Study

  • Sampling: Randomly select a representative number of units from the batch of the prepared standard (typically 10-15 units).

  • Sample Preparation: From each selected unit, prepare at least two independent sub-samples.

  • Analysis: Analyze the sub-samples in a random order using a validated and repeatable analytical method (e.g., the HPLC-PDA method described in Protocol 2).

  • Statistical Analysis: Use analysis of variance (ANOVA) to evaluate the between-unit and within-unit variances. The between-unit variance should not be statistically significant compared to the within-unit variance.

Stability Study

Due to the inherent instability of this compound, a thorough stability study is crucial for determining the shelf-life and recommended storage conditions of the certified reference material[1][10].

Protocol 4: Stability Study

  • Short-Term Stability (for transport simulation):

    • Store samples at different temperatures (e.g., -20°C, 4°C, and 25°C) for a short period (e.g., 1, 2, and 4 weeks).

    • Analyze the samples at each time point and compare the results to a reference sample stored at the recommended long-term storage temperature (e.g., -80°C).

  • Long-Term Stability (for shelf-life determination):

    • Store a set of samples at the proposed storage temperature (e.g., -20°C or -80°C).

    • Analyze samples at regular intervals (e.g., 0, 3, 6, 12, 24, and 36 months).

    • Plot the concentration over time and determine the shelf-life based on the stability data. The degradation of this compound often follows first-order kinetics[12].

  • Data Analysis: Analyze the stability data for any significant trends of degradation. The uncertainty of stability is calculated and included in the overall uncertainty of the certified value.

Assignment of Certified Value and Uncertainty

The certified value is the best estimate of the true value of the property (e.g., purity or concentration). It is determined from the results of the characterization, homogeneity, and stability studies. The uncertainty of the certified value is calculated by combining the uncertainties from each of these steps, as well as the uncertainty of the analytical method used, following the principles of the Guide to the Expression of Uncertainty in Measurement (GUM)[13].

Certificate of Analysis

A Certificate of Analysis (CoA) must be provided with the certified reference material. The CoA should include, at a minimum:

  • A clear description of the certified reference material.

  • The certified property value and its uncertainty.

  • A statement of metrological traceability.

  • The period of validity (shelf-life).

  • Recommended storage conditions.

  • Information on the intended use.

  • Details of the certification procedure.

Quantitative Data Summary

The following tables provide an example of how to summarize the quantitative data obtained during the certification process.

Table 1: Purity Assessment of this compound Analytical Standard

MethodPurity (%)Uncertainty (%)
HPLC-PDA98.50.5
qNMR98.20.3
Mass Balance98.30.6
Certified Purity 98.3 0.4

Table 2: Homogeneity Study of this compound Analytical Standard

Source of VariationSum of SquaresDegrees of FreedomMean SquareF-valuep-value
Between Units0.1290.0131.2>0.05
Within Units0.11100.011
Total 0.23 19

Table 3: Long-Term Stability of this compound at -20°C

Time (months)Measured Concentration (µg/mL)% of Initial Concentration
0100.2100.0
399.899.6
6100.199.9
1299.599.3
2498.998.7

Signaling Pathway and Logical Relationships

The following diagram illustrates the degradation pathway of this compound and its relationship with pterosins, which is a critical consideration in the preparation and handling of these analytical standards.

Ptaquiloside_Degradation PTA This compound (Unstable) Ptaquilosin Ptaquilosin PTA->Ptaquilosin - Glucose Dienone Dienone Intermediate (Reactive) Ptaquilosin->Dienone Weakly alkaline conditions PterosinB Pterosin B (Stable) Ptaquilosin->PterosinB Acidic conditions Dienone->PterosinB Hydrolysis

Degradation pathway of this compound.

By following these detailed application notes and protocols, researchers, scientists, and drug development professionals can confidently prepare and certify analytical standards for this compound and pterosins, ensuring the accuracy and reliability of their analytical measurements and research outcomes.

References

Troubleshooting & Optimization

Addressing ptaquiloside instability during analytical sample preparation.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ptaquiloside (PTA). The information provided addresses the inherent instability of PTA during analytical sample preparation and offers solutions to ensure accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound to degrade during sample preparation?

A1: this compound is highly unstable and its degradation is primarily influenced by pH and temperature.[1][2][3][4] It is most stable in a slightly acidic environment, with a pH range of approximately 4.4 to 6.5, and at low temperatures.[3][5] Under strongly acidic (pH < 4) or alkaline (pH > 7) conditions, and at elevated temperatures, PTA degrades rapidly.[1][6]

Q2: What are the degradation products of this compound?

A2: The degradation of this compound follows two main pathways depending on the pH.[6]

  • Acidic Conditions (pH < 4): this compound undergoes hydrolysis, losing its glucose molecule to form ptaquilosin, which then aromatizes to the more stable but non-toxic pterosin B.[6] The presence of pterosin B can indicate the initial presence of this compound in a sample.[3]

  • Alkaline Conditions (pH > 7): Under weakly alkaline conditions, this compound is converted into a highly reactive and unstable intermediate called ptaquilodienone.[6] This dienone is the ultimate carcinogen, capable of alkylating DNA and other biological macromolecules.

Q3: My this compound recovery is consistently low. What are the likely causes?

A3: Low recovery of this compound is a common issue and can be attributed to several factors during your sample preparation:

  • Inappropriate pH: If the pH of your extraction solvent or sample matrix is outside the optimal stability range of 4.4-6.5, significant degradation can occur.[3][5]

  • High Temperatures: Exposure of the sample to high temperatures during extraction or processing can accelerate degradation.[1][6] Boiling bracken fern for 20 minutes has been shown to reduce this compound concentration by up to 99%.[7][8]

  • Sample Matrix Effects: The composition of your sample matrix can influence stability and extraction efficiency.

  • Improper Storage: Storing samples at room temperature or without pH control will lead to degradation over time.

Q4: How can I prevent this compound degradation during sample storage?

A4: To ensure the integrity of your samples during storage, it is crucial to control both pH and temperature. For aqueous samples, buffering to a pH of approximately 6 and storing at 4°C is recommended.[3] This method has been shown to maintain this compound stability with recoveries between 94% and 100% after 48 hours.[3] For longer-term storage, freezing at -20°C is advisable.

Troubleshooting Guide

Issue 1: this compound Degradation in Aqueous Samples
  • Symptom: Low or no detectable this compound in water samples (e.g., groundwater, surface water).

  • Probable Cause: The inherent instability of this compound in aqueous solutions, especially if the pH is not controlled and the temperature is elevated. This compound degrades rapidly in neutral to alkaline water, with a half-life of less than 24 hours at 22°C when the pH is above 6.[3]

  • Solution: Implement a sample preservation protocol at the time of collection.

    • Recommended Protocol:

      • Collect water samples in amber glass bottles to protect from light.[3]

      • Immediately buffer the sample to a pH of approximately 5.5-6.0 using an appropriate buffer, such as ammonium acetate.[3][9]

      • Store the samples at 4°C and analyze within 48 hours for optimal recovery.[3]

Issue 2: Inefficient Extraction from Complex Matrices (e.g., Food, Biological Tissues)
  • Symptom: Poor recovery and reproducibility when extracting this compound from solid or semi-solid samples.

  • Probable Cause: this compound degradation during the extraction process due to unfavorable pH conditions created by the matrix itself or the extraction solvents.

  • Solution: Employ the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is designed to be rapid and to control the pH during extraction.

    • Recommended Protocol (QuEChERS):

      • Homogenize your sample.

      • Add the homogenized sample to a centrifuge tube with an appropriate amount of water and an organic solvent (e.g., acetonitrile).

      • Add a QuEChERS salt mixture containing a citrate buffer (e.g., sodium citrate and sodium hydrogen citrate sesquihydrate) to maintain a stable pH between 5 and 5.5.[10]

      • Shake vigorously and centrifuge.

      • The resulting supernatant contains the extracted this compound, which can then be further cleaned up if necessary and analyzed by LC-MS/MS.[10][11]

This compound Degradation Pathways

The stability of this compound is highly dependent on the pH of the surrounding environment. The following diagram illustrates the two primary degradation pathways.

Ptaquiloside_Degradation cluster_acid Acidic Conditions (pH < 4) cluster_alkaline Alkaline Conditions (pH > 7) Ptaquilosin Ptaquilosin PterosinB_acid Pterosin B (non-toxic) Ptaquilosin->PterosinB_acid Aromatization This compound This compound This compound->Ptaquilosin - Glucose Ptaquiloside_alk This compound Ptaquilodienone Ptaquilodienone (Ultimate Carcinogen) Ptaquiloside_alk->Ptaquilodienone - Glucose

This compound degradation pathways under acidic and alkaline conditions.

Experimental Workflow for this compound Analysis

To ensure accurate and reproducible results, a systematic workflow should be followed, from sample collection to analysis. The diagram below outlines the key steps for analyzing this compound in both water and solid samples.

Ptaquiloside_Workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis WaterSample Water Sample Buffering Buffering to pH 5.5-6.0 WaterSample->Buffering SolidSample Solid/Biological Sample Homogenization Homogenization SolidSample->Homogenization SPE Solid-Phase Extraction (SPE) Buffering->SPE LCMS LC-MS/MS Analysis SPE->LCMS QuEChERS QuEChERS Extraction QuEChERS->LCMS Homogenization->QuEChERS

General experimental workflow for this compound analysis.

Quantitative Data Summary

The stability of this compound is critically dependent on both pH and temperature. The following table summarizes the calculated half-life of this compound in aqueous solutions under various conditions, based on first-order degradation kinetics.[1][5]

Temperature (°C)pHHalf-life (days)
55~150
57~40
155.2 - 6.5~12
157.4~2
22> 6< 1

Note: These values are estimates and can be influenced by the specific matrix of the sample.

Detailed Experimental Protocols

Protocol 1: Preservation of this compound in Water Samples

This protocol is adapted from established methods for preserving this compound in groundwater and surface water samples.[3][9]

Materials:

  • Amber glass sample bottles

  • Ammonium acetate buffer (0.3 M, pH 5.0)

  • Cooler with ice packs

Procedure:

  • At the sampling site, collect the water sample directly into an amber glass bottle.

  • For every 99 mL of water sample, add 1 mL of the 0.3 M ammonium acetate buffer to achieve a final pH of approximately 5.5.[12]

  • Cap the bottle tightly and mix by inversion.

  • Immediately place the buffered sample in a cooler with ice packs for transport to the laboratory.

  • Store the samples at 4°C until analysis. For best results, analyze within 48 hours.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Water Samples

This protocol provides a general procedure for the clean-up and pre-concentration of this compound from preserved water samples prior to LC-MS analysis.[3][13]

Materials:

  • SPE cartridges (e.g., C18)

  • Methanol (MeOH)

  • HPLC-grade water

  • SPE vacuum manifold

Procedure:

  • Conditioning: Condition the SPE cartridge by passing 5 mL of MeOH followed by 5 mL of HPLC-grade water through the cartridge. Do not allow the cartridge to go dry.

  • Loading: Load 50 mL of the preserved water sample onto the cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of HPLC-grade water to remove any interfering substances.

  • Elution: Elute the this compound from the cartridge with an appropriate volume of a suitable solvent, such as methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a low temperature (e.g., 30°C). Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS analysis. This step allows for a significant pre-concentration of the sample.[13]

References

Ptaquiloside Extraction from Bracken Fern: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of ptaquiloside (PTA) from bracken fern. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during the extraction process to help improve yield and ensure the stability of this valuable compound.

Troubleshooting Guide: Enhancing this compound Extraction Yield

Low yield of this compound is a frequent issue. This guide provides a systematic approach to identify and resolve potential problems in your extraction workflow.

Problem 1: Low or No Detection of this compound in the Final Extract

Potential CauseRecommended Solution
This compound Degradation This compound is highly unstable under acidic (pH < 4), alkaline (pH > 7), and high-temperature conditions, leading to its conversion to the non-toxic pterosin B.[1] Maintain a pH between 4.4 and 6.4 and keep temperatures low throughout the extraction process to minimize degradation.[1]
Improper Sample Handling and Storage The concentration of this compound is highest in young, developing fronds.[2] Use fresh or freeze-dried fronds for extraction, as air-drying or oven-drying can lead to significant loss of the compound.
Inefficient Extraction Solvent The choice of solvent significantly impacts extraction efficiency. Acetone and methanol are effective solvents for this compound. Water can also be used, but may require longer extraction times.
Inadequate Extraction Time Ensure sufficient time for the solvent to penetrate the plant material. For maceration, allow at least 24 hours. For water extraction, a minimum of 60 minutes is recommended.[3]

Problem 2: Inconsistent Extraction Yields Between Batches

Potential CauseRecommended Solution
Variability in Plant Material This compound concentration in bracken fern varies depending on the season, geographical location, and the specific part of the plant used.[2] For consistent results, harvest young fronds from the same location and at the same time of year.
Inconsistent Pre-treatment of Fern The method of drying the fern significantly affects the final yield. Freeze-drying is the preferred method to preserve this compound content. Avoid high-temperature drying methods.
pH Fluctuations during Extraction Even minor shifts in pH can lead to this compound degradation. Use a buffered extraction system, such as a citrate buffer in the QuEChERS method, to maintain a stable pH of 5.0-5.5.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal method for extracting this compound from bracken fern?

The optimal method depends on the available resources and the desired scale of extraction. For high recovery and purity, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method combined with LC-MS/MS analysis is highly effective.[1][4] This method utilizes a buffered acetonitrile extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup, which provides excellent recovery rates of 71.2–93.6%.[4] For simpler, lab-scale extractions, maceration with acetone or methanol at low temperatures is also a viable option.

Q2: Which solvent should I use for this compound extraction?

This compound is soluble in a range of solvents. Here's a comparison to guide your choice:

  • Acetone: A highly effective solvent for this compound extraction, often used in maceration techniques.

  • Methanol: Another excellent choice, particularly for analytical purposes, and is often used as a mobile phase in chromatography.

  • Acetonitrile: The solvent of choice for the QuEChERS method, offering high extraction efficiency and compatibility with subsequent analytical techniques.[1]

  • Water: this compound is readily soluble in water.[2] Water extraction is a simpler and "greener" alternative, but may be less efficient than organic solvents and can co-extract more water-soluble impurities.

Q3: How does pH affect this compound stability and extraction yield?

This compound is extremely sensitive to pH. It degrades rapidly in acidic (pH < 4) and alkaline (pH > 7) conditions. The optimal pH range for stability is between 4.4 and 6.4.[1] During extraction, it is crucial to maintain the pH within this range to prevent the conversion of this compound to pterosin B, which would result in a lower yield of the target compound. The use of buffered solutions is highly recommended.

Q4: What is the importance of temperature control during extraction?

Low temperatures are critical for preserving this compound. Elevated temperatures accelerate its degradation. All extraction steps, including maceration, centrifugation, and solvent evaporation, should be performed at low temperatures (e.g., 4°C).

Q5: How should I prepare and store bracken fern to maximize this compound yield?

  • Harvesting: Collect young, uncurled fronds (crosiers) as they contain the highest concentrations of this compound.[2]

  • Pre-treatment: For long-term storage and consistent results, freeze-drying is the recommended method for preserving the fern. Avoid air-drying and oven-drying.

  • Storage: Store freeze-dried fern material in a cool, dark, and dry place. Fresh material should be used immediately or stored at -20°C.

Quantitative Data Summary

Table 1: Recovery of this compound using the QuEChERS Method

Spiked Concentration (µg/kg)Extraction Recovery Rate (%)
0.171.2 - 93.6
2071.2 - 93.6
5071.2 - 93.6

Data sourced from a study utilizing a single matrix-matched calibration with bracken fern. The recovery rates demonstrate the consistency and reproducibility of the QuEChERS method across different concentration levels.[4]

Table 2: Effect of Boiling on this compound Concentration in Bracken Fern

Boiling Time (minutes)This compound Reduction Rate (%)
1070.14 - 88.26
2094.19 - 97.31

This table illustrates the significant degradation of this compound with heat treatment. While beneficial for reducing toxicity in food preparation, it highlights the importance of avoiding heat during extraction for research purposes.

Experimental Protocols

Protocol 1: QuEChERS Method for this compound Extraction

This protocol is adapted from the European Committee for Standardization (CEN) standard EN 15662.[1]

  • Sample Preparation: Homogenize 5 g of fresh or freeze-dried bracken fern sample.

  • Extraction:

    • Add 10 mL of acetonitrile to the homogenized sample in a 50 mL centrifuge tube.

    • Add the QuEChERS salt mixture: 4 g magnesium sulfate (MgSO₄), 1 g sodium chloride (NaCl), 1 g sodium citrate (Na₃C₆H₅O₇), and 0.5 g sodium hydrogen citrate sesquihydrate (C₆H₆Na₂O₇·1.5H₂O). This maintains a pH of 5.0-5.5.[1]

    • Vortex vigorously for 1 minute.

    • Centrifuge at 5000 rpm for 5 minutes at 4°C.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., PSA - primary secondary amine).

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes at 4°C.

  • Analysis:

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Analyze the extract using LC-MS/MS.

Protocol 2: Maceration with Acetone

  • Sample Preparation: Powder 10 g of freeze-dried bracken fern.

  • Extraction:

    • Suspend the powdered fern in 100 mL of acetone in a sealed container.

    • Macerate for 24 hours at 4°C with occasional shaking.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure at a temperature below 30°C.

  • Purification (Optional):

    • The crude extract can be further purified using solid-phase extraction (SPE) or column chromatography.

Visualizations

Ptaquiloside_Extraction_Workflow A Bracken Fern Sample (Fresh or Freeze-dried) B Homogenization A->B D Extraction (e.g., QuEChERS, Maceration) B->D C Extraction Solvent (e.g., Acetonitrile, Acetone) C->D E Centrifugation / Filtration D->E F Crude Extract E->F G Purification (d-SPE / SPE) F->G H Purified this compound Extract G->H I Analysis (LC-MS/MS) H->I

Caption: General workflow for this compound extraction from bracken fern.

Ptaquiloside_Stability_Factors cluster_factors Degradation Factors PTA This compound (Stable) Degraded_PTA Pterosin B (Degraded) PTA->Degraded_PTA Degradation High_Temp High Temperature High_Temp->Degraded_PTA High_pH Alkaline pH (>7) High_pH->Degraded_PTA Low_pH Acidic pH (<4) Low_pH->Degraded_PTA

Caption: Key factors influencing the degradation of this compound.

References

Strategies to minimize ptaquiloside degradation to pterosin B during analysis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of ptaquiloside (PTA) to pterosin B (PTB) during analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound (PTA) degradation during analysis?

A1: The primary cause of PTA degradation is its chemical instability under certain conditions. PTA readily hydrolyzes to the more stable, non-toxic pterosin B (PTB) in both acidic (pH < 4) and alkaline (pH > 6) environments.[1][2] Elevated temperatures also accelerate this degradation process.[1][3]

Q2: Why is it important to prevent the degradation of this compound (PTA) to pterosin B (PTB)?

Q3: What is the optimal pH range for this compound (PTA) stability?

A3: this compound exhibits the greatest stability in a slightly acidic to neutral pH range, specifically between pH 4.4 and 6.4.[4][5][7] Within this window, the rate of hydrolysis to pterosin B is significantly reduced.

Q4: How does temperature affect this compound (PTA) stability?

A4: Higher temperatures significantly accelerate the degradation of this compound.[1][3] It is crucial to keep samples cool during collection, transport, and storage to maintain the integrity of the analyte.

Q5: Can pterosin B (PTB) be used as an indicator for the historical presence of this compound (PTA)?

A5: While pterosin B is a direct degradation product of this compound, its utility as a reliable indicator for the former presence of this compound in soil is questionable because pterosin B itself can be microbially degraded.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no detection of this compound (PTA) in known positive samples. Sample pH is outside the optimal stability range (4.4-6.4).Buffer the sample to a pH of approximately 5.5 to 6 using an appropriate buffer like ammonium acetate immediately after collection.[4][9]
High storage or transport temperature.Store samples at 4°C for short-term storage (up to 48 hours) and at -18°C or lower for long-term storage.[4][10] Transport samples on ice.[11]
Extended time between sample collection and analysis.Analyze samples as soon as possible, ideally within 48 hours of collection, even when stored under optimal conditions.[4]
High variability in this compound (PTA) concentrations between replicate samples. Inconsistent sample handling and storage.Standardize the entire analytical workflow, from sample collection and buffering to storage and extraction, ensuring all samples are treated identically.
Exposure to light.Collect and store samples in amber glass bottles to protect from light, which can contribute to degradation.[4]
Presence of high concentrations of pterosin B (PTB). Inappropriate sample pH and/or high temperature.Review and optimize sample collection and storage protocols to ensure the pH is maintained within the 4.4-6.4 range and the temperature is kept low.
Degradation during sample preparation/extraction.Utilize extraction methods that maintain a stable pH, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method with a citrate buffer, which maintains a pH of 5.0-5.5.[5][6]

Quantitative Data Summary

The following table summarizes the stability of this compound under various storage conditions.

Matrix Storage Temperature pH Duration This compound Recovery (%) Reference
Groundwater4°C648 hours94 - 100[4]
PlasmaRoom TemperatureNot specified5 hours85[10]
Plasma-18°CNot specified14 daysStable[10]
Spiked Water5°C5.2 - 6.512 days (half-life)50[12]
Spiked Water15°C7.42 days (half-life)50[12]

Experimental Protocols

Sample Collection and Preservation

This protocol is designed to ensure the stability of this compound from the field to the laboratory.

  • Sample Collection: Collect water samples directly into amber glass bottles to minimize light exposure.[4]

  • Immediate Buffering: Immediately after collection, add a sufficient volume of a pre-prepared buffer solution (e.g., 0.3 M ammonium acetate adjusted to pH 5 with acetic acid) to adjust the sample pH to between 5.0 and 6.0.[9][11]

  • Cold Storage and Transport: Place the buffered samples on ice for transport to the laboratory.[11]

  • Laboratory Storage: Upon arrival at the laboratory, store the samples at 4°C and plan for analysis within 48 hours.[4] For longer-term storage, freeze samples at -18°C or below.[10]

Sample Extraction using QuEChERS

The QuEChERS method is effective for extracting this compound while maintaining a stable pH to prevent degradation.[5][6]

  • Sample Homogenization: Homogenize the sample (e.g., bracken fern, meat, dairy products) as required.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of water (for solid samples) and vortex thoroughly.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS salt packet containing magnesium sulfate, sodium chloride, sodium citrate, and sodium hydrogen citrate sesquihydrate. This mixture will buffer the extract to a pH of 5.0-5.5.[6]

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at a suitable speed (e.g., 4000 rpm) for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a portion of the supernatant (acetonitrile layer) to a d-SPE cleanup tube containing primary secondary amine (PSA) and magnesium sulfate.

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge the d-SPE tube.

  • Analysis: Collect the supernatant for analysis by LC-MS/MS.

Visualizations

cluster_degradation This compound Degradation Pathways This compound This compound Ptaquilosin Ptaquilosin This compound->Ptaquilosin  Acidic conditions (pH < 4) - Glucose Dienone Activated Dienone (Carcinogenic) This compound->Dienone  Weakly alkaline conditions - Glucose Pterosin_B Pterosin_B Ptaquilosin->Pterosin_B Aromatization

Caption: Degradation pathways of this compound under acidic and alkaline conditions.

cluster_workflow Optimized Analytical Workflow Sample_Collection 1. Sample Collection (Amber Bottles) Buffering 2. Immediate Buffering (pH 5.0-6.0) Sample_Collection->Buffering Transport 3. Cold Transport (On Ice) Buffering->Transport Storage 4. Cold Storage (4°C or -18°C) Transport->Storage Extraction 5. pH-Controlled Extraction (e.g., QuEChERS) Storage->Extraction Analysis 6. LC-MS/MS Analysis Extraction->Analysis

Caption: Workflow to minimize this compound degradation during analysis.

References

Technical Support Center: Optimization of LC-MS/MS for Ptaquiloside Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the sensitive detection of ptaquiloside (PTA) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Poor Sensitivity / Low Signal Intensity Suboptimal ionization efficiency.Optimize MS conditions by infusing a standard solution of this compound. The protonated molecule [M+H]⁺ at m/z 399 is typically the most abundant precursor ion.[1] Select the most abundant and stable product ions for quantification and qualification. Common product ions for PTA are m/z 181, 277, and 381.[1]
Inefficient chromatographic separation leading to co-elution with interfering matrix components.Adjust the mobile phase composition and gradient. A common mobile phase consists of water and acetonitrile, both with 0.1% formic acid, to ensure good protonation.[1] An optimized gradient elution can improve separation and peak shape.
This compound degradation during sample preparation or analysis.This compound is unstable under acidic and alkaline conditions and at high temperatures.[1][2] Maintain sample pH between 4.4 and 6.4.[1] Use buffered solutions (e.g., ammonium acetate at pH ~5.5) for sample preservation and extraction.[2][3] Avoid high temperatures; column temperatures around 35-40°C are often a good compromise between resolution and stability.[1]
Insufficient sample pre-concentration.For trace-level detection in matrices like water, use Solid Phase Extraction (SPE) to pre-concentrate the sample. A pre-concentration factor of up to 250 has been reported.[4]
Poor Peak Shape (e.g., Tailing, Broadening) Inappropriate mobile phase pH.The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can improve peak shape for this compound.[1]
Column overload.Ensure the injected sample concentration is within the linear range of the method.
Column contamination or degradation.Use a guard column to protect the analytical column. If peak shape deteriorates, wash the column according to the manufacturer's instructions or replace it.
Inconsistent Retention Times Unstable pump performance or leaks.Check the LC system for pressure fluctuations and leaks.
Inadequate column equilibration.Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection.
Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure proper mixing if using a multi-channel gradient proportioning valve.
Analyte Degradation pH and temperature instability.This compound is known to degrade via hydrolysis.[2] For water samples, buffering to a pH of ~5.5 with ammonium acetate has been shown to significantly improve stability.[3] Samples should be stored at low temperatures (e.g., 4°C) and analyzed within 48 hours if possible.[4]
Microbial degradation.For environmental water samples, microbial activity can contribute to degradation.[5][6] Sample preservation techniques, such as buffering and refrigeration, are crucial.[2][4]

Frequently Asked Questions (FAQs)

Q1: What are the typical precursor and product ions for this compound (PTA) in positive ion mode ESI-MS/MS?

A1: In positive ion electrospray ionization (ESI), this compound typically forms a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 399.[1] For tandem mass spectrometry (MS/MS), common product ions observed after fragmentation of the precursor ion include m/z 181, 277, and 381. The most abundant product ion, often m/z 181, is typically used for quantification, while the others serve as qualifiers for confirmation.[1]

Q2: How can I improve the stability of this compound in my samples before analysis?

A2: this compound is susceptible to degradation, particularly due to pH and temperature. To enhance stability:

  • pH Control: Buffer your samples to a slightly acidic pH. A pH range of 4.4-6.4 is recommended, with a pH of around 5.5 often being optimal.[1][3] Ammonium acetate is a suitable buffer for this purpose.[2][7]

  • Temperature Control: Store samples at low temperatures, such as 4°C.[4]

  • Storage Duration: Analyze samples as soon as possible after collection, ideally within 48 hours.[4]

  • Sample Matrix: For water samples, using amber glass bottles can help prevent photodegradation.[4]

Q3: What are the key considerations for sample preparation when analyzing this compound in complex matrices like soil or food?

A3: For complex matrices, an efficient extraction and clean-up procedure is crucial.

  • Extraction: A Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method has been successfully used for extracting this compound from bracken fern, meat, and dairy products.[1] For soil samples, sequential extraction using 5 mM ammonium acetate for this compound followed by 80% methanol for its degradation product, pterosin B, has been reported.[7][8]

  • Clean-up and Pre-concentration: Solid Phase Extraction (SPE) is a common technique to clean up extracts and concentrate this compound, especially from water samples.[4][7]

Q4: What are typical LC parameters for this compound analysis?

A4: A reversed-phase C18 column is commonly used. A typical mobile phase consists of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[1] A fast LC method can achieve a total run time of around 5 minutes.[2][9][10][11] The column temperature is often maintained between 35°C and 40°C to balance chromatographic efficiency with analyte stability.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various optimized LC-MS/MS methods for this compound detection.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound (PTA) and Pterosin B (PtB)

AnalyteMatrixMethodLODLOQReference
PTAGroundwaterLC-MS0.001 µg/L-[4]
PtBGroundwaterLC-MS0.0001 µg/L-[4]
PTANatural WaterUPLC-MS/MS8 ng/L-[2][3]
PtBNatural WaterUPLC-MS/MS4 ng/L-[2][3]
PTABracken Fern, Meat, DairyLC-MS/MS0.03 µg/kg0.09 µg/kg[1]
PTASoil, GroundwaterLC-MS/MS0.19 µg/L-[7][8]
PtBSoil, GroundwaterLC-MS/MS0.15 µg/L-[7][8]
PTABracken FernLC-MS0.08-0.26 µg/L-[9][10][11]

Table 2: Linearity Ranges for this compound (PTA) and Related Compounds

Analyte(s)MatrixMethodLinear RangeReference
PTA, PtBStandard SolutionLC-MS1-100 µg/L (PTA), 2-100 µg/L (PtB)>0.998[4]
PTABracken Fern, Meat, DairyLC-MS/MS0.1 - 50 µg/kg>0.99[1]
PTA, Pterosin BBracken FernLC-MS20-500 µg/L>0.999[9][10]
PTE, CAU, other pterosinsBracken FernLC-MS10-250 µg/L>0.999[9][10]

Experimental Protocols & Methodologies

Optimized LC-MS/MS Method for this compound in Food Products [1]

  • Sample Preparation (QuEChERS):

    • Homogenize 5 g of sample with 10 mL of 1% acetic acid in water.

    • Add internal standard.

    • Add magnesium sulfate and sodium acetate.

    • Vortex and centrifuge.

    • Take an aliquot of the supernatant and add primary secondary amine (PSA) and C18 sorbents for dispersive SPE clean-up.

    • Vortex and centrifuge.

    • Filter the supernatant before LC-MS/MS injection.

  • LC-MS/MS Parameters:

    • LC System: Agilent 1200 series

    • Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Flow Rate: 0.3 - 0.7 mL/min (optimized)

    • Column Temperature: 35 - 50 °C (optimized)

    • MS System: Agilent 6460 Triple Quadrupole

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Precursor Ion (PTA): m/z 399

    • Product Ions (PTA): m/z 181 (quantifier), m/z 277, 381 (qualifiers)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample Collection (e.g., Water, Soil, Food) preservation Preservation (pH ~5.5, 4°C) sample->preservation Immediate extraction Extraction (e.g., SPE, QuEChERS) preservation->extraction cleanup Clean-up & Concentration extraction->cleanup lc_separation LC Separation (C18, Gradient Elution) cleanup->lc_separation Injection ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification confirmation Confirmation ms_detection->confirmation

Caption: General experimental workflow for this compound analysis.

troubleshooting_logic start Poor Signal Intensity? check_ms Check MS Tuning & Ion Transitions start->check_ms Yes check_stability Review Sample Stability (pH, Temp) start->check_stability Yes check_chromatography Evaluate Peak Shape & Retention Time start->check_chromatography Yes check_concentration Assess Sample Pre-concentration start->check_concentration Yes solution_ms Optimize Source Parameters & Select Key Transitions check_ms->solution_ms solution_stability Implement Preservation (Buffering, Cooling) check_stability->solution_stability solution_chromatography Adjust Mobile Phase & Gradient check_chromatography->solution_chromatography solution_concentration Optimize SPE Protocol check_concentration->solution_concentration

Caption: Troubleshooting logic for low this compound signal.

References

Mitigating matrix effects in ptaquiloside analysis of complex food samples.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the analysis of ptaquiloside in complex food samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix. In the context of this compound analysis using techniques like LC-MS/MS, matrix components from complex food samples (e.g., fats, proteins, sugars) can either suppress or enhance the this compound signal. This interference can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility of results.[1] Addressing matrix effects is crucial for achieving accurate and reliable measurements.[1]

Q2: What are the most common analytical techniques for this compound quantification?

A2: The most common and sensitive methods for quantifying this compound in various matrices are based on liquid chromatography coupled with mass spectrometry.[2] These include High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC) combined with tandem mass spectrometry (MS/MS).[3][4] LC-MS/MS is highly selective and sensitive for detecting low levels of natural toxins in complex matrices.[2]

Q3: Why is sample preparation critical for this compound analysis?

A3: this compound is an unstable compound, susceptible to degradation under certain conditions, such as acidic (pH < 4) or alkaline environments and high temperatures.[3][4] Proper sample preparation is essential to maintain the integrity and stability of this compound from sampling to analysis.[5] Furthermore, effective sample preparation helps to remove interfering matrix components, thereby reducing matrix effects.

Q4: What is a suitable sample preparation method for this compound in food matrices?

A4: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been successfully developed for the quantitative analysis of this compound in complex food matrices like bracken fern, meat, and dairy products.[2][6][7] This method is effective in preventing the decomposition of this compound during sample preparation by maintaining a consistent pH of 5-5.5.[2] Solid-phase extraction (SPE) is another commonly used technique for cleanup and preconcentration of this compound from aqueous samples like groundwater.[5][8]

Q5: How can I compensate for matrix effects in my analysis?

A5: A widely used and effective strategy to compensate for matrix effects is the use of matrix-matched calibration curves.[2] This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. This approach helps to mimic the matrix effects observed in the actual samples, leading to more accurate quantification.[2][9]

Troubleshooting Guides

Problem Potential Cause(s) Recommended Solution(s)
Low or no this compound recovery This compound degradation due to improper pH or temperature during sample preparation or storage.Ensure the pH of the extraction solution is maintained between 4.4 and 6.4.[2] Store samples at low temperatures (e.g., 4°C or -20°C) and analyze within 48 hours if possible.[5][10] Use a buffered extraction solution, such as one containing ammonium acetate, to maintain a stable pH.[4]
Poor peak shape in chromatogram Inappropriate mobile phase composition or gradient. High flow rate.Optimize the mobile phase, for instance, by using a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[2] Adjust the flow rate; a rate that is too high can broaden the peak, while one that is too low may reduce sensitivity.[6]
Inconsistent or irreproducible results Significant matrix effects leading to ion suppression or enhancement. Inconsistent sample preparation.Implement a matrix-matched calibration strategy.[2] Utilize an internal standard, such as loganin, to improve the repeatability of the determination.[4] Ensure a standardized and validated sample preparation protocol, like the QuEChERS method, is followed consistently.[2]
High background noise or interfering peaks Insufficient sample cleanup, leading to the presence of co-eluting matrix components.Improve the sample cleanup procedure. Consider using solid-phase extraction (SPE) for cleaner extracts.[8] Optimize the chromatographic separation to better resolve this compound from interfering compounds.
Analyte signal drift during a sequence run Contamination of the mass spectrometer ion source by matrix components. Instability of the analyte in the autosampler.Clean the ion source of the mass spectrometer regularly. Keep the samples in the autosampler at a low temperature to minimize degradation.

Experimental Protocols

Key Experiment 1: this compound Extraction from Bracken Fern using QuEChERS

This protocol is adapted from a validated method for the analysis of this compound in bracken fern.[2]

1. Sample Homogenization:

  • Weigh 10 g of the homogenized bracken fern sample into a 50 mL centrifuge tube.

2. Extraction:

  • Add 10 mL of distilled water to the sample.

  • Vortex for 1 minute.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS salt packet containing magnesium sulfate, sodium chloride, sodium citrate, and sodium hydrogen citrate sesquohydrate.

  • Shake vigorously for 1 minute.

3. Centrifugation:

  • Centrifuge the tube at 5000 rpm for 10 minutes.

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE cleanup salts.

  • Vortex for 30 seconds.

  • Centrifuge at 12000 rpm for 5 minutes.

5. Final Preparation for LC-MS/MS Analysis:

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • The sample is now ready for injection into the LC-MS/MS system.

Key Experiment 2: LC-MS/MS Analysis of this compound

This protocol outlines the general parameters for LC-MS/MS analysis.[2]

Liquid Chromatography (LC) Parameters:

  • Column: A suitable C18 column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 - 0.7 mL/min.

  • Column Temperature: 35 - 50 °C.

  • Injection Volume: 5 - 10 µL.

  • Gradient: Optimized to achieve good separation of this compound from matrix interferences.

Mass Spectrometry (MS/MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) positive.

  • Precursor Ion (m/z): 399 [M+H]⁺.[2]

  • Product Ions (m/z): 181 (quantification), 277, and 381 (qualification).[2][6]

  • Collision Energy and other MS parameters: Optimized for the specific instrument.

Quantitative Data Summary

Table 1: Method Validation Parameters for this compound Analysis in Food Matrices [2][7]

ParameterBracken FernMeatMilk
Linearity (r²) > 0.99> 0.99> 0.99
Limit of Detection (LOD) 0.03 µg/kg0.03 µg/kg0.03 µg/kg
Limit of Quantification (LOQ) 0.09 µg/kg0.09 µg/kg0.09 µg/kg
Intraday Accuracy (%) 83.5 - 98.583.5 - 98.583.5 - 98.5
Interday Accuracy (%) 83.8 - 97.583.8 - 97.583.8 - 97.5
Precision (RSD %) < 9.0< 9.0< 9.0

Table 2: this compound and Pterosin B Method Detection Limits in Water

AnalyteUPLC-MS/MS LOD[4]LC-MS/MS LOD[5]
This compound (PTA) 8 ng/L1 ng/L
Pterosin B (PtB) 4 ng/L0.1 ng/L

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Complex Food Sample (e.g., Bracken Fern, Meat, Milk) Homogenization Homogenization Sample->Homogenization Extraction QuECHERS Extraction (Water, Acetonitrile, Salts) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE Dispersive SPE Cleanup Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Filtration Filtration (0.22 µm) Centrifugation2->Filtration Final_Extract Final Extract for Analysis Filtration->Final_Extract LC_MSMS LC-MS/MS System Final_Extract->LC_MSMS Data_Acquisition Data Acquisition (MRM Mode) LC_MSMS->Data_Acquisition Data_Processing Data Processing (Quantification & Qualification) Data_Acquisition->Data_Processing Results Final Results (this compound Concentration) Data_Processing->Results

Caption: Workflow for this compound analysis in food samples.

Matrix_Effect_Mitigation cluster_problem Problem cluster_strategies Mitigation Strategies cluster_outcome Desired Outcome Matrix_Effects Matrix Effects (Ion Suppression/Enhancement) Sample_Prep Effective Sample Preparation (e.g., QuEChERS, SPE) Matrix_Effects->Sample_Prep Chromatography Chromatographic Optimization Matrix_Effects->Chromatography Calibration Matrix-Matched Calibration Matrix_Effects->Calibration Internal_Standard Internal Standard Use Matrix_Effects->Internal_Standard Accurate_Quantification Accurate & Reliable This compound Quantification Sample_Prep->Accurate_Quantification Chromatography->Accurate_Quantification Calibration->Accurate_Quantification Internal_Standard->Accurate_Quantification

Caption: Strategies to mitigate matrix effects in analysis.

References

Technical Support Center: Trace-Level Ptaquiloside Analysis in Groundwater

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the trace-level analysis of ptaquiloside (PTA) in groundwater.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PTA) and why is its analysis in groundwater important?

A1: this compound (PTA) is a carcinogenic norsesquiterpene glycoside produced by bracken ferns (Pteridium aquilinum)[1][2]. It is highly water-soluble and can leach from the soil into groundwater, posing a potential risk to human health through contaminated drinking water[1][2][3]. Therefore, sensitive and accurate analysis of PTA at trace levels in groundwater is crucial for assessing water quality and human exposure risks[1].

Q2: What are the main challenges in analyzing trace-level PTA in groundwater?

A2: The primary challenges include:

  • Instability of PTA: PTA is unstable and degrades depending on pH and temperature. It is most stable in a pH range of 4.4 to 6.4 at low temperatures[1][4].

  • Low Concentrations: PTA is often present at very low concentrations (ng/L scale) in groundwater, requiring highly sensitive analytical methods[1][5].

  • Sample Preservation: Due to its instability, proper sample collection and preservation are critical to prevent degradation before analysis[1].

  • Matrix Effects: The complex composition of groundwater can interfere with the analysis, leading to inaccurate quantification[4].

Q3: What is the significance of analyzing Pterosin B (PtB) alongside PTA?

A3: Pterosin B (PtB) is the primary hydrolysis product of PTA[6][7]. Analyzing for PtB is important because it can indicate the past presence of PTA in a water sample, even if the parent PTA has degraded[1].

Q4: What are the recommended analytical techniques for PTA quantification in groundwater?

A4: Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are the most commonly used and highly sensitive methods for the quantification of PTA and PtB in groundwater samples[1][5][8][9].

Troubleshooting Guides

Issue 1: Low or No Recovery of PTA
Possible Cause Troubleshooting Step
PTA Degradation during Sampling and Storage - Ensure samples are collected in amber glass bottles to prevent photodegradation[1][10].- Immediately buffer the groundwater sample to a pH of 6 using an appropriate buffer (e.g., ammonium acetate)[1][10].- Transport samples on ice and store them at 4°C[1][10].- Analyze samples within 48 hours of collection for optimal results[1][10].
Inefficient Solid-Phase Extraction (SPE) - Optimize the SPE method for your specific groundwater matrix. Factors to consider include the type of SPE sorbent (e.g., OASIS MAX), sample loading volume, wash steps, and elution solvent[1][11].- Ensure the SPE column does not dry out during the conditioning and loading steps.- Check for breakthrough of PTA during the loading step by analyzing the effluent. If breakthrough occurs, reduce the sample volume or use a larger capacity SPE column.
Degradation during Analytical Run - Maintain the autosampler at a low temperature (e.g., 4°C) to ensure the stability of extracted samples before injection[12][13].- Use a mobile phase with a pH within the stability range of PTA (around pH 5)[13].
Issue 2: High Variability in Replicate Samples
Possible Cause Troubleshooting Step
Inconsistent Sample Handling - Standardize the entire sample handling and preparation procedure, from collection to analysis.- Ensure accurate and consistent volume measurements for samples, standards, and reagents.
Matrix Effects - Prepare matrix-matched calibration standards by spiking known concentrations of PTA into a blank groundwater sample that has been tested to be free of PTA.- If matrix effects are still significant, consider using an internal standard that is structurally similar to PTA but does not occur naturally in the samples.
Contamination - Use high-purity solvents and reagents (LC-MS grade)[1][12].- Thoroughly clean all glassware and equipment to avoid cross-contamination between samples.- Analyze a laboratory blank with each batch of samples to check for contamination.
Issue 3: Poor Peak Shape or Low Sensitivity in LC-MS/MS Analysis
Possible Cause Troubleshooting Step
Suboptimal LC Conditions - Optimize the mobile phase composition (e.g., organic solvent percentage, buffer concentration, and pH) to improve peak shape and retention.- Adjust the flow rate and column temperature to achieve better separation and sensitivity[4].
Mass Spectrometer Tuning - Ensure the mass spectrometer is properly tuned and calibrated for the specific m/z transitions of PTA and PtB.- Optimize the collision energy for each transition to maximize signal intensity.
Ion Suppression/Enhancement - Dilute the sample extract to reduce the concentration of interfering matrix components.- Improve the sample cleanup process (e.g., by adding extra washing steps in the SPE protocol) to remove interfering substances.

Data Summary Tables

Table 1: Method Performance for PTA and PtB Analysis in Groundwater

ParameterPTAPtBReference
Limit of Detection (LOD) 0.001 µg/L0.0001 µg/L[1][10]
0.19 µg/L0.15 µg/L[8][9]
Limit of Quantification (LOQ) 0.09 µg/kg-[4][14]
Recovery (Preservation) 94% - 100%98% - 100%[1][10]
Recovery (Overall Method) 85 ± 2%91 ± 3%[1][10]

Table 2: Stability of this compound in Groundwater

ConditionHalf-lifeReference
Natural pH (4.7-8.2), 8.0 °C6.5 to 47 days[6][7]
pH > 6, 22 °C< 24 hours[1]
Unpreserved water (pH 8.1)Almost complete disappearance after 24 hours[1]
Preserved at pH 6, 4°CRecovery close to 90% after 30 days[1]

Experimental Protocols

Protocol 1: Groundwater Sample Collection and Preservation
  • Collect groundwater samples in pre-cleaned amber glass bottles.

  • Immediately after collection, measure the pH of the sample.

  • Adjust the sample pH to 6.0 by adding a suitable buffer, such as 0.5% ammonium acetate buffer (pH 5)[1].

  • Store the samples on ice during transport to the laboratory.

  • Upon arrival at the laboratory, store the samples at 4°C.

  • Proceed with sample extraction and analysis within 48 hours of collection[1][10].

Protocol 2: Solid-Phase Extraction (SPE) for Pre-concentration
  • Column Conditioning: Condition an OASIS MAX SPE column (e.g., 60 mg) with an appropriate volume of methanol followed by Milli-Q water[11].

  • Sample Loading: Load a specific volume of the preserved groundwater sample onto the conditioned SPE column. The loading volume may need to be optimized to avoid breakthrough[1].

  • Washing: Wash the column with Milli-Q water and a low percentage of methanol (e.g., 15% v/v) to remove interfering substances[11].

  • Elution: Elute the retained PTA and PtB from the column using an appropriate solvent, such as 80% (v/v) methanol[11].

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS analysis.

Protocol 3: LC-MS/MS Analysis
  • Chromatographic Separation: Use a C18 column for the separation of PTA and PtB. A typical mobile phase consists of a gradient of water and acetonitrile, both containing a small amount of an additive like formic acid or ammonium acetate to improve ionization and peak shape[4][12].

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Monitor for specific precursor-to-product ion transitions for both PTA and PtB for accurate and sensitive quantification.

Visualizations

experimental_workflow cluster_sampling Sample Collection & Preservation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis sampling 1. Collect Groundwater in Amber Bottle ph_adjust 2. Adjust pH to 6 sampling->ph_adjust storage 3. Store at 4°C ph_adjust->storage conditioning 4. Condition SPE Column storage->conditioning loading 5. Load Sample conditioning->loading washing 6. Wash Column loading->washing elution 7. Elute Analytes washing->elution reconstitution 8. Evaporate & Reconstitute elution->reconstitution lcms 9. LC-MS/MS Analysis reconstitution->lcms data 10. Data Processing lcms->data

Caption: Experimental workflow for trace-level this compound analysis in groundwater.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low or No PTA Recovery degradation Sample Degradation start->degradation spe_issue SPE Inefficiency start->spe_issue analytical_issue Analytical Problem start->analytical_issue check_preservation Verify pH, Temp, Storage Time degradation->check_preservation optimize_spe Optimize SPE Method (Sorbent, Volume, Solvents) spe_issue->optimize_spe check_lcms Check LC-MS/MS Parameters (Mobile Phase, Tuning) analytical_issue->check_lcms

Caption: Troubleshooting logic for low this compound recovery.

References

Influence of pH and temperature on ptaquiloside stability in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the stability of ptaquiloside (PTA) in aqueous solutions under varying pH and temperature conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

A1: this compound (PTA) is a carcinogenic norsesquiterpene glucoside naturally produced by bracken ferns (Pteridium aquilinum)[1][2]. Its high water solubility allows it to leach from the plant into soil, surface water, and groundwater, posing a potential risk to human health through consumption of contaminated drinking water or food products[3][4]. Understanding its stability is crucial for assessing environmental persistence, human exposure risks, and for designing appropriate analytical and remediation strategies.

Q2: What are the primary factors influencing the stability of this compound in water?

A2: The stability of this compound in aqueous solutions is primarily influenced by pH and temperature[3][4][5]. The degradation of PTA is a hydrolysis reaction that is catalyzed by both acidic and alkaline conditions[6]. Low temperatures generally slow down the degradation process[6][7].

Q3: What is the main degradation product of this compound?

A3: The primary degradation product of this compound hydrolysis is pterosin B (PtB), which is considered to be non-toxic[3][4]. Under neutral to slightly acidic conditions, the conversion of PTA to PtB is nearly complete[5]. However, under more acidic conditions, other degradation products may be formed[4][5].

Q4: Under what conditions is this compound most stable?

A4: this compound is most stable in slightly acidic to neutral aqueous solutions, specifically within a pH range of 4.4 to 6.5, and at low temperatures[3][6][8].

Q5: How does this compound exert its carcinogenic effect?

A5: Under weakly alkaline or physiological conditions, this compound loses its glucose molecule to form an unstable intermediate called ptaquilodienone[1]. This dienone is a potent alkylating agent that can react with biological nucleophiles, including DNA, leading to mutations and carcinogenesis[1][2].

Troubleshooting Guide for Experimental Work

Issue 1: Rapid degradation of this compound standard in solution.

  • Possible Cause: The pH of the aqueous solution is outside the optimal stability range (pH 4.4-6.5). Neutral to alkaline conditions significantly accelerate hydrolysis[3].

  • Solution: Prepare standard solutions in a buffer with a pH between 4.5 and 6.0. For long-term storage, keep the solutions at low temperatures (e.g., 4°C)[3]. Verify the pH of your solution before and after adding the standard.

Issue 2: Inconsistent results in this compound stability studies.

  • Possible Cause 1: Temperature fluctuations. The degradation of this compound is strongly dependent on temperature[6][8]. Inconsistent temperature control can lead to variable degradation rates.

  • Solution 1: Use a temperature-controlled incubator or water bath to maintain a constant temperature throughout the experiment. Monitor and record the temperature regularly.

  • Possible Cause 2: Microbial degradation. In non-sterile environmental water samples, microbial activity can contribute to the degradation of this compound[7].

  • Solution 2: If the goal is to study abiotic degradation, sterilize the water samples by filtration (e.g., using a 0.2 µm filter) before starting the experiment[9].

Issue 3: Low recovery of this compound from environmental water samples.

  • Possible Cause: Inappropriate sample preservation. This compound can degrade rapidly in unpreserved water samples, especially if the pH is neutral or alkaline[3].

  • Solution: Preserve water samples at the time of collection. This typically involves buffering the sample to a pH of around 6 and storing it at 4°C in amber glass bottles. Samples should be analyzed as soon as possible, ideally within 48 hours[3].

Quantitative Data Summary

The stability of this compound is highly dependent on both pH and temperature. The following tables summarize the half-life of this compound under various conditions as reported in the literature.

Table 1: Half-life of this compound at Various pH Values (at 22°C)

pHHalf-life (hours)Reference
2.88~27[6]
4.43~730[6]
5.07~200[6]
6.07~77[6]
>6<24[3]
8.93~1.4[6]

Table 2: Half-life of this compound at Various Temperatures

pHTemperature (°C)Half-life (days)Reference
Natural (~8.0)8.06.5 - 47[4][5]
7.0540[7]
7.01512[7]
5.05150[7]
5.01550[7]
7.415~2[7][9]
5.2 - 6.55~12[7][9]

Experimental Protocols

Protocol 1: Determination of this compound Stability in Aqueous Solution

This protocol outlines a general procedure for studying the stability of this compound under controlled laboratory conditions.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 3 to 9).

  • Spiking of this compound: Spike a known concentration of this compound into each buffer solution. The final concentration should be high enough for accurate quantification.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 22°C).

  • Sampling: At predetermined time intervals, collect aliquots from each solution.

  • Sample Preservation: Immediately quench the degradation reaction by adding a suitable reagent or by freezing the sample if necessary. For LC-MS analysis, buffering to pH 6 is recommended[3].

  • Quantification: Analyze the concentration of this compound and its degradation product, pterosin B, using a validated analytical method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[3][10].

  • Data Analysis: Plot the concentration of this compound as a function of time and determine the degradation rate constant and half-life by fitting the data to a first-order kinetic model[6].

Protocol 2: Sample Preparation for this compound Analysis in Water using Solid-Phase Extraction (SPE)

This protocol is for the pre-concentration and clean-up of water samples prior to LC-MS/MS analysis.

  • Sample Collection and Preservation: Collect water samples in amber glass bottles. Buffer the samples to pH 6 with ammonium acetate and store at 4°C[3].

  • SPE Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., Oasis HLB) with methanol followed by deionized water.

  • Sample Loading: Pass a known volume of the water sample through the conditioned SPE cartridge.

  • Washing: Wash the cartridge with deionized water to remove interfering substances.

  • Elution: Elute the retained this compound and pterosin B with a suitable solvent, such as methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent for LC-MS/MS analysis.

Visualizations

Ptaquiloside_Degradation_Pathway This compound This compound Ptaquilodienone Ptaquilodienone (Reactive Intermediate) This compound->Ptaquilodienone  - Glucose (Alkaline/Physiological pH) PterosinB Pterosin B (Stable End Product) This compound->PterosinB Hydrolysis (Acidic/Alkaline Conditions) DNA_Adducts DNA Adducts (Carcinogenesis) Ptaquilodienone->DNA_Adducts Alkylation

Caption: this compound degradation pathways.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Buffer_Prep Prepare Buffer Solutions (Varying pH) PTA_Spike Spike with this compound Buffer_Prep->PTA_Spike Incubate Incubate at Constant Temperature PTA_Spike->Incubate Sample Collect Aliquots at Time Intervals Incubate->Sample Preserve Preserve Samples Sample->Preserve Quantify Quantify PTA & PtB (LC-MS/MS) Preserve->Quantify Analyze Calculate Degradation Rate & Half-life Quantify->Analyze

Caption: Workflow for a this compound stability study.

References

Improving low recovery issues in solid-phase extraction of ptaquiloside.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the solid-phase extraction (SPE) of ptaquiloside (PTA), a carcinogenic toxin produced by bracken ferns. The information is tailored for researchers, scientists, and drug development professionals to help improve low recovery rates and ensure accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What are the main factors contributing to low this compound (PTA) recovery during solid-phase extraction (SPE)?

Low recovery of PTA during SPE is often attributed to its inherent instability. The primary factors include:

  • pH: this compound is unstable under acidic and alkaline conditions. It readily degrades in aqueous solutions with a pH outside the narrow stability window of approximately 4.4 to 6.4.[1] At neutral to alkaline pH, its half-life can be less than 24 hours at room temperature.[1]

  • Temperature: Higher temperatures accelerate the degradation of PTA.[2][3] It is crucial to maintain low temperatures during sample collection, transport, and storage.

  • Sample Volume: Increasing the volume of the water sample loaded onto the SPE cartridge can lead to lower recovery rates.[1]

  • Microbial Degradation: this compound is susceptible to microbial degradation, which can be a significant factor in non-sterile samples.[1]

  • Improper SPE Cartridge Selection and Protocol: The choice of sorbent and the optimization of the SPE method, including conditioning, loading, washing, and elution steps, are critical for good recovery.

Q2: What is the optimal pH for sample preservation and extraction of PTA?

To ensure the stability of PTA, samples should be buffered to a pH of approximately 6.[1] This falls within the known stability window of pH 4.4 to 6.4.[1] Maintaining this pH throughout the extraction process is crucial to prevent degradation.

Q3: How should I store my samples before extraction to minimize PTA degradation?

For optimal preservation, samples should be stored in amber glass bottles to protect them from light, buffered to pH 6, and stored at 4°C.[1] It is recommended to analyze the samples within 48 hours of collection.[1]

Q4: Which type of SPE cartridge is recommended for this compound extraction?

Oasis MAX (Mixed-Mode Anion Exchange) cartridges have been shown to be effective for the pre-concentration of this compound and its degradation product, pterosin B (PtB).[1]

Q5: Can increasing the amount of sorbent in the SPE cartridge improve recovery?

While using a larger amount of sorbent (e.g., 150 mg instead of 60 mg) can improve the retention of this compound, it may complicate the elution step.[1] A significantly larger volume of eluent may be required, which can introduce the need for multiple sample transfers and an evaporation step, potentially jeopardizing the final recovery.[1]

Troubleshooting Guide

This guide addresses specific issues that can lead to low recovery of this compound during solid-phase extraction.

Issue Potential Cause Troubleshooting Action
Low or No PTA Detected in Eluate PTA Degradation: The sample pH may have been outside the optimal range (pH 4.4-6.4), or the temperature may have been too high.Verify the pH of your sample and adjust to ~6 before extraction. Ensure samples are kept cool (4°C) during storage and processing.
Inefficient Elution: The elution solvent may not be strong enough to desorb PTA from the SPE sorbent, or the volume may be insufficient.Optimize the elution solvent composition and volume. For Oasis MAX cartridges, a suitable eluent is formic acid in methanol.
Sample Overload: Loading too large a sample volume can lead to breakthrough, where the analyte does not bind to the sorbent and is lost.Test smaller sample volumes to determine the optimal loading capacity of your SPE cartridge. Recoveries have been shown to decrease with increasing water volumes.[1]
Inconsistent Recovery Rates Variable Sample Matrix: Differences in the composition of your samples (e.g., presence of organic matter, different water types) can affect SPE performance.Perform matrix-matched calibrations to account for matrix effects. Validate the SPE method for each different water type.[1]
Incomplete Sorbent Conditioning/Equilibration: Improper conditioning can lead to poor interaction between the analyte and the sorbent.Ensure the SPE cartridge is properly conditioned and equilibrated according to the manufacturer's protocol before loading the sample.
Presence of Interfering Peaks in Chromatogram Co-elution of Matrix Components: The washing step may not be sufficient to remove all interfering compounds from the sample matrix.Optimize the washing step by testing different solvents and volumes to remove interferences without eluting the target analyte.
Contamination: Contamination can be introduced from glassware, solvents, or the SPE cartridges themselves.Use high-purity solvents and pre-cleaned glassware. Run a blank sample through the entire process to check for contamination.

Quantitative Data Summary

The following tables summarize recovery data for this compound under different experimental conditions.

Table 1: Effect of Sample Volume on this compound Recovery using Oasis MAX (60 mg) SPE Columns

Loading Volume (mL)PTA Concentration (µg/L)Recovery (%)
10100Not specified
25100Not specified
50100Not specified
100100Lower recovery observed

Data synthesized from a study by Skrbic et al., which indicated that recovery decreases as water volume increases.[1]

Table 2: this compound Recovery Rates After Method Optimization and Validation

AnalyteWater TypeSpiked Concentration (µg/L)Recovery (%)Relative Standard Deviation (RSD) (%)
This compound (PTA)Raw Groundwater0.579-817-8
Pterosin B (PtB)Raw Groundwater0.587-927-8
This compound (PTA)Treated Water0.5Not specifiedNot specified
Pterosin B (PtB)Treated Water0.5Not specifiedNot specified

This table summarizes the validation of the SPE method in different water types.[1]

Table 3: this compound Preservation Method Validation

AnalyteConcentration (µg/L)Recovery (%)Relative Standard Deviation (RSD) (%)
This compound (PTA)5096-980.7-0.8
This compound (PTA)15096-980.7-0.8
Pterosin B (PtB)50102-1122-2.7
Pterosin B (PtB)150102-1122-2.7

This table shows the recovery of PTA and PtB in spiked raw groundwater after 48 hours using the optimized preservation protocol (pH 6, 4°C).[1]

Experimental Protocols

Optimized Solid-Phase Extraction Protocol for this compound

This protocol is based on the method described for Oasis MAX cartridges.

Materials:

  • Oasis MAX (60 mg) SPE cartridges

  • Methanol (HPLC grade)

  • Formic acid

  • Milli-Q water or equivalent

  • Sample buffered to pH 6

Methodology:

  • Conditioning: Condition the SPE cartridge with 5 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 5 mL of Milli-Q water.

  • Loading: Load the pre-buffered water sample (e.g., 10-100 mL) onto the cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 5 mL of Milli-Q water to remove any unbound interfering compounds.

  • Drying: Dry the cartridge under vacuum for a few minutes to remove excess water.

  • Elution: Elute the this compound from the cartridge with an appropriate volume (e.g., 2 mL) of methanol containing formic acid.

  • Analysis: The eluate is then ready for analysis, typically by liquid chromatography-mass spectrometry (LC-MS).[1]

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Water Sample Buffer Buffer to pH 6 Sample->Buffer Store Store at 4°C Buffer->Store Load 3. Load Sample Store->Load Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Water) Condition->Equilibrate Equilibrate->Load Wash 4. Wash (Water) Load->Wash Elute 5. Elute (Acidified Methanol) Wash->Elute LCMS LC-MS Analysis Elute->LCMS

Caption: Workflow for Solid-Phase Extraction of this compound.

Troubleshooting_Logic Start Low PTA Recovery Check_pH Is sample pH ~6? Start->Check_pH Check_Temp Was sample kept at 4°C? Check_pH->Check_Temp Yes Adjust_pH Adjust pH to 6 Check_pH->Adjust_pH No Check_Volume Was sample volume optimized? Check_Temp->Check_Volume Yes Control_Temp Store and process at 4°C Check_Temp->Control_Temp No Check_Elution Is elution protocol optimized? Check_Volume->Check_Elution Yes Optimize_Volume Test smaller volumes Check_Volume->Optimize_Volume No Optimize_Elution Optimize eluent composition/volume Check_Elution->Optimize_Elution No Re_run Re-run Experiment Check_Elution->Re_run Yes Adjust_pH->Check_Temp Control_Temp->Check_Volume Optimize_Volume->Check_Elution Optimize_Elution->Re_run

Caption: Troubleshooting Logic for Low this compound Recovery.

References

Optimal storage conditions to prevent ptaquiloside degradation in stock solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the optimal storage conditions to prevent the degradation of ptaquiloside (PTA) in stock solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and summaries of stability data to assist researchers, scientists, and drug development professionals in their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of this compound stock solutions.

Issue Possible Cause Recommended Action
Loss of Compound Activity or Lower Than Expected Concentration Degradation of this compound due to improper storage conditions (pH, temperature).Verify the pH of your stock solution. This compound is most stable in a slightly acidic environment (pH 4.4–6.5)[1][2][3]. Store stock solutions at low temperatures, ideally -20°C or -18°C, for long-term stability[2][4]. For short-term storage (up to 48 hours), 4°C is recommended[5][6]. Avoid repeated freeze-thaw cycles.
Precipitation in Stock Solution This compound has good solubility in water but may be less soluble in certain organic solvents, especially at low temperatures[7][8][9].If using an organic solvent, ensure this compound is fully dissolved at room temperature before cooling. If precipitation occurs upon cooling, gently warm the solution and vortex to redissolve before use. Consider preparing a more dilute stock solution if precipitation persists. This compound is readily soluble in water[7][8][9][10].
Discoloration of Stock Solution This could indicate degradation and the formation of byproducts.Discard the solution. Prepare a fresh stock solution using high-purity solvent and ensure storage conditions are optimal. Use amber vials or protect the solution from light to minimize potential photodegradation, although this is not a commonly reported issue.
Inconsistent Experimental Results This may be due to the progressive degradation of the stock solution over time.Prepare fresh stock solutions more frequently. Aliquot the stock solution into smaller volumes to avoid contaminating the entire stock and to minimize freeze-thaw cycles. Always verify the concentration of your stock solution if it has been stored for an extended period.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing aqueous this compound stock solutions?

A1: The optimal pH for this compound stability in aqueous solutions is in the slightly acidic range of 4.4 to 6.5[1][2][3]. This compound undergoes acid-catalyzed hydrolysis at a pH below 4.4 and base-catalyzed hydrolysis at a pH above 6.4[1][3]. Degradation is significantly faster in alkaline conditions[4][11].

Q2: What is the recommended storage temperature for this compound stock solutions?

A2: For long-term storage, it is recommended to keep this compound stock solutions at -18°C or -20°C, which can preserve the compound for several months[2][4][10]. For short-term storage (up to 48 hours), refrigeration at 4°C is suitable, provided the pH is within the optimal range[5][6]. Degradation is strongly dependent on temperature, with lower temperatures significantly slowing down the hydrolysis rate[1][2][3].

Q3: What solvents should be used to prepare this compound stock solutions?

A3: this compound is readily soluble in water, making it a suitable solvent for stock solutions[7][8][9][10]. It is also fairly soluble in ethyl acetate[7][8][9]. For analytical purposes, such as in the QuEChERS method, a buffer at pH 5-5.5 is used to maintain stability during extraction[12]. When preparing stock solutions, it is crucial to use high-purity solvents and to buffer aqueous solutions to the optimal pH range.

Q4: How quickly does this compound degrade?

A4: The degradation rate of this compound follows first-order kinetics and is highly dependent on pH and temperature[1][3]. At 22°C, the half-life can be less than 24 hours in neutral to alkaline solutions (pH > 6)[5]. In contrast, under optimal slightly acidic and low-temperature conditions, this compound can be stable for months[4][10][13]. For example, in groundwater at 8.0°C, half-lives have been observed to range from 6.5 to 47 days, with faster degradation at higher pH[4][11].

Q5: What are the main degradation products of this compound?

A5: The primary and non-toxic degradation product of this compound is pterosin B (PTB)[1][2][4][12]. Under acidic conditions, this compound can first hydrolyze to ptaquilosin, which then converts to pterosin B. In weakly alkaline conditions, this compound can form an unstable dienone intermediate, which is considered the ultimate carcinogen, before ultimately degrading[7].

This compound Degradation Data

The following tables summarize the stability of this compound under various conditions based on published literature.

Table 1: Effect of pH on this compound Hydrolysis Rate at 22°C

pH RangePredominant ReactionRate Constant (h⁻¹)Stability
< 4.43Acid-catalyzed hydrolysis25.70 (±0.96)Low
4.4 - 6.4Neutral hydrolysis9.49 (±6.02) x 10⁻⁴High
> 6.39Base-catalyzed hydrolysis4.83 (±0.03) x 10⁴Very Low
Data adapted from Ayala-Luis et al. (2006)[1][3].

Table 2: Half-life of this compound in Groundwater at 8.0°C

pHHalf-life (days)
~86.5
4.7 - 8.26.5 - 47
Data adapted from Kisielius et al. (2021)[4][11][13].

Experimental Protocols

Methodology for this compound Stability Assessment in Aqueous Solutions

The following is a generalized protocol based on methodologies described in the literature for assessing this compound stability[1][3].

  • Preparation of Buffered Solutions: Prepare a series of aqueous buffer solutions covering a range of pH values (e.g., pH 3 to 9).

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., water or methanol).

  • Incubation: Add a small aliquot of the this compound stock solution to each buffered solution to achieve the desired final concentration. Incubate the solutions at a constant temperature (e.g., 22°C).

  • Sampling: At predetermined time intervals, withdraw aliquots from each solution.

  • Quenching (if necessary): To stop the degradation reaction, the pH of the sample can be adjusted to the optimal stability range (pH ~6) and the sample can be immediately cooled.

  • Analysis: Analyze the concentration of the remaining this compound and the formation of pterosin B in each sample using a validated analytical method such as HPLC-UV, LC-MS, or LC-MS/MS[5][7][14].

  • Data Analysis: Plot the concentration of this compound as a function of time for each condition. Determine the degradation kinetics (e.g., first-order) and calculate the rate constants and half-lives.

Visualizations

Ptaquiloside_Degradation_Pathway PTA This compound Ptaquilosin Ptaquilosin PTA->Ptaquilosin  Acidic conditions (pH < 7) Dienone Unstable Dienone (Ultimate Carcinogen) PTA->Dienone  Weakly alkaline conditions (pH > 7) PTB Pterosin B (Non-toxic) Ptaquilosin->PTB Dienone->PTB

Caption: Chemical degradation pathway of this compound under different pH conditions.

Troubleshooting_Workflow Start Inconsistent Experimental Results or Loss of Activity CheckStorage Review Storage Conditions: - Temperature - pH - Solvent Start->CheckStorage TempOK Is Temperature ≤ -18°C? CheckStorage->TempOK pHOK Is pH between 4.4 and 6.5? TempOK->pHOK Yes AdjustTemp Store at ≤ -18°C TempOK->AdjustTemp No SolventOK Is the compound fully dissolved? pHOK->SolventOK Yes AdjustpH Buffer solution to pH 4.4-6.5 pHOK->AdjustpH No PrepareNew Prepare Fresh Stock Solution Under Optimal Conditions SolventOK->PrepareNew Yes AdjustSolvent Gently warm and vortex. Consider a more dilute solution. SolventOK->AdjustSolvent No End Problem Resolved PrepareNew->End AdjustTemp->PrepareNew AdjustpH->PrepareNew AdjustSolvent->End

Caption: Troubleshooting workflow for this compound stock solution instability.

References

Validation & Comparative

A Comparative Guide to HPLC-UV and LC-MS/MS Methods for Ptaquiloside Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of ptaquiloside (PTA), a potent carcinogen found in bracken ferns, is critical for food safety and toxicological studies. The two most common analytical techniques employed for this purpose are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide provides a comprehensive cross-validation of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.

The choice between HPLC-UV and LC-MS/MS for this compound quantification hinges on a trade-off between sensitivity, selectivity, and accessibility. While HPLC-UV is a robust and widely available technique, LC-MS/MS offers significantly lower detection limits and greater specificity, which is crucial when analyzing complex matrices or trace amounts of the toxin.[1][2]

Comparative Performance Data

The following table summarizes the key performance parameters for HPLC-UV and LC-MS/MS methods for the quantification of this compound, compiled from various validation studies.

Performance ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) 0.05 ppm (µg/mL)[3][4]0.03 - 0.19 µg/L[1][5][6][7]
Limit of Quantification (LOQ) Not consistently reported0.09 µg/kg[5][6][7]
Linearity (r²) 0.9983[3]> 0.99[5][6][7]
Accuracy (% Recovery) Not consistently reported83.5 - 98.5%[5][6][7]
Precision (%RSD) Not consistently reported< 9.0%[5][6][7]

As the data indicates, LC-MS/MS methods demonstrate superior sensitivity, with limits of detection that are several orders of magnitude lower than those reported for HPLC-UV.[1][2] One study explicitly states that their LC-MS/MS method is 300-650 times more sensitive than previously published LC-UV methods.[1][2]

Experimental Workflow for Method Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of analytical methods like HPLC-UV and LC-MS/MS for this compound quantification.

Cross_Validation_Workflow cluster_Preparation Sample Preparation cluster_Analysis Analytical Methods cluster_Validation Method Validation & Comparison Sample Bracken Fern Sample Extraction Extraction of this compound Sample->Extraction Cleanup Sample Clean-up (e.g., SPE) Extraction->Cleanup HPLC_UV HPLC-UV Analysis Cleanup->HPLC_UV Inject LC_MSMS LC-MS/MS Analysis Cleanup->LC_MSMS Inject Validation Performance Metrics (LOD, LOQ, Linearity, Accuracy, Precision) HPLC_UV->Validation LC_MSMS->Validation Comparison Comparative Data Analysis Validation->Comparison

Workflow for cross-validation of analytical methods.

Detailed Experimental Protocols

Below are representative methodologies for the quantification of this compound using HPLC-UV and LC-MS/MS, based on published literature.

Sample Preparation (General)

A common initial step for both methods involves the extraction of this compound from the sample matrix (e.g., bracken fern, milk, soil).[1][8] This is often followed by a clean-up step, such as solid-phase extraction (SPE), to remove interfering substances.[1] For instance, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been successfully applied for sample preparation prior to LC-MS/MS analysis.[5][6][7]

HPLC-UV Method

  • Instrumentation: A standard HPLC system equipped with a UV detector.[3]

  • Column: A C18 column is commonly used for the separation of this compound.[3] For example, a Synergi 4 µm Hydro-RP 80 Å, 250 x 4.6 mm column has been reported.[3]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of water and methanol (e.g., 40:60 v/v) is often employed.[3]

  • Flow Rate: A typical flow rate is around 0.8 mL/min.[3]

  • Detection: UV detection is performed at a wavelength of 220 nm.[3]

  • Quantification: this compound concentration is determined by comparing the peak area in the sample chromatogram to a calibration curve constructed from standards of known concentrations.[3]

LC-MS/MS Method

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole mass spectrometer).[5]

  • Column: A C18 column is typically used. For example, a Phenomenex Gemini C18 5 μm 4.6 × 250 mm column has been utilized.[9]

  • Mobile Phase: A gradient elution is often used to achieve better separation. The mobile phase can consist of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid or ammonium acetate to improve ionization.

  • Flow Rate: Flow rates can vary, for example, 0.4 mL/min.[9]

  • Ionization: Electrospray ionization (ESI) in positive mode is commonly used for this compound.

  • Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for this compound. For example, a precursor ion of m/z 399 and product ions of m/z 181, 277, and 381 have been reported.[10]

  • Quantification: Similar to HPLC-UV, quantification is achieved using a calibration curve. However, the use of an internal standard is highly recommended to correct for matrix effects and variations in instrument response.

Conclusion

The cross-validation of HPLC-UV and LC-MS/MS methods for this compound quantification reveals distinct advantages for each technique. HPLC-UV is a cost-effective and straightforward method suitable for screening and quantifying higher concentrations of this compound. However, for trace-level detection and confirmation, as is often required in food safety and environmental monitoring, the superior sensitivity and selectivity of LC-MS/MS make it the method of choice. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to select and implement the most appropriate analytical strategy for their specific this compound quantification needs.

References

A Comparative Analysis of the Carcinogenic Potential of Ptaquiloside and Ptesculentoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the carcinogenic potential of two naturally occurring illudane glycosides found in bracken fern (genus Pteridium): ptaquiloside (PTA) and ptesculentoside (PTE). While this compound is a well-established carcinogen, the carcinogenic properties of ptesculentoside are primarily inferred from its structural similarity and co-occurrence with this compound. This document synthesizes the available experimental data to offer an objective comparison for research and drug development professionals.

Chemical Structures and Properties

This compound and ptesculentoside are structurally similar norsesquiterpene glycosides.[1] The key feature of these molecules contributing to their reactivity is a strained spiro-cyclopropane ring.[2][3]

Table 1: Physicochemical Properties of this compound and Ptesculentoside

PropertyThis compound (PTA)Ptesculentoside (PTE)
Chemical Formula C₂₀H₃₀O₈C₂₀H₃₀O₈
Molar Mass 398.45 g/mol 398.45 g/mol
Key Structural Feature Illudane glycoside with a spiro-cyclopropane ringIlludane glycoside with a spiro-cyclopropane ring
Solubility Readily soluble in waterPresumed to be water-soluble
Stability Unstable under alkaline conditions, hydrolyzes to a reactive dienone.[4] Stable under neutral to moderately acidic conditions and at low temperatures.[5]Degrades at a similar rate to this compound under the same conditions.[6][7]

Mechanism of Carcinogenicity

The carcinogenic mechanism of this compound has been extensively studied and is believed to be the same for other structurally related illudane glycosides like ptesculentoside.

Under weakly alkaline conditions, this compound loses its glucose moiety to form an unstable intermediate, ptaquilodienone.[4] This dienone is a potent electrophile that can alkylate DNA, primarily at the N-3 position of adenine and the N-7 position of guanine.[8] This DNA damage, if not repaired, can lead to mutations and initiate carcinogenesis.[8] Recent studies have also shown the formation of O⁶-alkylguanine adducts in DNA, which are known to be mutagenic.[9]

cluster_activation Activation cluster_dna_damage DNA Damage & Carcinogenesis This compound This compound / Ptesculentoside Dienone Unstable Dienone Intermediate This compound->Dienone - Glucose (Weakly Alkaline pH) DNA_Adducts DNA Adducts (e.g., N3-Adenine, N7-Guanine, O6-Guanine) Dienone->DNA_Adducts DNA Alkylation Mutation Mutations DNA_Adducts->Mutation Replication over damaged template Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

Carcinogenic activation and DNA damage pathway for illudane glycosides.

Comparative Carcinogenic Potential: Experimental Data

Direct comparative studies on the carcinogenic potential of this compound and ptesculentoside are scarce. The carcinogenicity of ptesculentoside is largely extrapolated from its structural similarity to this compound.

This compound

The carcinogenicity of this compound is well-documented in various animal models.

Table 2: Carcinogenicity Data for this compound in Rats

Study ParameterResultsReference
Animal Model Female Sprague-Dawley rats[8]
Route of Administration Intragastric[8]
Dose 300 mg and 380 mg[8]
Tumor Incidence Mammary cancer: 100%Ileal tumors: 91%[8]
Ptesculentoside

Currently, there are no published studies that directly assess the carcinogenic potential of isolated ptesculentoside in animal models. Its carcinogenic activity is inferred based on the following:

  • Structural Analogy: Ptesculentoside possesses the same reactive cyclopropane ring as this compound, which is responsible for DNA alkylation.[1][10]

  • Co-occurrence: Ptesculentoside is found alongside this compound in various bracken fern species.[10]

  • Similar Reactivity: Studies on the stability and degradation of these compounds in water show that ptesculentoside behaves similarly to this compound under various environmental conditions.[5][6]

Genotoxicity Studies

Genotoxicity assays provide evidence of a compound's ability to damage genetic material.

  • This compound: Has been shown to be genotoxic in various assays. It induces unscheduled DNA synthesis in rat hepatocytes, indicating DNA damage and repair.[11] The umu test also confirmed its genotoxic activity.[12]

Experimental Protocols

Detailed protocols for carcinogenicity bioassays of these specific compounds are not extensively published. However, a general workflow for such a study is outlined below.

cluster_workflow General Carcinogenicity Bioassay Workflow start Compound Isolation & Characterization animal_selection Animal Model Selection (e.g., Rats, Mice) start->animal_selection dose_ranging Dose-Ranging Studies (Acute/Subchronic Toxicity) animal_selection->dose_ranging chronic_exposure Chronic Exposure (e.g., 2 years via diet or gavage) dose_ranging->chronic_exposure monitoring In-life Monitoring (Clinical signs, body weight, food consumption) chronic_exposure->monitoring necropsy Terminal Necropsy & Histopathology monitoring->necropsy data_analysis Data Analysis (Tumor incidence, latency, etc.) necropsy->data_analysis end Carcinogenicity Assessment data_analysis->end

A generalized workflow for a carcinogenicity bioassay.
Acute and Subchronic Toxicity Study Design (General Example)

A common approach for preliminary toxicity assessment, as might be performed in dose-ranging studies, is as follows:

  • Animals: Male Sprague-Dawley rats are often used.[13]

  • Acute Toxicity: A single high dose (e.g., 2000 mg/kg) is administered orally. Animals are observed for 14 days for mortality and signs of toxicity.[13]

  • Subchronic Toxicity: The compound is administered daily for 28 or 90 days at multiple dose levels. Parameters monitored include food and water intake, body weight, organ weights, blood biochemistry, and histopathology of major organs.[13]

Conclusion

This compound is a proven genotoxic carcinogen with a well-understood mechanism of action involving DNA alkylation. While direct experimental evidence for the carcinogenicity of ptesculentoside is lacking, its structural and chemical similarities to this compound strongly suggest a comparable carcinogenic potential. Future research should focus on conducting direct carcinogenicity and genotoxicity studies on isolated ptesculentoside to definitively characterize its risk to human and animal health. For drug development professionals, the shared reactive cyclopropane moiety in this class of compounds warrants careful toxicological evaluation.

References

In vivo validation of ptaquiloside carcinogenicity in murine models.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in vivo studies validating the carcinogenicity of ptaquiloside, a potent natural carcinogen found in bracken fern (Pteridium aquilinum), using various murine models. The data presented herein is intended to assist researchers in selecting appropriate models and designing experiments for studying carcinogenesis and developing potential therapeutic interventions.

Executive Summary

This compound has been demonstrated to be a potent carcinogen in multiple rodent models, inducing a range of tumors depending on the species, strain, route of administration, and dose. Its primary mechanism of action involves the alkylation of DNA, leading to mutations in critical genes such as H-ras and p53, ultimately driving tumorigenesis. This guide summarizes key findings from studies in Sprague-Dawley rats, ACI rats, and CD-1 mice, highlighting differences in tumor incidence, latency, and organ specificity.

Comparative Analysis of In Vivo Studies

The following tables summarize the quantitative data from key in vivo studies on this compound-induced carcinogenicity in different rodent models.

Table 1: Carcinogenicity of Intravenously Administered Activated this compound in Sprague-Dawley Rats

ParameterValue
Animal Model Female Sprague-Dawley Rats
This compound Formulation Activated this compound (APT)
Route of Administration Intravenous (i.v.)
Dosage Regimen 3 mg APT weekly for 10 weeks
Tumor Type Mammary Gland Carcinoma
Tumor Incidence 40%[1]
Tumor Latency Tumors observed 30 weeks after the last dose
Key Molecular Findings Presence of DNA adducts in target organs

Table 2: Carcinogenicity of Dietary this compound in ACI Rats

ParameterValue
Animal Model Female ACI Rats
This compound Formulation This compound (PT) in diet
Route of Administration Oral (diet)
Dosage Regimen Diet containing 0.027-0.08% this compound for 210 days
Tumor Types Ileal and Urinary Bladder Tumors
Tumor Incidence 100% for both ileal and urinary bladder tumors[1]
Tumor Multiplicity Multiple ileal tumors observed
Histological Findings Ileal: Adenomas, Adenocarcinomas, Malignant Fibrous Histiocytomas. Urinary Bladder: Transitional Cell Carcinomas, Keratinizing Squamous Cell Carcinomas, Sarcomas.

Table 3: Carcinogenicity of Intraperitoneally Administered this compound in CD-1 Mice

ParameterValue
Animal Model Male CD-1 Mice
This compound Formulation This compound (PT)
Route of Administration Intraperitoneal (i.p.)
Dosage Regimen 0.5 mg this compound weekly for 15 weeks
Tumor Types Lymphoproliferative Malignancy and Urothelial Dysplasia
Tumor Incidence 100% (10/10 surviving mice) for lymphoproliferative malignancy; 80% (8/10 mice) for urothelial dysplasia (6 low-grade, 2 high-grade)
Key Pathological Findings Multifocal B-lymphocytic renal and hepatic invasion, splenic white pulp hyperplasia.

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided below to facilitate reproducibility and further investigation.

Protocol 1: Intravenous Administration of Activated this compound in Sprague-Dawley Rats
  • Animal Model: Female Sprague-Dawley rats.

  • This compound Preparation: this compound (PT) was activated to its dienone form (APT).

  • Experimental Groups:

    • Group 1: Intravenous injection of activated this compound (APT).

    • Group 2: Control group (vehicle not specified).

  • Dosing: 3 mg of APT was administered intravenously weekly for 10 consecutive weeks.

  • Tumor Assessment: A subset of animals was kept for an additional 30 weeks after the final dose to monitor for tumor development. Tissues were collected for histopathological analysis.

  • Molecular Analysis: DNA was extracted from target organs to analyze for the presence of DNA adducts.

Protocol 2: Dietary Administration of this compound in ACI Rats
  • Animal Model: Fifteen female ACI rats, 5 weeks old at the start of the experiment. A control group of 20 female ACI rats was also used.

  • This compound Preparation: this compound was incorporated into the basal diet at concentrations ranging from 0.027% to 0.08%.

  • Experimental Groups:

    • Experimental Group: Fed a diet containing this compound.

    • Control Group: Fed a basal diet without this compound.

  • Dosing: The experimental diet was provided for 210 days.

  • Tumor Assessment: Animals were monitored for signs of toxicity and tumor development. At the end of the experimental period, a complete necropsy was performed, and tissues were collected for histological examination.

Protocol 3: Intraperitoneal Administration of this compound in CD-1 Mice
  • Animal Model: Twelve male CD-1 mice were used in the experimental group, and twelve were used as controls.

  • This compound Preparation: this compound was dissolved in a vehicle solution (phosphate-buffered saline).

  • Experimental Groups:

    • Experimental Group: Received intraperitoneal injections of this compound.

    • Control Group: Received intraperitoneal injections of the vehicle solution.

  • Dosing: 0.5 mg of this compound was administered intraperitoneally on a weekly basis for 15 weeks.

  • Post-Treatment Observation: Following the 15-week treatment period, the mice were observed for an additional 15 weeks without treatment.

  • Pathological and Hematological Analysis: At necropsy, various tissues were collected for histological analysis. Blood smears were prepared for leukograms, and flow cytometry was used to assess lymphocyte populations.

Protocol 4: Oral Administration of Pteridium aquilinum Extract in C57BL/6 Mice
  • Animal Model: Six-week-old male C57BL/6 mice were divided into four groups.

  • Extract Preparation: Aqueous extracts were obtained from the crosiers of Pteridium aquilinum.

  • Experimental Groups:

    • Group 1 (Control): Received water.

    • Group 2: Daily oral gavage with 25 mg of bracken fern (BF) extract per 100 µL for 2 weeks.

    • Group 3: Daily oral gavage with 100 mg of BF extract per 100 µL for 2 weeks.

    • Group 4: Drinking water supplemented with 250 mg of BF extract per mL for the duration of the treatment.

  • Endpoint Analysis: Mice were sacrificed at 4 and 7 weeks after the start of the treatment. Stomachs were collected for histological analysis and DNA isolation.

  • Molecular Analysis: The study investigated DNA damage response, including frameshift events in the p53 gene.

Visualizing this compound's Carcinogenic Mechanisms and Experimental Workflows

To better understand the complex processes involved in this compound-induced carcinogenicity and the design of the described experiments, the following diagrams are provided.

Ptaquiloside_Carcinogenesis_Pathway This compound This compound Activation Activation (Dienone formation) This compound->Activation DNA_Alkylation DNA Alkylation Activation->DNA_Alkylation DNA_Adducts DNA Adducts DNA_Alkylation->DNA_Adducts Hras_Mutation H-ras Gene Mutation DNA_Adducts->Hras_Mutation p53_Mutation p53 Gene Mutation DNA_Adducts->p53_Mutation Cell_Proliferation Uncontrolled Cell Proliferation Hras_Mutation->Cell_Proliferation p53_Mutation->Cell_Proliferation Tumor_Formation Tumor Formation Cell_Proliferation->Tumor_Formation

Caption: this compound-induced carcinogenesis signaling pathway.

Experimental_Workflow cluster_model1 Sprague-Dawley Rat Model cluster_model2 ACI Rat Model cluster_model3 CD-1 Mouse Model SD_Rats Sprague-Dawley Rats IV_Admin Intravenous APT (3mg/week, 10 weeks) SD_Rats->IV_Admin SD_Tumor Mammary Carcinoma (40% Incidence) IV_Admin->SD_Tumor ACI_Rats ACI Rats Oral_Admin Dietary PT (0.027-0.08%, 210 days) ACI_Rats->Oral_Admin ACI_Tumor Ileal & Bladder Tumors (100% Incidence) Oral_Admin->ACI_Tumor CD1_Mice CD-1 Mice IP_Admin Intraperitoneal PT (0.5mg/week, 15 weeks) CD1_Mice->IP_Admin CD1_Tumor Lymphoproliferative Malignancy (100%) Urothelial Dysplasia (80%) IP_Admin->CD1_Tumor

Caption: Comparative experimental workflows for this compound carcinogenicity.

Conclusion

The in vivo validation of this compound's carcinogenicity in murine models reveals a consistent pattern of tumor induction across different species and routes of administration. The choice of animal model significantly influences the target organ and the type of cancer that develops. Sprague-Dawley and ACI rats are susceptible to mammary, ileal, and urinary bladder tumors, while CD-1 mice develop lymphoproliferative malignancies and urothelial lesions. These models provide valuable platforms for investigating the molecular mechanisms of this compound-induced cancer and for the preclinical evaluation of novel preventative and therapeutic strategies. Further research is warranted to elucidate the precise dose-response relationships and the full spectrum of genetic and epigenetic alterations driving this compound carcinogenesis in different tissues.

References

Comparative study of DNA alkylation mechanisms: ptaquiloside vs CC-1065.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the DNA alkylation mechanisms of two potent natural products: ptaquiloside, a carcinogen found in bracken ferns, and CC-1065, an antitumor antibiotic. Both compounds possess a reactive cyclopropyl group responsible for their DNA alkylating properties, yet they exhibit distinct mechanisms of action, sequence specificities, and biological outcomes. This analysis is supported by experimental data to offer an objective comparison for researchers in toxicology, pharmacology, and drug development.

At a Glance: Key Differences in DNA Alkylation

FeatureThis compoundCC-1065
Activation Requires conversion to an unstable dienone intermediate under alkaline conditions.Binds directly to the minor groove of DNA; alkylation is catalyzed by the DNA helix itself.
Primary DNA Adducts N-3 of adenine (N³-alkA) and N-7 of guanine (N⁷-alkG), with N⁷-alkG being formed in approximately 3-fold excess.[1] Evidence for O⁶-alkylguanine (O⁶-alkG) adducts also exists.[1][2][3][4]Exclusively N-3 of adenine (N³-alkA).[5]
DNA Binding Site Interacts with DNA bases without significant groove preference mentioned in the literature.Binds non-covalently to the minor groove of AT-rich DNA sequences.[6][7]
Sequence Specificity Shows a preference for adenine residues, with the most favorable sequence estimated to be 5'-AAAT. The cleavage rates at adenine are influenced by flanking nucleotides.Exhibits high sequence specificity for AT-rich regions, typically 5'-WGWCCA-3' (where W is A or T) and other similar sequences.[7]
Biological Outcome Carcinogenic, leading to mutations and tumor formation.[8]Potent antitumor and antibiotic activity.[6]

Mechanism of Action: A Tale of Two Activation Pathways

The DNA alkylation mechanisms of this compound and CC-1065, while both reliant on a cyclopropyl ring, are initiated by fundamentally different activation processes.

This compound: This norsesquiterpene glucoside is a pro-carcinogen, meaning it requires metabolic or chemical activation to exert its genotoxic effects.[8] Under weakly alkaline conditions, this compound is converted into a highly reactive dienone intermediate.[1] This dienone is the ultimate carcinogen that readily attacks nucleophilic sites on DNA bases. The reaction involves the opening of the strained cyclopropyl ring and the formation of covalent adducts, primarily at the N-3 position of adenine and the N-7 position of guanine.[1][8] The formation of these adducts can lead to depurination, creating abasic sites that can result in mutations during DNA replication.

CC-1065: In contrast, the antitumor antibiotic CC-1065 does not require external activation. It achieves its potent cytotoxicity through a unique mechanism of "catalysis by approximation." CC-1065 first binds non-covalently to the minor groove of DNA, with a strong preference for AT-rich sequences.[6][7] This binding event positions the reactive cyclopropyl group of its cyclopropylpyrroloindole (CPI) subunit in close proximity to the N-3 position of a specific adenine residue. The DNA helix itself then acts as a catalyst, facilitating the alkylation reaction. This precise positioning and catalysis lead to the high sequence specificity and potent biological activity of CC-1065.

DNA_Alkylation_Mechanisms cluster_this compound This compound Pathway cluster_CC1065 CC-1065 Pathway This compound This compound (Pro-carcinogen) Dienone Dienone Intermediate (Active Carcinogen) This compound->Dienone Alkaline Conditions Adducts_P N³-Adenine Adducts N⁷-Guanine Adducts O⁶-Guanine Adducts Dienone->Adducts_P Alkylation DNA_P DNA CC1065 CC-1065 Complex Non-covalent DNA-CC-1065 Complex CC1065->Complex Binding DNA_C DNA (Minor Groove) DNA_C->Complex Adducts_C N³-Adenine Adduct Complex->Adducts_C Alkylation (DNA-catalyzed)

Figure 1. Comparative signaling pathways of this compound and CC-1065 DNA alkylation.

Quantitative Insights into Adduct Formation and Reactivity

While direct comparative kinetic studies under identical conditions are scarce, existing data provide valuable insights into the quantitative aspects of DNA alkylation by these two agents.

This compound: Studies on the reaction of the activated this compound dienone with salmon sperm DNA have shown that N⁷-alkylguanine adducts are formed in approximately a 3-fold excess compared to N³-alkyladenine adducts.[1] The formation of O⁶-alkylguanine adducts has also been demonstrated, which are known to be particularly mutagenic.[1][2][4] The relative reactivity towards different nucleophilic sites on DNA bases is a critical factor in determining the mutagenic and carcinogenic potential of this compound.

CC-1065: The DNA alkylation by CC-1065 is highly efficient due to the pre-associative binding step. The rate of alkylation is significantly enhanced once the drug is bound in the minor groove. Analogues of CC-1065 have been synthesized to modulate its reactivity and biological activity. For instance, some analogues exhibit different stabilities and reaction rates, which directly correlate with their cytotoxic potency. This highlights the delicate balance between reactivity and stability required for optimal antitumor activity.

Experimental Protocols: Unraveling the Mechanisms

The study of DNA alkylating agents relies on a variety of sophisticated experimental techniques to identify adducts, determine sequence specificity, and quantify damage.

32P-Postlabelling Assay for DNA Adduct Detection

This highly sensitive method is used to detect and quantify bulky DNA adducts.

Methodology:

  • DNA Isolation and Digestion: Genomic DNA is isolated from cells or tissues exposed to the alkylating agent. The DNA is then enzymatically digested to individual deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment: The bulky, hydrophobic adducts are enriched from the normal nucleotides, often by butanol extraction or solid-phase extraction.

  • Radiolabeling: The 5'-hydroxyl group of the adducted nucleotides is radiolabeled with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP.

  • Chromatographic Separation: The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.

  • Detection and Quantification: The separated adducts are visualized by autoradiography and quantified by scintillation counting or phosphorimaging. The level of adduction is expressed as the ratio of adducted nucleotides to total nucleotides.

P32_Postlabelling_Workflow DNA_Isolation 1. DNA Isolation from exposed cells/tissues Digestion 2. Enzymatic Digestion to deoxynucleoside 3'-monophosphates DNA_Isolation->Digestion Enrichment 3. Adduct Enrichment (e.g., Butanol Extraction) Digestion->Enrichment Labeling 4. 5'-End Labeling with [γ-³²P]ATP and T4 PNK Enrichment->Labeling TLC 5. 2D-TLC Separation on PEI-cellulose Labeling->TLC Detection 6. Autoradiography & Quantification TLC->Detection

Figure 2. Experimental workflow for the ³²P-postlabelling assay.
DNA Footprinting Analysis

This technique is employed to determine the sequence-specific binding of a compound to DNA.

Methodology:

  • DNA Fragment Preparation: A DNA fragment of interest is labeled at one end, typically with a radioactive isotope (³²P) or a fluorescent dye.

  • Binding Reaction: The labeled DNA is incubated with varying concentrations of the DNA binding agent (e.g., CC-1065).

  • DNase I Digestion: The DNA-ligand complexes are subjected to limited digestion with DNase I, which cleaves the DNA backbone non-specifically, except where it is protected by the bound ligand.

  • Gel Electrophoresis: The DNA fragments are denatured and separated by size on a high-resolution polyacrylamide gel.

  • Visualization: The gel is visualized by autoradiography or fluorescence imaging. The region where the ligand was bound will appear as a "footprint," a gap in the ladder of DNA fragments compared to a control lane with no ligand.

Mass Spectrometry for Adduct Identification

Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) are powerful tools for the structural characterization and quantification of DNA adducts.

Methodology:

  • DNA Hydrolysis: DNA containing adducts is hydrolyzed to individual nucleosides or bases.

  • Chromatographic Separation: The mixture of normal and adducted nucleosides/bases is separated by high-performance liquid chromatography (HPLC).

  • Mass Spectrometric Analysis: The eluting compounds are introduced into a mass spectrometer. The mass-to-charge ratio (m/z) of the parent ion confirms the presence of the adduct.

  • Tandem MS (MS/MS): The parent ion of the adduct is fragmented, and the resulting fragmentation pattern provides structural information, confirming the identity of the adduct and the site of modification.

Conclusion

This compound and CC-1065, despite both being natural products with DNA alkylating cyclopropyl groups, represent a fascinating dichotomy in mechanism and biological outcome. This compound's indiscriminate reactivity following activation leads to a broader range of DNA adducts and a carcinogenic profile. In contrast, CC-1065's elegant mechanism of minor groove binding and DNA-catalyzed alkylation results in highly specific adduct formation and potent antitumor activity.

Understanding these distinct mechanisms at a molecular level is crucial for the fields of toxicology, for assessing the risks associated with environmental carcinogens like this compound, and for drug development, in the rational design of new anticancer agents inspired by the unique properties of molecules like CC-1065. The experimental protocols detailed herein provide a foundation for researchers to further investigate these and other DNA alkylating agents.

References

A Comparative Guide to Ptaquiloside Quantification Methods: Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of ptaquiloside (PTA), a potent carcinogen found in bracken fern, is critical for food safety, environmental monitoring, and toxicological studies. This guide provides an objective comparison of the performance of common analytical methods for this compound quantification, supported by experimental data and detailed methodologies.

This compound's inherent instability presents a significant challenge for its accurate quantification. The molecule readily degrades under acidic or alkaline conditions, as well as through heat and enzymatic activity, transforming into the less toxic pterosin B. This necessitates carefully controlled analytical procedures to ensure reliable results. The primary methods currently employed for this compound quantification are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). While immunoassays like ELISA could offer high-throughput screening, validated methods for this compound are not readily found in the available scientific literature, suggesting challenges in their development likely related to the instability of the hapten.

Performance Comparison of this compound Quantification Methods

The selection of an appropriate quantification method depends on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the key performance characteristics of LC-MS/MS and HPLC-UV methods based on published validation data.

Performance MetricLC-MS/MSHPLC-UV
Limit of Detection (LOD) 0.03 µg/kg (in food matrices)0.05 ppm (50 µg/kg) (in bracken fern)
Limit of Quantification (LOQ) 0.09 µg/kg (in food matrices)Not consistently reported
Accuracy (Recovery) 71.2–93.6% (in bracken fern)~87.0% (in Pteridium aquilinum)
Precision (RSD) Intraday: 0.4–4.9%, Interday: 1.5–7.2%<5% (extra- and inter-day)
Linearity (r²) >0.99>0.99

In-Depth Look at Quantification Methodologies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for this compound quantification due to its high sensitivity and selectivity, allowing for the detection of trace amounts in complex matrices such as food, water, and biological fluids.

This protocol is based on the validated method by Park et al. (2023) for the analysis of this compound in bracken fern, meat, and dairy products.

1. Sample Preparation (QuEChERS)

  • For Bracken Fern:

    • Homogenize 1 g of the sample with 10 mL of distilled water.

    • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

    • Add the QuEChERS salt packet (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes.

  • For Meat and Dairy Products:

    • Homogenize 5 g of the sample with 10 mL of distilled water.

    • Follow steps 2-4 as for bracken fern.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take 1 mL of the supernatant from the previous step.

    • Add to a d-SPE tube containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18.

    • Vortex for 1 minute and then centrifuge at 13,000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

2. LC-MS/MS Analysis

  • Chromatographic Conditions:

    • Column: A suitable C18 column (e.g., Agilent InfinityLab Poroshell 120 EC-C18).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 35 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor the precursor ion and specific product ions for this compound. For example, precursor ion m/z 399 and product ions m/z 181, 277, and 381.

Ptaquiloside_Quantification_Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Analysis Sample Sample (Bracken, Meat, Milk) Homogenization Homogenization with Water Sample->Homogenization Extraction Acetonitrile Extraction Homogenization->Extraction Salting_out Addition of QuEChERS Salts Extraction->Salting_out Centrifugation1 Centrifugation Salting_out->Centrifugation1 dSPE d-SPE Cleanup (PSA, C18) Centrifugation1->dSPE Supernatant Centrifugation2 Centrifugation dSPE->Centrifugation2 Filtration Filtration Centrifugation2->Filtration Supernatant LC_MSMS LC-MS/MS Analysis Filtration->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

LC-MS/MS workflow for this compound.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a more widely available and cost-effective technique compared to LC-MS/MS. However, it generally offers lower sensitivity and may be more susceptible to matrix interference. For some applications, particularly with samples containing higher concentrations of this compound, HPLC-UV can provide reliable quantitative data.

This protocol provides a general framework for the analysis of this compound in bracken fern.

1. Sample Preparation

  • Extraction:

    • Extract a known weight of dried and powdered bracken fern with an aqueous solvent (e.g., water or a water/methanol mixture) at room temperature.

    • The extraction can be performed by shaking or sonication.

  • Cleanup:

    • Centrifuge the extract to remove solid plant material.

    • The supernatant can be further cleaned using Solid-Phase Extraction (SPE) with a polyamide or C18 cartridge to remove interfering compounds.

    • Elute the this compound from the SPE cartridge with an appropriate solvent (e.g., methanol).

    • Evaporate the eluate to dryness and reconstitute in the HPLC mobile phase.

2. HPLC-UV Analysis

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of water and a polar organic solvent like methanol or acetonitrile. For example, a mixture of water and methanol (40:60 v/v) can be used.

    • Flow Rate: Typically around 0.8-1.0 mL/min.

    • Detection: UV detection at approximately 220 nm.

Ptaquiloside_Signaling_Pathway PTA This compound (PTA) (in Bracken Fern) Ingestion Ingestion by Animals or Leaching into Environment PTA->Ingestion Activation Activation to Dienone (Unstable Intermediate) Ingestion->Activation Physiological pH DNA_Adducts Formation of DNA Adducts Activation->DNA_Adducts Alkylation of DNA Cellular_Effects Cellular Effects DNA_Adducts->Cellular_Effects Genotoxicity Carcinogenesis Carcinogenesis Cellular_Effects->Carcinogenesis

Carcinogenic pathway of this compound.

Conclusion

Both LC-MS/MS and HPLC-UV are valuable techniques for the quantification of this compound. LC-MS/MS offers superior sensitivity and specificity, making it the method of choice for trace-level analysis in complex matrices. HPLC-UV, while less sensitive, provides a robust and cost-effective alternative for samples with higher concentrations of the analyte. The development of reliable and validated immunoassays could further enhance the toolkit for this compound analysis, particularly for rapid screening purposes. The choice of method should be carefully considered based on the specific analytical needs and available resources.

Safety Operating Guide

Essential Safety and Disposal Plan for Ptaquiloside

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of ptaquiloside, a carcinogenic norsesquiterpene glucoside, is critical for laboratory safety and environmental protection. This document provides a comprehensive operational and disposal plan, integrating data on its chemical stability with standard protocols for managing hazardous substances.

Safe Handling and Personal Protective Equipment (PPE)

Given that this compound is classified as a probable human carcinogen (IARC Group 2B), all handling should be conducted with appropriate safety measures to minimize exposure.[1]

  • Designated Area: All work with this compound should be performed in a designated area, such as a chemical fume hood, to control the release of aerosols or dust.[2][3]

  • Personal Protective Equipment:

    • Gloves: Wear nitrile gloves (minimum 4mil thickness) when handling this compound.[4] For extended contact or when handling larger quantities, consider double-gloving or using utility-grade gloves over nitrile gloves.[4]

    • Eye Protection: Safety glasses are mandatory.[4] Use splash goggles when there is a potential for splashes.[4]

    • Lab Coat: A fully fastened lab coat is required to protect street clothing.[5] This coat should not be worn outside the laboratory area.[5]

    • Respiratory Protection: If there is a risk of inhaling dust (e.g., when weighing solid this compound), use appropriate respiratory protection as determined by your institution's safety assessment.

This compound Stability and Degradation Data

This compound's stability is highly dependent on pH and temperature.[6][7] It is readily soluble in water.[7][8] Understanding these properties is key to its degradation for disposal. Under weakly alkaline conditions, this compound converts to an unstable and highly reactive dienone intermediate, which is considered the ultimate carcinogen.[8] In both acidic and alkaline environments, it ultimately degrades to less toxic compounds like pterosin B.[6]

ParameterConditionStability/Degradation EffectHalf-life
pH Acidic (pH < 4)Facilitates degradation.[8]Not specified
Slightly Acidic to Neutral (pH 4.5 - 7)Relatively stable; can persist for months in groundwater.[9][10]6.5 to 47 days (at 8°C in natural groundwater).[10]
Alkaline (pH > 8)Rapid degradation.[10]Not specified
Temperature Low TemperaturesStable for several months.[7]
Room Temperature (approx. 25°C)Stable for over a week.[7] High temperatures facilitate degradation.[8]150-180 hours (in less acidic sandy soil).[8]
Boiling (100°C)Rapid degradation; up to 99% reduction in 20 minutes.[11]Not specified

Proposed Protocol for Chemical Degradation of this compound Waste

This protocol outlines a method for the chemical degradation of aqueous this compound waste based on its known instability in alkaline and high-temperature conditions. This procedure should be performed in a chemical fume hood.

Materials:

  • Aqueous this compound waste

  • Sodium hydroxide (NaOH) solution (e.g., 1 M) or sodium bicarbonate.[8]

  • pH indicator strips or a pH meter

  • Heat-resistant, sealed waste container

  • Stir plate and stir bar

  • Appropriate PPE (lab coat, gloves, goggles)

Procedure:

  • Initial Setup: Place the heat-resistant container with the aqueous this compound waste on a stir plate within a chemical fume hood. Add a stir bar and begin gentle stirring.

  • Alkaline Adjustment: Slowly add the sodium hydroxide solution to the waste while monitoring the pH. Adjust the pH to > 8. This will initiate the conversion of this compound to its unstable dienone intermediate.

  • Thermal Degradation:

    • Heat the alkaline solution to at least 80°C. A study on bracken fern showed that boiling for 20 minutes can reduce this compound concentration by up to 99%.[11]

    • Maintain the temperature and continue stirring for a minimum of 24 hours to ensure complete degradation. The combination of high pH and high temperature significantly accelerates hydrolysis.[6][9]

  • Cooling and Neutralization: Turn off the heat and allow the solution to cool to room temperature. Once cooled, neutralize the solution by carefully adding an appropriate acid (e.g., hydrochloric acid) until the pH is between 6 and 8.

  • Final Disposal: The neutralized, degraded solution can now be disposed of as regular chemical waste, following your institution's specific guidelines.[12] Do not pour down the drain unless permitted by your institution's Environmental Health and Safety (EHS) office.[12]

  • Decontamination: All glassware and equipment that came into contact with this compound should be thoroughly decontaminated using the same alkaline treatment or by washing with a suitable lab detergent.[5]

Spill and Waste Management

  • Spill Cleanup: In case of a small spill, absorb the material with an inert absorbent, place it in a sealed container, and decontaminate the area with an alkaline solution. For larger spills, follow your institution's emergency procedures.[1]

  • Solid Waste: All solid waste contaminated with this compound (e.g., gloves, absorbent paper, weigh boats) must be collected in a clearly labeled, sealed, and leak-proof hazardous waste container.[12][13]

  • Consultation: Always consult your institution's EHS office for specific guidance on hazardous waste disposal, as regulations can vary.[5]

This compound Waste Management Workflow

cluster_prep Waste Generation & Collection cluster_decision Waste Type Assessment cluster_treatment Aqueous Waste Treatment cluster_disposal Final Disposal A This compound Waste (Aqueous or Solid) B Segregate into Labeled Carcinogenic Waste Containers A->B C Aqueous Waste? B->C D Chemical Degradation Protocol (Adjust pH > 8, Heat > 80°C) C->D Yes G Solid Waste Disposal C->G No E Neutralize Solution (pH 6-8) D->E F Dispose as Hazardous Waste via Institutional EHS Office E->F G->F

References

Safeguarding Researchers: A Comprehensive Guide to Handling Ptaquiloside

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the potent carcinogenic properties of ptaquiloside demand rigorous safety protocols. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, ensuring a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to create a barrier between the researcher and the hazardous compound. The following table summarizes the required PPE, drawing from general guidelines for handling potent carcinogens in a laboratory setting.

Body PartRequired PPESpecifications and Rationale
Hands Double Gloving (Nitrile)An inner glove provides protection in case the outer glove is breached. Nitrile gloves offer good resistance to a range of chemicals. Disposable gloves should be discarded immediately after use or if contamination is suspected.[3][4]
Body Fully-fastened Laboratory Coat or Disposable JumpsuitProtects skin and street clothing from contamination. Laboratory coats used for this purpose should not be worn outside the designated work area.[3][4]
Eyes/Face Safety Goggles and Face ShieldSafety goggles provide primary eye protection against splashes. A face shield offers an additional layer of protection for the entire face, especially when handling larger quantities or creating solutions.
Respiratory N95 or Higher RespiratorRequired for operations with the potential to generate aerosols or when handling the powdered form of this compound.[3]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach is crucial to minimize the risk of exposure during experimental procedures involving this compound. All operations should be conducted within a designated area, such as a chemical fume hood or a glove box, to contain any potential spills or aerosols.[5][6]

Preparation and Handling Workflow:

  • Designated Area Preparation: Before commencing work, ensure the designated area (e.g., fume hood) is clean and uncluttered. Cover the work surface with absorbent, plastic-backed paper to contain any spills.[4]

  • PPE Donning: Put on all required PPE as detailed in the table above before entering the designated handling area.

  • Weighing and Solution Preparation: If working with solid this compound, conduct weighing within a containment device such as a glove box to prevent inhalation of fine particles. When preparing solutions, add this compound to the solvent slowly to avoid splashing.

  • Experimental Procedures: All manipulations of this compound, including pipetting (mechanical aids only), vortexing, and transferring between containers, must be performed within the designated containment area.[4][7] Use plastic labware where possible to minimize the risk of breakage and cuts.[5][6]

  • Post-Procedure: Upon completion of the experimental work, decontaminate all surfaces and equipment.

The logical workflow for handling this compound is illustrated in the diagram below.

G This compound Handling Workflow cluster_prep Preparation cluster_handling Handling (in Containment) cluster_cleanup Cleanup & Disposal prep_area Prepare Designated Area don_ppe Don Appropriate PPE weigh Weigh this compound don_ppe->weigh prepare_solution Prepare Solution weigh->prepare_solution experiment Conduct Experiment prepare_solution->experiment decontaminate_surfaces Decontaminate Surfaces & Equipment experiment->decontaminate_surfaces dispose_waste Dispose of Waste decontaminate_surfaces->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

Caption: A flowchart illustrating the key steps in the safe handling of this compound.

Disposal Plan: Decontamination and Waste Management

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure. The disposal plan should be established before any work with this compound begins.[4][7]

Decontamination:

This compound is known to be unstable under acidic (pH < 4) and alkaline conditions.[1] This property can be exploited for decontamination.

  • Surfaces and Equipment: Wipe down all surfaces and non-disposable equipment with a freshly prepared 1% sodium hydroxide solution, followed by a thorough rinse with water. Alternatively, a 1% hydrochloric acid solution can be used. Allow for a sufficient contact time (e.g., 15-30 minutes) for the degradation to occur.

  • Spills: For small spills, absorb the liquid with an inert material (e.g., vermiculite or sand). For larger spills, contain the spill and then treat with a 1% sodium hydroxide or hydrochloric acid solution before absorbing. All spill cleanup materials must be disposed of as hazardous waste.

Waste Disposal:

All waste contaminated with this compound is considered hazardous chemical waste and must be disposed of accordingly.

Waste TypeDisposal Procedure
Aqueous Waste Collect all aqueous solutions containing this compound in a designated, labeled, and sealed hazardous waste container. Do not dispose of down the drain.[8][9]
Solid Waste All contaminated solid waste, including gloves, lab coats, absorbent paper, and plasticware, must be collected in a clearly labeled hazardous waste bag and sealed.
Sharps Contaminated needles, syringes, and other sharps must be placed in a designated sharps container for hazardous chemical waste.

The decision-making process for this compound disposal is outlined in the following diagram.

G This compound Disposal Plan cluster_waste_type Identify Waste Type cluster_disposal_action Disposal Action start Waste Generated is_liquid Liquid Waste? start->is_liquid is_solid Solid Waste? is_liquid->is_solid No collect_liquid Collect in Sealed Hazardous Liquid Waste Container is_liquid->collect_liquid Yes is_sharp Sharps? is_solid->is_sharp No collect_solid Collect in Labeled Hazardous Solid Waste Bag is_solid->collect_solid Yes collect_sharp Collect in Sharps Container for Hazardous Waste is_sharp->collect_sharp Yes

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.